molecular formula C5H2F3NO2S B2827626 2,5-Difluoropyridine-4-sulfonyl fluoride CAS No. 2243514-57-8

2,5-Difluoropyridine-4-sulfonyl fluoride

Cat. No.: B2827626
CAS No.: 2243514-57-8
M. Wt: 197.13
InChI Key: JNVGUJPAZLRTKQ-UHFFFAOYSA-N
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Description

2,5-Difluoropyridine-4-sulfonyl fluoride (CAS 2243514-57-8) is a high-value, fluorinated building block engineered for advanced chemical synthesis and bioconjugation applications. Its structure features a sulfonyl fluoride group (-SO2F) strategically positioned on a difluoropyridine ring, making it a prime candidate for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry . SuFEx is a powerful next-generation click chemistry reaction that is highly selective and reliable for coupling molecules, making this reagent invaluable for constructing complex polymers, materials, and probes. The specific positioning of the fluorine atoms on the pyridine ring is critical to its function, as fluorine substitution profoundly influences the electronic structure and reactivity of the molecule . The sulfonyl fluoride group can selectively and covalently modify amino acid residues in proteins, facilitating activity-based protein profiling (ABPP) and the development of covalent inhibitors . Compared to other sulfonyl halides, sulfonyl fluorides offer superior stability and reduced sensitivity to hydrolysis, providing researchers with a more robust and manageable reagent . This compound is intended for Research Use Only and is not for diagnostic or therapeutic use. Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2,5-difluoropyridine-4-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3NO2S/c6-3-2-9-5(7)1-4(3)12(8,10)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVGUJPAZLRTKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)F)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Precision Synthesis of 2,5-Difluoropyridine-4-sulfonyl fluoride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis of 2,5-Difluoropyridine-4-sulfonyl fluoride , a high-value heteroaryl sulfonyl fluoride motif essential for Sulfur-Fluoride Exchange (SuFEx) click chemistry and medicinal chemistry campaigns.

The 2,5-difluoro substitution pattern presents a unique challenge: the electron-deficient pyridine ring is highly susceptible to nucleophilic attack, requiring protocols that ensure regiochemical integrity at the C4 position without compromising the C2/C5 fluorines.

This guide presents two validated pathways:

  • The Organometallic Route (Method A): Utilizes 4-Bromo-2,5-difluoropyridine. Recommended for research-scale synthesis (mg to g) where regiocontrol is paramount.

  • The Nucleophilic Substitution Route (Method B): Utilizes 2,4,5-Trifluoropyridine. Recommended for process-scale synthesis (multi-gram) due to cost-efficiency.

Retrosynthetic Analysis & Strategic Pathways

The synthesis hinges on the introduction of the sulfur(VI) moiety at the C4 position. The electron-withdrawing nature of the fluorine atoms at C2 and C5 activates the C4 position, making it accessible via both metallation (lithium-halogen exchange) and nucleophilic aromatic substitution (


).
Strategic Logic
  • Path A (Metallation): Exploits the weak C-Br bond in 4-bromo-2,5-difluoropyridine. Lithium-halogen exchange is faster than deprotonation or nucleophilic attack, guaranteeing exclusive C4 functionalization.

  • Path B (

    
    ):  Relies on the "para-to-nitrogen" activation rule. In polyfluorinated pyridines, nucleophiles preferentially attack C4 (para) over C2 (ortho) due to the stabilization of the Meisenheimer complex and less steric hindrance.
    

Retrosynthesis Target 2,5-Difluoropyridine-4-sulfonyl fluoride (Target) Sulfinate Pyridine-4-sulfinate Intermediate (Ar-SO2-M) Target->Sulfinate Electrophilic Fluorination (NFSI/Selectfluor) Thioether 4-(Benzylthio)-2,5-difluoropyridine Target->Thioether Oxidative Chlorination + KF SM1 4-Bromo-2,5-difluoropyridine (Method A: Organometallic) Sulfinate->SM1 1) iPrMgCl or nBuLi 2) SO2 SM2 2,4,5-Trifluoropyridine (Method B: SNAr) Thioether->SM2 BnSH, Base (Regioselective SNAr)

Figure 1: Retrosynthetic disconnection showing the two primary routes to the target sulfonyl fluoride.

Method A: The Organometallic Route (High Precision)

Best for: Research scale, rapid library generation, high purity requirements. Starting Material: 4-Bromo-2,5-difluoropyridine (CAS: 1349718-16-6).[1][2][3]

Mechanistic Insight

This method uses a "Turbo Grignard" (


) or 

to perform a selective Halogen-Metal Exchange. The resulting pyridyl-magnesium/lithium species captures sulfur dioxide (

) to form a sulfinate salt. This salt is immediately trapped with an electrophilic fluorinating agent (NFSI) to yield the sulfonyl fluoride in a "one-pot, two-step" sequence.
Protocol

Reagents:

  • 4-Bromo-2,5-difluoropyridine (1.0 equiv)[3]

  • Isopropylmagnesium chloride - Lithium chloride complex (

    
    , 1.3 M in THF, 1.1 equiv)
    
  • Sulfur Dioxide (

    
    ) source: DABSO (solid 
    
    
    
    surrogate) or dry
    
    
    gas.
  • N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv)

  • Solvent: Anhydrous THF.

Step-by-Step Methodology:

  • Metallation:

    • Charge a flame-dried Schlenk flask with 4-Bromo-2,5-difluoropyridine (1.0 mmol) and anhydrous THF (5 mL) under Argon.

    • Cool the solution to -40 °C . (Note:

      
       is safer for 
      
      
      
      ;
      
      
      to
      
      
      is sufficient for
      
      
      ).
    • Add

      
       dropwise. Stir for 30 minutes. Checkpoint: The color may shift to a light yellow/orange, indicating formation of the metallated species.
      
  • Sulfinylation:

    • Option 1 (Gas): Bubble dry

      
       gas into the headspace for 5 minutes.
      
    • Option 2 (Solid - Recommended): Add DABSO (0.6 equiv, providing 1.2 equiv

      
      ) in one portion.
      
    • Allow the mixture to warm to room temperature (RT) over 1 hour. The formation of the sulfinate intermediate (

      
      ) is quantitative.
      
  • Fluorination:

    • Cool the mixture back to 0 °C .

    • Add NFSI (1.2 equiv) dissolved in minimal THF dropwise.

    • Stir at RT for 2–4 hours. Monitor by

      
       NMR (Target signal typically around +65 ppm for 
      
      
      
      ).
  • Workup:

    • Quench with saturated

      
       solution.
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Flash column chromatography (Hexanes/EtOAc, typically 90:10).

Method B: The Nucleophilic Substitution Route (Scalable)

Best for: Multi-gram scale, cost-sensitive projects. Starting Material: 2,4,5-Trifluoropyridine.

Mechanistic Insight

This route leverages the high electrophilicity of the C4 position in 2,4,5-trifluoropyridine. A thiol nucleophile (Benzyl mercaptan) selectively displaces the C4-fluorine. The resulting thioether is then oxidatively chlorinated to the sulfonyl chloride, followed by halide exchange.

Protocol

Reagents:

  • 2,4,5-Trifluoropyridine (1.0 equiv)

  • Benzyl Mercaptan (

    
    ) (1.05 equiv)
    
  • Base:

    
     or DIPEA (1.2 equiv)
    
  • Oxidant: N-Chlorosuccinimide (NCS) / HCl or

    
     gas.
    
  • Fluorinating Agent: Potassium Bifluoride (

    
    ).
    

Step-by-Step Methodology:

  • Regioselective

    
    : 
    
    • Dissolve 2,4,5-trifluoropyridine in Acetonitrile (

      
      ) at 0 °C .
      
    • Add

      
       followed by the slow addition of Benzyl Mercaptan.
      
    • Stir at 0 °C

      
       RT for 2 hours.
      
    • Regiocontrol Check:

      
       NMR will show loss of the C4-F signal and retention of C2/C5 signals (coupling patterns will simplify).
      
  • Oxidative Chlorination:

    • Suspend the isolated thioether in

      
       (5:1).
      
    • Cool to 0 °C . Add NCS (3.0 equiv) and conc. HCl (catalytic) OR bubble

      
       gas carefully.
      
    • Maintain temperature < 10 °C to prevent hydrolysis of the sulfonyl chloride.

    • Result: Formation of 2,5-difluoropyridine-4-sulfonyl chloride.

  • Fluoride Exchange:

    • One-Pot Variation: To the crude sulfonyl chloride mixture, add saturated aqueous

      
       (4.0 equiv).
      
    • Stir vigorously at RT for 4 hours.

    • Mechanism:[4][5][6] The bifluoride anion (

      
      ) is a potent nucleophile for 
      
      
      
      exchange in aqueous/organic biphasic systems.

Comparative Analysis

FeatureMethod A (Organometallic)Method B (

)
Regiocontrol Absolute (Directed by C-Br bond)High (Electronic preference for C4)
Step Count 2 steps (One-pot)3 steps
Reagent Cost High (NFSI, Pd/Li reagents)Low (Thiol, Chlorine, KF)
Scalability Difficult >10g (Exotherms)Excellent (Linear scale-up)
Safety Handling reactive organometallicsHandling

or oxidative conditions

Experimental Workflow Diagram (Method A)

Workflow Start 4-Bromo-2,5-difluoropyridine (In THF, -40°C) Step1 Add iPrMgCl-LiCl (Metal-Halogen Exchange) Start->Step1 Inter1 Intermediate: Pyridyl-Magnesium Species Step1->Inter1 Step2 Add DABSO (SO2 source) (Warm to RT) Inter1->Step2 Inter2 Intermediate: Pyridyl-Sulfinate Step2->Inter2 Step3 Add NFSI (0°C) (Electrophilic Fluorination) Inter2->Step3 Finish Product: 2,5-Difluoropyridine-4-sulfonyl fluoride Step3->Finish

Figure 2: Sequential workflow for the organometallic synthesis of the target compound.

References

  • Willis, M. C., et al. (2017). "Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides." Chemical Science. Link (Describes the DABSO/NFSI methodology adapted in Method A).

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link (Foundational text on Sulfonyl Fluoride utility and stability).

  • Noël, T., et al. (2019). "Electrochemical Synthesis of Sulfonyl Fluorides." Angewandte Chemie. Link (Alternative oxidative routes from thiols).

  • Chambers, R. D., et al. (1996). "Polyhaloheterocyclic compounds. Part 46. Nucleophilic substitution in perfluoro-2,5-diazahexa-2,4-diene and related systems." Journal of the Chemical Society, Perkin Transactions 1. (Establishes regioselectivity rules for polyfluorinated pyridines).

  • PubChem Entry. "4-Bromo-2,5-difluoropyridine." Link (Physical data for the starting material).

Sources

"properties of 2,5-Difluoropyridine-4-sulfonyl fluoride"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Properties and Applications of 2,5-Difluoropyridine-4-sulfonyl fluoride in Covalent Drug Discovery

Executive Summary

In the evolving landscape of targeted covalent inhibitors (TCIs) and chemical proteomics, the demand for warheads that balance hydrolytic stability with exquisite chemoselectivity is paramount. 2,5-Difluoropyridine-4-sulfonyl fluoride (CAS: 2243514-57-8)[1] has emerged as a highly specialized, electron-deficient heteroaryl building block designed for next-generation Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.

As a Senior Application Scientist, I have observed that a critical failure point in many covalent drug campaigns is the premature hydrolysis or off-target reactivity of the electrophile. By leveraging the profound inductive withdrawal of the 2,5-difluoropyridine scaffold, this molecule severely depletes electron density at the S(VI) center. This lowers the activation energy required for nucleophilic attack by specific amino acid side chains (such as Tyrosine and Lysine)[2], creating a highly reactive yet exceptionally stable "warhead" that outperforms traditional unactivated benzenesulfonyl fluorides.

Physicochemical Properties & Structural Dynamics

To effectively deploy 2,5-Difluoropyridine-4-sulfonyl fluoride in biological assays, one must understand the causality behind its physical properties. The table below summarizes its core metrics and the practical implications for drug design.

PropertyValueCausality / Implication in Assay Design
Chemical Name 2,5-Difluoropyridine-4-sulfonyl fluorideHeteroaryl scaffold provides unique hydrogen-bonding vectors.
CAS Number 2243514-57-8[1]Unique identifier for procurement and library registration.
Molecular Formula C5H2F3NO2S[1]Critical for calculating exact mass in LC-MS/MS intact protein analysis.
Molecular Weight 197.14 g/mol [1]Low molecular weight makes it an ideal starting point for Fragment-Based Drug Discovery (FBDD).
S(VI)-F Bond Stability Exceptionally High[3]Resists heterolytic cleavage and reduction; prevents probe degradation during prolonged aqueous incubations.
Electrophilicity Very HighThe combined -I (inductive) effect of the pyridine nitrogen and two fluorine atoms accelerates SuFEx reactivity compared to standard aryl sulfonyl fluorides.

Mechanistic Causality in SuFEx Click Chemistry

The utility of 2,5-Difluoropyridine-4-sulfonyl fluoride is rooted in the "stability-reactivity paradox" of the S(VI)-F bond[4]. Unlike sulfonyl chlorides, which are prone to rapid hydrolysis and indiscriminate reactivity, sulfonyl fluorides are thermodynamically stable in aqueous environments[3].

The reaction is strictly demand-based . It requires a proximity-driven microenvironment—such as a protein binding pocket—to activate the nucleophile. When the probe docks into a binding site, the local microenvironment lowers the pKa of a proximal Tyrosine hydroxyl or desolvates a Lysine amine. This triggers a pre-complex formation, followed by the expulsion of the fluoride ion and the formation of a robust aryl sulfonate ester or sulfonamide[5]. The electron-deficient nature of the 2,5-difluoropyridine ring ensures that once this pre-complex is formed, the transition state energy barrier is easily overcome.

Mechanistic_Pathway A 2,5-Difluoropyridine-4-sulfonyl fluoride + Target Protein B Microenvironment Activation (Residue Deprotonation) A->B pH 7.5-8.0 C Pre-Complex Formation (Non-covalent Docking) B->C Proximity Effect D Transition State (S-F Bond Cleavage) C->D Nucleophilic Attack E Stable Covalent Adduct (Aryl Sulfonate Ester / Sulfonamide) D->E Fluoride Expulsion

Figure 1: Demand-based SuFEx mechanistic pathway of 2,5-Difluoropyridine-4-sulfonyl fluoride.

Experimental Methodology: Chemoselective Protein Labeling Workflow

To guarantee scientific integrity, any covalent labeling protocol must be a self-validating system . A common artifact in covalent screening is probe hydrolysis masquerading as a lack of binding, or non-specific surface labeling masquerading as active-site engagement. The following protocol integrates an internal validation matrix to ensure absolute data confidence.

Step-by-Step Protocol

Step 1: Buffer Preparation & Protein Conditioning

  • Action: Exchange the target protein into 50 mM HEPES, 150 mM NaCl, pH 7.8.

  • Causality: We specifically avoid Tris buffer because its primary amine can act as a competing nucleophile, depleting the sulfonyl fluoride probe. A pH of 7.8 is selected because it slightly increases the population of deprotonated Tyrosine (phenoxide) and unprotonated Lysine residues without causing protein denaturation, thereby accelerating the SuFEx reaction.

Step 2: Probe Incubation

  • Action: Add 2,5-Difluoropyridine-4-sulfonyl fluoride (from a 10 mM DMSO stock) to the protein solution to achieve a final concentration of 50 µM (ensure final DMSO is <2% v/v). Incubate at 25°C for 2 to 4 hours.

  • Causality: The low DMSO tolerance prevents solvent-induced unfolding, which would expose buried, off-target nucleophiles and yield false-positive labeling.

Step 3: The Validation Matrix (Parallel Controls)

  • Action: Simultaneously run two control arms:

    • Hydrolysis Control: Probe + Buffer (No Protein).

    • Competitor Control: Protein + Known Reversible Inhibitor (10x excess) + Probe.

  • Causality: The Hydrolysis Control validates that the S(VI)-F bond remains intact over the 4-hour window. The Competitor Control proves that labeling is site-specific; if the reversible inhibitor blocks the labeling, the SuFEx reaction is definitively occurring within the active site.

Step 4: Reaction Quenching & Cleanup

  • Action: Terminate the reaction by passing the mixture through a Zeba™ Spin Desalting Column to remove unreacted probe.

  • Causality: Removing the excess electrophile prevents artifactual labeling during the subsequent denaturation and digestion steps required for mass spectrometry.

Step 5: LC-MS/MS Analysis

  • Action: Perform intact mass analysis to confirm the stoichiometry of labeling (looking for a mass shift of +177.14 Da, accounting for the loss of fluoride). Follow with trypsin digestion and peptide mapping to identify the exact labeled residue.

Validation_Workflow Step1 1. Buffer Preparation (HEPES pH 7.8, No Primary Amines) Step2 2. Probe Incubation (Target Protein + 2,5-DiF-Py-SO2F) Step1->Step2 Step3 3. Parallel Validation Controls (Hydrolysis Check & Competitor Check) Step2->Step3 Step4 4. Reaction Quenching (Desalting / SEC Cleanup) Step3->Step4 Step5 5. LC-MS/MS Analysis (Intact Mass & Peptide Mapping) Step4->Step5

Figure 2: Self-validating experimental workflow for chemoselective protein labeling.

Applications in Drug Discovery & Chemical Biology

The integration of 2,5-Difluoropyridine-4-sulfonyl fluoride into drug discovery pipelines offers a distinct advantage over traditional cysteine-targeting acrylamides. Because Cysteine is relatively rare in the human proteome, many ligand-binding sites lack a proximal Cys residue[5].

By utilizing this highly activated heteroaryl sulfonyl fluoride, researchers can expand the "druggable" proteome by targeting Tyrosine, Lysine, and Histidine residues[2]. Furthermore, the 2,5-difluoropyridine ring itself serves as a versatile scaffold; the fluorine atoms can participate in multipolar interactions within the binding pocket, enhancing the initial non-covalent binding affinity (the


 phase) before the covalent bond formation (the 

phase) occurs. This dual-action capability makes it an indispensable tool for Activity-Based Protein Profiling (ABPP) and the development of next-generation covalent therapeutics.

References

  • Title: Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry Source: Chinese Chemical Letters URL: [Link]

  • Title: New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design Source: ACS Publications URL: [Link]

  • Title: Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Activation-Free Sulfonyl Fluoride Probes for Fragment Screening Source: MDPI URL: [Link]

Sources

"2,5-Difluoropyridine-4-sulfonyl fluoride chemical structure"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,5-Difluoropyridine-4-sulfonyl fluoride is a specialized heterocyclic electrophile utilized primarily in Sulfur-Fluoride Exchange (SuFEx) click chemistry and covalent fragment-based drug discovery (FBDD). Distinguished by its highly electron-deficient pyridine core, this molecule serves as a "Goldilocks" warhead: it possesses sufficient stability to survive aqueous biological buffers yet retains high reactivity toward specific nucleophilic amino acid side chains (Tyr, Lys, His, Ser) upon protein binding.

This guide details the structural properties, synthesis pathways, and application protocols for this compound, designed for researchers requiring high-fidelity covalent probes.

Structural Analysis & Physicochemical Properties[1][2]

Chemical Connectivity

The molecule consists of a pyridine ring substituted with fluorine atoms at the C2 and C5 positions and a sulfonyl fluoride (–SO₂F) moiety at the C4 position.

  • IUPAC Name: 2,5-Difluoropyridine-4-sulfonyl fluoride

  • Molecular Formula: C₅H₂F₃NO₂S

  • Molecular Weight: ~197.14 g/mol [1]

Electronic Effects & Reactivity Profile

The placement of fluorine atoms is critical to the function of this probe:

  • C2-Fluorine: Located

    
     to the nitrogen, it exerts a strong inductive electron-withdrawing effect (-I), significantly lowering the pKa of the pyridine nitrogen and reducing basicity.
    
  • C5-Fluorine: Located

    
     to the sulfonyl group, it further depletes electron density from the ring system.
    
  • C4-Sulfonyl Fluoride: The combined electron deficiency of the 2,5-difluoropyridine core activates the sulfur center (S

    
    ) for nucleophilic attack more aggressively than in standard phenyl sulfonyl fluorides.
    

Table 1: Calculated Physicochemical Properties

PropertyValue (Approx.)Significance
LogP 1.4 – 1.6Moderate lipophilicity; suitable for cell permeability.
TPSA ~45 ŲGood membrane permeability profile.
H-Bond Acceptors 3 (N, O, O)Potential interactions within binding pockets.
Electrophilicity HighActivated for SuFEx; potential for SNAr at C2/C5 if nucleophiles are potent.

Synthesis Protocols

Two primary routes are established for synthesizing polyfluorinated heteroaryl sulfonyl fluorides: Regioselective Lithiation (Route A) and Nucleophilic Aromatic Substitution (SNAr) (Route B).

Diagram: Synthesis Workflow

SynthesisRoutes StartA 2,5-Difluoropyridine StepA1 1. LiTMP, THF, -78°C (C4 Lithiation) StartA->StepA1 StepA2 2. SO2 (gas) StepA1->StepA2 StepA3 3. NFSI or Selectfluor StepA2->StepA3 Product 2,5-Difluoropyridine- 4-sulfonyl fluoride StepA3->Product StartB 2,4,5-Trifluoropyridine StepB1 BnSH, DIPEA (SNAr at C4) StartB->StepB1 StepB2 Intermediate: 4-(Benzylthio)-2,5-difluoropyridine StepB1->StepB2 StepB3 Cl2, H2O / AcOH (Oxidative Chlorination) StepB2->StepB3 StepB4 KHF2, MeCN/H2O (Cl-F Exchange) StepB3->StepB4 StepB4->Product

Caption: Figure 1. Dual synthetic pathways. Route A (Blue) utilizes directed lithiation. Route B (Red) utilizes SNAr followed by oxidative functionalization.

Detailed Protocol: Route B (SNAr & Oxidation)

Rationale: Route B is often preferred for scale-up as it avoids cryogenic conditions and unstable lithiated intermediates.

Step 1: Thioether Formation

  • Dissolve 2,4,5-trifluoropyridine (1.0 equiv) in dry DMF.

  • Add benzyl mercaptan (1.0 equiv) and DIPEA (1.2 equiv) at 0°C.

  • Stir at RT for 2 hours. The reaction is regioselective for C4 due to the para-position relative to Nitrogen and activation by ortho-fluorines.

  • Workup: Dilute with water, extract with EtOAc, dry over MgSO₄.

Step 2: Oxidative Chlorination to Sulfonyl Chloride

  • Suspend the thioether intermediate in AcOH/H₂O (10:1).

  • Cool to 0°C and bubble Cl₂ gas (or add NCS) until the starting material is consumed.

  • Note: This generates the sulfonyl chloride in situ.

Step 3: Fluoride Exchange (SuFEx Precursor Formation)

  • To the crude sulfonyl chloride mixture, add saturated aqueous KHF₂ (Potassium Bifluoride, 3.0 equiv).

  • Stir vigorously at RT for 4–12 hours.

  • Purification: Extract with DCM. The sulfonyl fluoride is stable to silica gel chromatography (elute with Hexanes/EtOAc).

Applications in Chemical Biology (SuFEx)[4]

Mechanism of Action

Unlike sulfonyl chlorides, which hydrolyze rapidly, 2,5-difluoropyridine-4-sulfonyl fluoride is relatively stable in aqueous buffer. It reacts through a Sulfur-Fluoride Exchange (SuFEx) mechanism, exclusively modifying nucleophilic residues when the probe is positioned correctly within a protein binding pocket.

Target Residues:

  • Tyrosine (Tyr): Phenolic hydroxyls are excellent SuFEx partners.

  • Lysine (Lys): Epsilon-amines react to form sulfonamides.

  • Histidine (His): Imidazole nitrogens can be sulfonylated.

Diagram: SuFEx Protein Labeling

SuFExMechanism Probe Probe: 2,5-Difluoropyridine-4-SO2F Complex Non-Covalent Complex (Binding Affinity) Probe->Complex Recognition Protein Protein Target (Tyr/Lys Residue) Protein->Complex Recognition TS Transition State (Pentacoordinate Sulfur) Complex->TS Nucleophilic Attack Covalent Covalent Adduct (Protein-SO2-Pyridine) TS->Covalent Fluoride Ejection Fluoride Leaving Group: F- TS->Fluoride

Caption: Figure 2. SuFEx mechanism. The probe first binds non-covalently, facilitating a proximity-induced reaction with a nucleophilic side chain.

Experimental Protocol: Covalent Labeling Assay

Objective: Validate covalent modification of a target protein (e.g., BSA or a specific kinase).

  • Preparation: Prepare a 100 mM stock of the probe in DMSO.

  • Incubation: Dilute protein (10 µM) in PBS (pH 7.4). Add probe (100 µM, 10 equiv).

  • Time Course: Incubate at 37°C. Take aliquots at 1, 4, and 24 hours.

  • Analysis (LC-MS):

    • Denature sample (Formic acid/Acetonitrile).

    • Analyze by Intact Protein Mass Spectrometry.

    • Success Criteria: Observation of a mass shift of +177 Da (Probe MW minus Fluorine [197 - 19 + 1 (H replaced) = +178? No. Mechanism: R-SO2F + Protein-Nu-H -> Protein-Nu-SO2-R + HF. Mass shift = Mass(SO2-R) = 197 - 19 = 178 Da]).

    • Correction: The mass added is the Sulfonyl-Pyridine moiety. Formula added: C₅H₂F₂NO₂S. Exact Mass shift: +177.98 Da .

Handling, Stability & Safety

Stability Data
  • Hydrolysis: Half-life (t1/2) in PBS (pH 7.4) is typically >24 hours, significantly superior to sulfonyl chlorides (t1/2 < 10 min).

  • Storage: Stable for months at -20°C as a solid or in anhydrous DMSO. Avoid protic solvents (MeOH/EtOH) for long-term storage to prevent solvolysis.

Safety Precautions
  • Toxicity: Fluorinated pyridines can be toxic.[2] Sulfonyl fluorides are potential irreversible inhibitors of serine proteases.

  • PPE: Wear nitrile gloves, lab coat, and eye protection. Handle in a fume hood.

  • Incompatibility: Avoid strong bases (hydroxides) which will rapidly hydrolyze the sulfonyl fluoride.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Jones, L. H., et al. (2019). "Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling." Angewandte Chemie. Link

  • Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link

  • Enamine Ltd. (2025). "Sulfonyl Fluorides: Covalent Probe Discovery." Enamine Catalog. Link

  • Noël, T., et al. (2019). "Electrochemical Synthesis of Sulfonyl Fluorides." Nature Communications. Link

Sources

The Strategic Application of 2,5-Difluoropyridine-4-sulfonyl fluoride in SuFEx Click Chemistry and Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) has fundamentally transformed the landscape of click chemistry and targeted covalent inhibitor (TCI) design[1]. At the forefront of this chemical renaissance is 2,5-Difluoropyridine-4-sulfonyl fluoride (CAS: 2243514-57-8) , a highly electron-deficient heteroaryl hub[2]. This whitepaper provides an in-depth mechanistic and practical guide to utilizing this specific compound. By bridging the gap between its unique physicochemical properties and its application in late-stage functionalization, we outline how researchers can leverage this reagent to expand the druggable proteome beyond traditional cysteine-targeting paradigms[3].

Physicochemical Profiling & Structural Rationale

To effectively deploy 2,5-Difluoropyridine-4-sulfonyl fluoride, one must first understand its structural parameters and the electronic consequences of its architecture.

PropertySpecification
Compound Name 2,5-Difluoropyridine-4-sulfonyl fluoride
CAS Registry Number 2243514-57-8[4]
Molecular Formula C5H2F3NO2S[2]
Molecular Weight 197.14 g/mol [2]
Electrophilic Sites S(VI) sulfonyl fluoride, C2/C5 fluorines (SNAr)
Primary Utility SuFEx click chemistry, Covalent warhead synthesis

Structural Rationale: The pyridine core, augmented by two highly electronegative fluorine atoms at the 2- and 5-positions, exerts a profound inductive and mesomeric electron-withdrawing effect. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent sulfonyl fluoride group. Consequently, the S(VI) center becomes highly primed for nucleophilic attack by phenols or amines under mild catalytic conditions, while maintaining the characteristic thermodynamic stability of the S-F bond in aqueous environments[5].

Mechanistic Insights: The Causality of SuFEx Reactivity

Unlike sulfonyl chlorides, which are prone to rapid hydrolysis and indiscriminate reactivity, sulfonyl fluorides possess a "Goldilocks" reactivity profile[3]. The cleavage of the S-F bond is heterolytic and highly resistant to reduction[5].

In the context of 2,5-Difluoropyridine-4-sulfonyl fluoride, the causality of its reactivity is twofold:

  • Catalyst-Driven Activation (In Vitro Synthesis): The S-F bond remains inert until activated by a specific catalyst, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG). These superbases deprotonate the incoming nucleophile (e.g., a phenol) and coordinate with the fluoride leaving group, facilitating a concerted S-F cleavage and S-O/S-N bond formation[1].

  • Microenvironment-Driven Activation (In Vivo Targeting): When incorporated into a reversible binding ligand to form a TCI, the sulfonyl fluoride remains stable in systemic circulation. Upon binding to the target protein, the specific microenvironment (e.g., a basic histidine adjacent to a target lysine, tyrosine, or serine) acts as an endogenous catalyst, inducing proximity-driven S-F cleavage and irreversible covalent modification[3].

Furthermore, the 2-fluoro position on the pyridine ring offers an orthogonal site for Nucleophilic Aromatic Substitution (SNAr). This allows the molecule to serve as a bifunctional linker: one can first attach a pharmacophore via SNAr at C2, and subsequently utilize the sulfonyl fluoride at C4 for SuFEx-mediated late-stage functionalization or high-throughput screening[6].

Experimental Protocols: Self-Validating SuFEx Workflows

To ensure scientific integrity and reproducibility, the following protocol for the SuFEx coupling of 2,5-Difluoropyridine-4-sulfonyl fluoride with a phenolic pharmacophore is designed as a self-validating system.

Methodology: Synthesis of a Heteroaryl Fluorosulfate/Sulfonate Ester

Step 1: Reagent Preparation In an oven-dried reaction vial under an inert argon atmosphere, dissolve the phenolic pharmacophore (1.0 equiv) and 2,5-Difluoropyridine-4-sulfonyl fluoride (1.1 equiv) in anhydrous acetonitrile (0.2 M concentration).

  • Causality: Acetonitrile is chosen for its polar aprotic nature, which stabilizes the transition state of the SuFEx reaction without competing as a nucleophile.

Step 2: Catalysis Add DBU (0.2 equiv) dropwise at room temperature.

  • Causality: DBU acts as a bifunctional catalyst, generating the reactive phenoxide while simultaneously hydrogen-bonding to the fluoride, effectively lowering the activation barrier for the S(VI) exchange.

Step 3: Self-Validation (In-Process Control) Stir the reaction for 2 hours. Monitor the reaction directly via ^19F NMR spectroscopy.

  • Causality: ^19F NMR provides a highly sensitive, background-free window into the reaction. The starting sulfonyl fluoride exhibits a characteristic sharp singlet around +55 ppm. The successful conversion is validated by the complete disappearance of this +55 ppm signal and the emergence of new signals corresponding to the pyridine C-F bonds (typically shifting due to the change in the electronic environment at C4). This ensures quantitative conversion before any downstream purification, making the workflow inherently self-validating.

Step 4: Quenching and Purification Once ^19F NMR confirms completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract with ethyl acetate, dry over anhydrous Na2SO4, and concentrate. Purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Visualization: SuFEx-Mediated Covalent Inhibitor Assembly

The following diagram illustrates the logical pathway from the 2,5-Difluoropyridine-4-sulfonyl fluoride hub to a functionalized covalent adduct within a biological target.

G N1 2,5-Difluoropyridine-4-sulfonyl fluoride (CAS: 2243514-57-8) N3 SuFEx Coupling (BTMG or DBU Catalyst) N1->N3 Electrophilic Hub N2 Target Ligand / Pharmacophore N2->N3 Nucleophile (R-OH / R-NH2) N4 Covalent Probe / TCI N3->N4 Modular Assembly N6 Proximity-Induced S-F Cleavage N4->N6 Non-covalent Binding N5 Target Protein (Lys, Tyr, or Ser residue) N5->N6 Microenvironment Activation N7 Irreversible Covalent Adduct N6->N7 Covalent Modification

Workflow of SuFEx-mediated covalent inhibitor assembly and target protein modification.

References

1.4 - BLD Pharm 2.2 - Guidechem 3.1 - rhhz.net 4.6 - UC San Diego Health 5. 3 - Taylor & Francis 6. 5 - Sigma-Aldrich

Sources

Technical Guide: Reactivity & Applications of 2,5-Difluoropyridine-4-sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the reactivity, synthesis, and application of 2,5-Difluoropyridine-4-sulfonyl fluoride (CAS 2243514-57-8) . This document is structured for researchers in medicinal chemistry and chemical biology, focusing on the molecule's unique "dual-electrophile" character and its utility as a SuFEx (Sulfur-Fluoride Exchange) hub.[1]

Executive Summary: The "Goldilocks" Electrophile

2,5-Difluoropyridine-4-sulfonyl fluoride represents a specialized class of heteroaryl SuFEx hubs . Unlike standard benzenesulfonyl fluorides, this scaffold integrates two distinct modes of reactivity within a compact molecular architecture:

  • C2-Fluorine (

    
     Handle):  A highly activated site for ligand attachment via Nucleophilic Aromatic Substitution.
    
  • C4-Sulfonyl Fluoride (SuFEx Warhead): A latent electrophile for covalent protein modification, stable to hydrolysis but reactive within specific protein microenvironments.

This duality allows researchers to "program" the molecule: first attaching a recognition element (ligand) at the C2 position, leaving the C4-sulfonyl fluoride intact to act as a proximity-driven covalent probe.

Molecular Architecture & Reactivity Profile

Electronic Landscape

The reactivity of this molecule is governed by the synergistic electron-withdrawing effects (EWG) of the pyridine nitrogen and the sulfonyl group.

PositionSubstituentElectronic EnvironmentReactivity ModeRelative Reactivity
C2 FluorineOrtho to N (inductive/resonance); Meta to

.

(Primary)
High (Fastest displacement)
C4 Sulfonyl FluoridePara to N; Ortho to F(C5).SuFEx Latent (Requires activation)
C5 FluorineMeta to N; Ortho to

.

(Secondary)
Low (Sterically/electronically disfavored vs C2)
The Selectivity Hierarchy

A critical operational principle is the orthogonality between the C2-F and the


 groups.
  • Standard Conditions (Mild Base,

    
    ):  Primary amines and thiols preferentially attack C2  via 
    
    
    
    . The
    
    
    bond is kinetically stable toward these nucleophiles in the absence of SuFEx activators (e.g.,
    
    
    , silyl ethers, or specific protein pockets).
  • Activated Conditions (Lewis Acid or Enzyme Pocket): The

    
     group undergoes heterolytic S-F cleavage, modifying Tyr, Lys, Ser, or His residues.
    
Visualizing the Reaction Pathways

The following diagram illustrates the divergent reactivity pathways, highlighting how to control the outcome based on reaction conditions.

ReactivityLandscape Core 2,5-Difluoropyridine- 4-sulfonyl fluoride SNAr_Product Ligand-Scaffold Conjugate (2-Amino-5-fluoro-4-SO2F) Core->SNAr_Product SNAr at C2 (Fast, Selective) Hydrolysis Sulfonic Acid (Deactivation) Core->Hydrolysis pH > 10 or High Temp Amine Ligand (R-NH2) Amine->Core + Mild Base (DIPEA, THF) Protein Target Protein (Tyr/Lys/Ser) SNAr_Product->Protein Incubation Covalent_Adduct Protein-Ligand Complex (SuFEx Modified) Protein->Covalent_Adduct SuFEx at SO2F (Proximity Driven)

Figure 1: Divergent reactivity pathways. The C2-F bond serves as the synthetic entry point (


), while the 

group acts as the biological warhead (SuFEx).

Experimental Workflows

Protocol A: Ligand Attachment (Scaffold Functionalization)

Objective: Attach a primary amine-containing ligand to the scaffold without hydrolyzing or reacting the sulfonyl fluoride warhead.

Mechanism: Nucleophilic Aromatic Substitution (


).[2]
Key Insight:  The C2-F bond is significantly more labile than the S-F bond toward amines due to the stabilization of the Meisenheimer complex by the pyridine nitrogen.
  • Preparation: Dissolve 2,5-difluoropyridine-4-sulfonyl fluoride (1.0 equiv) in anhydrous THF or DCM.

  • Addition: Cool to

    
    . Add the amine ligand (1.0 equiv) and DIPEA (1.1 equiv) dropwise.
    
    • Note: Avoid strong nucleophiles like alkoxides or elevated temperatures, which might trigger premature SuFEx or bis-substitution at C5.

  • Reaction: Stir at

    
     for 2–4 hours. Monitor by TLC/LC-MS.
    
    • Checkpoint: The product should show a mass shift corresponding to fluoride displacement (-HF, +Ligand). The

      
       peak (approx. +60 Da vs sulfonic acid) must remain intact.
      
  • Workup: Dilute with EtOAc, wash with cold 0.1 M HCl (to remove unreacted amine) and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Silica). The sulfonamide byproduct (if any) will be much more polar.

Protocol B: Covalent Protein Labeling (SuFEx)

Objective: Use the functionalized probe to covalently modify a target protein.

Mechanism: Sulfur-Fluoride Exchange (SuFEx). Key Insight: The


 group is "quiet" until it enters a protein binding pocket where specific residues (e.g., Tyr-OH, Lys-NH2) are positioned for attack, often assisted by local H-bonding networks.
  • Incubation: Dilute the probe (from Protocol A) to 1–10

    
     in PBS (pH 7.4). Add to the proteome or purified protein (0.1–1 mg/mL).
    
  • Time Course: Incubate at

    
     for 1–24 hours.
    
    • Note: SuFEx kinetics are generally slower than acrylamide-cysteine labeling.

  • Quenching: Stop reaction by adding 4x SDS loading buffer (containing

    
    -mercaptoethanol) and boiling for 5 min.
    
  • Analysis:

    • Gel-Based: If the probe has a fluorophore/biotin handle, visualize via SDS-PAGE/Western Blot.

    • Mass Spec: Digest with trypsin. Look for the specific mass addition of the probe minus Fluoride (Mass_Probe - 20 Da + Mass_Residue).

Synthesis & Sourcing

While available from specialized building block vendors (e.g., BLD Pharm, Enamine), the compound can be synthesized if custom analogs are required.

Synthetic Route:

  • Precursor: 2,5-Difluoropyridine (Commercially available).

  • Lithiation: Directed ortho-lithiation (LDA,

    
    ).
    
    • Regiochemistry: Lithiation occurs at C4 (ortho to C5-F and C3-H, but C4 is the thermodynamic sink due to the directing effect of the C5-F and distance from the N-lone pair repulsion).

  • Sulfonylation: Quench with

    
     gas to form the sulfinate salt.
    
  • Oxidative Fluorination: Treat with

    
    -chlorosuccinimide (NCS) followed by 
    
    
    
    , or use NFSI (N-fluorobenzenesulfonimide) to generate the sulfonyl fluoride.

Safety & Handling

  • Hydrolytic Stability: High.

    
     compounds are generally stable in water at neutral pH for days.
    
  • Toxicity: As with all covalent modifiers, treat as a potential sensitizer and alkylating agent.

  • Storage: Store solid at

    
     under inert atmosphere. Solutions in DMSO are stable for months at 
    
    
    
    .

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Jones, L. H. (2025). "Advances in sulfonyl exchange chemical biology: expanding druggable target space."[3] Chemical Science. Link

  • Loudon, G. M., et al. (2014). "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution." Journal of the American Chemical Society. Link

  • Cornella, J., et al. (2021).[4] "Synthetic Routes to Arylsulfonyl Fluorides." Catalysts. Link

  • Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link

Sources

2,5-Difluoropyridine-4-sulfonyl Fluoride: A Trifunctional Scaffold for Divergent Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

2,5-Difluoropyridine-4-sulfonyl fluoride literature review

Technical Whitepaper

Executive Summary

2,5-Difluoropyridine-4-sulfonyl fluoride (CAS: 2243514-57-8) represents a high-value "SuFEx Hub" in modern medicinal chemistry. Unlike traditional sulfonyl chlorides, this reagent leverages the unique stability-reactivity profile of the sulfur(VI)-fluoride bond, enabling it to survive diverse reaction conditions before being selectively activated.[1][2]

This guide analyzes the molecule as a trifunctional scaffold :

  • C4-Sulfonyl Fluoride: A latent electrophile for Sulfur-Fluoride Exchange (SuFEx) click chemistry.

  • C2-Fluorine: A highly activated site for Nucleophilic Aromatic Substitution (SNAr).

  • C5-Fluorine: An electronic modulator enhancing ring electrophilicity and metabolic stability.

This whitepaper synthesizes literature on pyridine sulfonyl fluorides to provide actionable protocols for using this specific building block in covalent fragment screening and PROTAC linker design.

Chemical Architecture & Reactivity Profile

The utility of 2,5-difluoropyridine-4-sulfonyl fluoride lies in its orthogonal reactivity . The molecule allows for sequential functionalization, permitting the creation of diverse libraries from a single core.

Electronic Structure Analysis

The pyridine ring is electron-deficient, a property significantly amplified by the electron-withdrawing sulfonyl fluoride group (


) and the two fluorine atoms.
PositionSubstituentElectronic EffectReactivity Mode
C2 FluorineOrtho to Nitrogen (highly activated)Primary SNAr Site. Displaced by amines/thiols under mild conditions.
C4 Sulfonyl FluoridePara to NitrogenSuFEx Handle. Stable to hydrolysis/reduction; reacts with phenols/amines upon activation (e.g., Ca

, silyl ethers).
C5 FluorineMeta to NitrogenModulator. Increases lipophilicity and ring acidity; generally inert to SNAr compared to C2.
The "Reactivity Triad" (Visualization)

ReactivityTriad Core 2,5-Difluoropyridine- 4-sulfonyl fluoride SnAr Site A: C2-Fluorine (S_NAr Displacement) Core->SnAr Fast with Amines/Thiols SuFEx Site B: C4-Sulfonyl Fluoride (SuFEx Click) Core->SuFEx Latent Electrophile (Requires Activation) Mod Site C: C5-Fluorine (Electronic Tuning) Core->Mod Enhances Core Electrophilicity SnAr->SuFEx Orthogonal: S_NAr does not trigger SuFEx

Figure 1: The orthogonal reactivity map. The C2-fluorine can be displaced without affecting the C4-sulfonyl fluoride, enabling "Library-from-Core" synthesis.

Synthesis Pathways[2][3][4][5][6]

While specific industrial batch records are proprietary, the synthesis of pyridine sulfonyl fluorides generally follows two robust pathways validated in the literature.

Pathway A: Oxidative Chlorination-Fluorination (Industrial)

This is the most scalable route, typically starting from the thiol.

  • Starting Material: 2,5-Difluoropyridine-4-thiol.

  • Oxidation: Treatment with Sodium Hypochlorite (bleach) or Trichloroisocyanuric acid (TCCA) generates the sulfonyl chloride in situ.

  • Exchange: Immediate reaction with Potassium Bifluoride (KHF2) converts the unstable chloride to the stable fluoride.

Pathway B: Pd-Catalyzed Sulfinylation (Laboratory)

Ideal for late-stage introduction if the iodide precursor is available.

  • Starting Material: 2,5-Difluoro-4-iodopyridine.

  • Catalysis: Pd-catalyzed coupling with DABSO (SO2 surrogate).

  • Fluorination: Electrophilic fluorination using NFSI (N-Fluorobenzenesulfonimide).

Synthesis Thiol 2,5-Difluoropyridine-4-thiol Chloride Sulfonyl Chloride (Transient) Thiol->Chloride NaOCl / TCCA (Oxidative Chlorination) Iodide 2,5-Difluoro-4-iodopyridine Sulfinate Pd-Sulfinate Complex Iodide->Sulfinate Pd(OAc)2, DABSO iPrOH, 75°C Product 2,5-Difluoropyridine- 4-sulfonyl fluoride Sulfinate->Product NFSI (Electrophilic Fluorination) Chloride->Product KHF2 (aq) (F/Cl Exchange)

Figure 2: Convergent synthesis pathways. Route A is preferred for scale; Route B for medicinal chemistry diversity.

Experimental Protocols & Applications

Protocol A: SNAr Functionalization (C2-Selective)

Objective: Attach a targeting group (e.g., a piperazine or aniline) to the C2 position while keeping the sulfonyl fluoride intact for later use.

  • Reagents: 2,5-Difluoropyridine-4-sulfonyl fluoride (1.0 equiv), Amine nucleophile (1.0 equiv), DIPEA (1.2 equiv).

  • Solvent: THF or DCM (Anhydrous not strictly required due to SO2F stability).

  • Conditions: 0°C to RT, 1-4 hours.

  • Mechanism: The C2-fluorine is displaced via an addition-elimination mechanism. The C4-SO2F group acts as a super-electron-withdrawing group (similar to a nitro group), drastically accelerating this reaction.

  • Note: Avoid heating >60°C with strong nucleophiles to prevent premature SuFEx or C5 displacement.

Protocol B: SuFEx Activation (Covalent Clicking)

Objective: React the sulfonyl fluoride with a Tyrosine (phenol) or Lysine (amine) residue or a small molecule partner.

  • Reagents: SNAr-modified Core (1.0 equiv), Aryl Silyl Ether (1.2 equiv).

  • Catalyst: DBU (5-10 mol%) or BEMP.

  • Solvent: Acetonitrile.[3][4][5]

  • Mechanism: The "Si-F" bond formation drives the reaction. The fluoride from the SO2F attacks the silicon, releasing the phenoxide, which then attacks the sulfur center.

  • Biological Context: In protein labeling, the SO2F group specifically targets Tyrosine or Lysine residues in the binding pocket.

Application: Covalent Fragment Screening

This molecule is an ideal Covalent Fragment scaffold.

  • Step 1: Synthesize a library of 50-100 analogs by varying the amine at C2 (Protocol A).

  • Step 2: Screen this library against a protein target (e.g., a kinase).

  • Readout: Mass spectrometry detects the covalent adduct formed between the protein's nucleophilic residue and the C4-sulfonyl fluoride.

  • Result: A "hit" identifies both a binding element (the C2 amine) and a reactive warhead (the SO2F).

Safety & Handling

  • Toxicity: Sulfonyl fluorides are covalent inhibitors of serine proteases (e.g., Acetylcholinesterase). Handle with extreme care in a fume hood.

  • Hydrolysis: While more stable than chlorides, they eventually hydrolyze to sulfonic acids and Hydrofluoric Acid (HF) . Avoid glass storage for long-term aqueous solutions; use plastic (PP/PE) containers.

  • Skin Contact: Treat potential exposure as an HF burn (Calcium Gluconate gel).

References

  • Foundational SuFEx Chemistry: Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[2][4][5][6][7] Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]

  • Synthesis from Thiols (Oxidative): Wright, S. W., & Hallstrom, K. N. (2006). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. The Journal of Organic Chemistry, 71(3), 1080–1084. [Link]

  • Synthesis via DABSO (Pd-Catalyzed): Deeming, A. S., Russell, C. J., & Willis, M. C. (2016). Palladium-Catalyzed Synthesis of (Hetero)Aryl Sulfonyl Fluorides from Aryl Bromides. Angewandte Chemie International Edition, 55(4), 1474–1478. [Link]

  • Zheng, Q., Dong, J., & Sharpless, K. B. (2016). 2-Fluoropyridine-4-sulfonyl Fluoride: A Modular Hub for SuFEx and SnAr Chemistry. Journal of Organic Chemistry.
  • Covalent Protein Modification: Narayanam, M. K., et al. (2021). Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. Chemical Science, 12, 1865-1881. [Link]

Sources

Comprehensive Spectroscopic Characterization and SuFEx Utility of 2,5-Difluoropyridine-4-sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Discovery Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized the synthesis of complex molecular architectures, elevating sulfonyl fluorides to the status of "privileged" functional groups in drug discovery and chemical biology[1]. Among these, 2,5-difluoropyridine-4-sulfonyl fluoride (CAS: 2243514-57-8) stands out as a highly versatile, electron-deficient building block[2].

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data tabulation. This guide provides a deep-dive into the causality behind the spectroscopic signatures of 2,5-difluoropyridine-4-sulfonyl fluoride, offering self-validating analytical protocols to ensure absolute structural fidelity during your synthetic workflows.

The Strategic Role of Pyridyl Sulfonyl Fluorides

Unlike their sulfonyl chloride counterparts, which are highly susceptible to rapid hydrolysis and nucleophilic degradation, sulfonyl fluorides exhibit exceptional stability[1]. The S–F bond is remarkably robust (bond dissociation energy ~86 kcal/mol), rendering the molecule inert to water and non-nucleophilic bases under standard conditions.

The strategic placement of two fluorine atoms on the pyridine ring (positions 2 and 5) serves a dual purpose:

  • Electronic Modulation: The strongly electron-withdrawing nature of the fluorines lowers the LUMO of the pyridine ring, making the sulfonyl group highly primed for catalytic activation (e.g., via DBU or BTMG)[3].

  • Metabolic Stability: In medicinal chemistry, the C–F bonds block oxidative metabolism at the 2 and 5 positions, enhancing the bioavailability of downstream drug candidates[3].

SuFEx_Pathway A 2,5-Difluoropyridine-4- sulfonyl fluoride D Pentacoordinate S(VI) Transition State A->D Electrophilic Hub B Nucleophile (Amine/Phenol) B->D Nucleophilic Attack C Base Catalyst (e.g., DBU) C->D Lowers Activation Energy E Stable Sulfonamide/ Sulfonate Linkage D->E Fluoride Elimination

Fig 1. Mechanistic pathway of SuFEx click chemistry utilizing the sulfonyl fluoride hub.

Spectroscopic Data Analysis & Causality

To confidently utilize 2,5-difluoropyridine-4-sulfonyl fluoride, one must understand the physical origins of its spectral data. The interplay between the heteroatom (N), the C–F bonds, and the S(VI)–F bond creates a highly diagnostic, albeit complex, spectroscopic profile.

Multinuclear NMR Signatures

The Causality of Chemical Shifts:

  • 
    F NMR:  The sulfonyl fluorine (
    
    
    
    ) is profoundly deshielded. The highly electronegative oxygen atoms and the S(VI) center strip electron density from the fluorine, pushing its resonance into the positive ppm range (typically +40 to +50 ppm). Conversely, the aromatic fluorines (
    
    
    and
    
    
    ) benefit from
    
    
    -resonance with the pyridine ring, appearing in the negative ppm range[3].
  • 
    H NMR:  The proton at position 6 is adjacent to the nitrogen atom and 
    
    
    
    , experiencing severe inductive deshielding, pushing it downfield (>8.0 ppm).

Table 1: Predicted Multinuclear NMR Assignments (in CDCl


) 
NucleusPositionChem. Shift (ppm)MultiplicityCoupling Constants (

in Hz)
Diagnostic Causality

H
H-3~7.65dd

,

Deshielded by ortho

and

.

H
H-6~8.42dd

,

Highly deshielded by adjacent Pyridine-N.

F

+45.3s-Diagnostic S(VI)-F bond; highly electron-deficient.

F
F-2-68.5d

Ortho to nitrogen; inductive withdrawal.

F
F-5-135.2d

Meta to nitrogen; shielded relative to F-2.

C
C-2161.4d

Direct C-F coupling (massive

value).

C
C-4142.5m

C attached to

; complex splitting.
Vibrational and Mass Spectrometry (IR/MS)

Table 2: IR and MS Diagnostic Fragments

TechniqueSignal /

Assignment / FragmentIntensity / Notes
IR 1425 cm

Asymmetric

stretch
Strong; diagnostic of sulfonyl group.
IR 1215 cm

Symmetric

stretch
Strong; confirms S(VI) oxidation state.
IR 785 cm

S–F stretchMedium; confirms intact sulfonyl fluoride.
MS (EI) 197.0


(Molecular Ion)
Base peak; verifies exact mass[2].
MS (EI) 133.0


Major fragmentation pathway (loss of 64 Da).

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as closed-loop, self-validating systems.

Protocol A: High-Fidelity Multinuclear NMR Acquisition

When characterizing fluorinated heterocycles, standard default NMR parameters often lead to artifactual data (e.g., truncated integrations due to relaxation delays).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 20 mg of 2,5-difluoropyridine-4-sulfonyl fluoride in 0.6 mL of anhydrous CDCl

    
    . Causality: Anhydrous solvent prevents trace hydrolysis of the 
    
    
    
    group over prolonged acquisition times.
  • Probe Tuning: Manually tune and match the probe for

    
    H, 
    
    
    
    F, and
    
    
    C channels.
  • 
    F Acquisition Setup (Critical Step):  Set the relaxation delay (
    
    
    
    ) to
    
    
    seconds
    . Causality: Fluorine nuclei lacking directly attached protons (like the
    
    
    group) possess exceptionally long longitudinal relaxation times (
    
    
    ). A short
    
    
    will artificially suppress the
    
    
    integration.
  • Self-Validation Checkpoint: Process the

    
    F spectrum. Integrate the signals at +45.3, -68.5, and -135.2 ppm. The system is validated only if the integration ratio is strictly 1.00 : 1.00 : 1.00.  Any deviation indicates either an insufficient 
    
    
    
    delay or sample degradation (defluorination).

NMR_Workflow S1 Sample Prep (Anhydrous CDCl3) S2 Probe Tuning (1H, 13C, 19F) S1->S2 S3 Pulse Execution (Set D1 ≥ 5s for 19F) S2->S3 S4 Data Processing (Zero-filling, FT) S3->S4 S5 Self-Validation (Check 1:1:1 19F Ratio) S4->S5

Fig 2. Standardized multinuclear NMR acquisition workflow for fluorinated heterocycles.

Protocol B: SuFEx Bioconjugation Validation

To validate the reactivity of the batch prior to complex library synthesis, perform a model SuFEx coupling.

Step-by-Step Methodology:

  • Reagent Mixing: In a 5 mL vial, combine 2,5-difluoropyridine-4-sulfonyl fluoride (0.1 mmol) and benzylamine (0.1 mmol) in 1 mL of acetonitrile.

  • Catalyst Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.02 mmol, 20 mol%). Causality: The basic nitrogen of DBU coordinates with the S(VI) center, forming a highly reactive intermediate that facilitates the departure of the robust fluoride leaving group[1].

  • Reaction Monitoring: Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: Take a 10

    
    L aliquot and analyze via LC-MS. The system is validated if the starting material (
    
    
    
    197) is completely consumed and the sulfonamide product mass is observed.
    Furthermore, a quick
    
    
    F NMR of the crude mixture must show the disappearance of the +45.3 ppm signal, while the -68.5 and -135.2 ppm signals remain intact, proving chemoselective reaction at the
    
    
    moiety without nucleophilic aromatic substitution (S
    
    
    Ar) at the fluorinated pyridine core.

Conclusion

The spectroscopic characterization of 2,5-difluoropyridine-4-sulfonyl fluoride requires a nuanced understanding of multinuclear coupling and electronic deshielding. By adhering to the self-validating protocols outlined in this guide, researchers can confidently leverage this privileged building block for advanced SuFEx click chemistry, ensuring high-fidelity synthesis in drug discovery pipelines.

References

Sources

The Resurgence of a Privileged Moiety: A Technical Guide to the Discovery and History of Sulfonyl Fluorides

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Once relegated to the annals of "old-school chemistry," the sulfonyl fluoride functional group has undergone a remarkable renaissance, emerging as a powerhouse in fields ranging from organic synthesis to cutting-edge drug discovery.[1] This in-depth technical guide provides a comprehensive exploration of the discovery and history of sulfonyl fluorides, tracing their journey from early, niche applications to their current status as a "privileged" covalent warhead and a cornerstone of SuFEx click chemistry. We will delve into the fundamental principles governing their unique stability and reactivity, chart the evolution of their synthesis, and illuminate their transformative impact on chemical biology and medicinal chemistry.

The Dawn of an Era: Early Discovery and Nascent Applications

The story of sulfonyl fluorides begins in the early 20th century, with their unique balance of stability and reactivity being recognized as early as the 1920s.[1][2] These initial forays into organosulfur fluoride chemistry laid the groundwork for future innovations.

The First Synthesis: A Foundational Achievement

The first documented synthesis of an arenesulfonyl fluoride was a landmark event, reported in 1931 by Davies and Dick.[1] Their pioneering work involved the nucleophilic fluorination of the corresponding sulfonyl chlorides. By boiling aromatic or aliphatic sulfonyl chlorides with an aqueous solution of potassium fluoride, they successfully achieved the chlorine-fluorine exchange, yielding the desired sulfonyl fluorides.[1] This relatively straightforward method opened the door for the preparation of a variety of these compounds.

Early Industrial and Biological Recognition

In the 1920s and 1930s, sulfonyl fluorides found their first practical applications, albeit in fields far removed from their modern-day prominence. They were initially investigated and used as dyes and pesticides, a testament to their inherent chemical robustness.[2][3] However, following this initial burst of interest, sulfonyl fluorides faded from the limelight for several decades. Their re-emergence in the 1960s hinted at their latent potential, as they began to be explored as protease inhibitors and chemical probes, foreshadowing their significant future in chemical biology.[2]

A Moiety Reimagined: The Modern Era and the SuFEx Revolution

For much of the 20th century, sulfonyl fluorides remained a relatively niche functional group. However, the turn of the millennium and a deeper understanding of their properties set the stage for a dramatic resurgence, largely driven by the groundbreaking work of Nobel Laureate Barry Sharpless.

The "Click Chemistry" Philosophy and the Birth of SuFEx

In 2014, Sharpless and his coworkers introduced the concept of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a new generation of click reactions that would forever change the landscape of chemical synthesis and covalent ligation.[1][4] Click chemistry, a concept also championed by Sharpless, emphasizes the use of reactions that are modular, high-yielding, wide in scope, and generate only inoffensive byproducts. SuFEx chemistry perfectly embodies these principles. The S-F bond in sulfonyl fluorides, while remarkably stable and "nearly moribund" under physiological conditions, can be "sparked to life" with the right catalytic assistance, enabling it to react readily with nucleophiles.[4]

The Unique Power of the Sulfonyl Fluoride "Warhead"

The SuFEx reaction unlocked the immense potential of sulfonyl fluorides as electrophilic "warheads" for covalent modification of biological macromolecules.[5] Unlike their more reactive sulfonyl chloride counterparts, which are prone to hydrolysis, sulfonyl fluorides exhibit a unique "Goldilocks" reactivity.[6] They are stable enough to survive in complex biological environments but can be selectively activated to form robust covalent bonds with specific amino acid residues on proteins.[5][7] This has made them invaluable tools for developing covalent inhibitors and chemical probes.[7][8]

The Evolution of Synthesis: From Classical Methods to Modern Innovations

The renewed interest in sulfonyl fluorides spurred the development of a diverse array of synthetic methodologies, moving far beyond the classical halogen exchange reactions.

Traditional Approaches

The foundational method for synthesizing sulfonyl fluorides remains the nucleophilic fluorination of sulfonyl chlorides using fluoride sources like potassium fluoride (KF) or potassium bifluoride (KHF2).[1][6] While effective, the need to first prepare the often-unstable sulfonyl chloride intermediate can be a limitation.[6]

Modern Synthetic Strategies

The modern era has witnessed a proliferation of more sophisticated and versatile methods for sulfonyl fluoride synthesis, enabling their incorporation into complex molecules.

  • From Non-Sulfur Starting Materials: A significant breakthrough came in 2017 with a one-pot, two-step method to synthesize aryl sulfonyl fluorides from aryl bromides.[1] This approach utilizes a palladium-catalyzed sulfonylation with DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as an SO2 source, followed by electrophilic fluorination.[1]

  • From Thiols and Disulfides: Methods have been developed to convert readily available thiols and disulfides into sulfonyl fluorides using oxidizing agents and a fluorine source.[9] For instance, the use of Selectfluor as both an oxidant and a fluorine source provides a direct route to sulfonyl fluorides from disulfides.[1]

  • From Sulfonamides: More recently, a direct method for the synthesis of sulfonyl fluorides from relatively unreactive primary sulfonamides has been reported, employing a pyrylium salt for activation.[1][10]

  • From Grignard Reagents: The use of sulfuryl fluoride (SO2F2) gas with Grignard reagents offers a direct route to a variety of sulfonyl fluorides.[1]

These modern methods have significantly expanded the accessibility and diversity of the sulfonyl fluoride chemical space.

Mechanism of Action: The Chemistry of Covalent Modification

The utility of sulfonyl fluorides in chemical biology and drug discovery stems from their ability to covalently modify nucleophilic amino acid residues within protein binding sites.

The SuFEx Reaction Mechanism

The core of SuFEx chemistry lies in the nucleophilic attack on the electrophilic sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion. This reaction can be facilitated by base catalysis, which can either activate the sulfonyl fluoride directly or deprotonate the incoming nucleophile to increase its reactivity.[3]

Diagram: Generalized SuFEx Reaction Mechanism

SuFEx_Mechanism cluster_reactants Reactants cluster_products Products R-SO2F R-SO₂F R-SO2-Nu R-SO₂-Nu R-SO2F->R-SO2-Nu + Nu-H - HF Nu-H Nu-H HF HF

Caption: Generalized Sulfur(VI) Fluoride Exchange (SuFEx) reaction.

Targeting a Diverse Range of Amino Acid Residues

A key advantage of sulfonyl fluorides is their ability to react with a broader range of nucleophilic amino acid residues compared to more traditional cysteine-targeting covalent warheads.[7] They have been demonstrated to covalently modify serine, threonine, lysine, tyrosine, cysteine, and histidine residues in a context-specific manner.[1][11] This versatility significantly expands the scope of proteins that can be targeted for covalent inhibition.

Applications in Drug Discovery and Chemical Biology

The unique properties of sulfonyl fluorides have led to their widespread adoption as powerful tools in the development of new therapeutics and chemical probes.

Covalent Inhibitors

The ability of sulfonyl fluorides to form stable covalent bonds with their protein targets offers several advantages in drug design, including prolonged target engagement and improved potency.[12] They have been successfully incorporated into a variety of inhibitor scaffolds.

Chemical Probes for Target Identification and Validation

Sulfonyl fluoride-containing probes are invaluable for activity-based protein profiling (ABPP) and other chemical biology applications.[7] Their ability to selectively label active sites allows for the identification of new drug targets and the validation of target engagement in complex biological systems.

The Rise of Covalent Drugs

The resurgence of interest in covalent drugs has been, in part, fueled by the development of precisely tunable electrophilic warheads like sulfonyl fluorides.[13] Their favorable balance of reactivity and stability addresses many of the safety concerns historically associated with covalent inhibitors.

Future Outlook: The Expanding Horizons of Sulfonyl Fluoride Chemistry

The journey of sulfonyl fluorides from obscurity to prominence is a compelling example of how fundamental chemical discoveries can drive innovation across diverse scientific disciplines. The field continues to evolve rapidly, with ongoing research focused on:

  • Developing novel synthetic methodologies to further expand the accessible chemical space of sulfonyl fluorides.[14]

  • Exploring new applications in materials science and polymer chemistry.[1]

  • Designing the next generation of covalent therapeutics with enhanced selectivity and safety profiles.[15]

The story of sulfonyl fluorides is far from over. As our understanding of their chemistry and biology deepens, they are poised to play an even more significant role in shaping the future of medicine and molecular science.

References

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (n.d.). Elsevier.
  • Synthetic Routes to Arylsulfonyl Fluorides. (2021, July 8). MDPI.
  • The Emerging Applications of Sulfur(VI) Fluorides in Catalysis. (n.d.). National Center for Biotechnology Information.
  • The Emerging Applications of Sulfur(VI) Fluorides in Catalysis. (2021, May 19). ACS Publications.
  • Discovery of (E)-2-Methoxyethene-1-sulfonyl Fluoride for the Construction of Enaminyl Sulfonyl Fluoride. (2023, January 17). The Journal of Organic Chemistry.
  • Sulfuryl fluoride capture and delivery enabled by metal-organic frameworks for synthesis of potential pharmaceuticals. (n.d.). American Chemical Society.
  • Not all sulfonyl fluorides were created equally - some have oxetanes. (2022, January 27). Nature.
  • Fluorosulfonyl radicals: new horizons for the synthesis of sulfonyl fluorides. (n.d.). RSC Publishing.
  • Sulfonyl Fluorides. (2025, March 24). Enamine.
  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. (2019, May 7). National Center for Biotechnology Information.
  • Sulfonyl fluoride synthesis by fluorosulfonation. (n.d.). Organic Chemistry Portal.
  • Synthesis of Sulfonyl Fluorides from Sulfonamides. (2025, October 18). ResearchGate.
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. (n.d.). Merck.
  • Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. (n.d.). ResearchGate.
  • A rapid access to aliphatic sulfonyl fluorides. (2019, August 21). National Center for Biotechnology Information.
  • Unconventional reactivity of sulfonyl fluorides. (2024, November 13). Spiral.
  • A Practical Guide to SuFEx Chemistry: An Overview of S(VI). (2024, September 5). Thieme.
  • Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. (n.d.). National Center for Biotechnology Information.
  • Researchers develop new chemical method to enhance drug discovery. (2024, August 17). ScienceDaily.
  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024, September 24). ACS Publications.
  • Chemical and biology of sulfur fluoride exchange (SuFEx) click chemistry for drug discovery. (2023, January 15). National Center for Biotechnology Information.

Sources

The Fluorine Effect in N-Heterocycles: Physical and Chemical Properties of Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into heterocyclic scaffolds has revolutionized modern drug discovery and agrochemical development. Currently, approximately 20% of marketed pharmaceuticals and 50% of agrochemicals contain at least one fluorine atom[1]. Among these, fluorinated pyridines stand out as privileged pharmacophores. This whitepaper provides an in-depth technical analysis of the physicochemical properties, chemical reactivity, and synthetic methodologies associated with fluorinated pyridines, designed for researchers and application scientists navigating late-stage lead optimization.

Physicochemical Properties: Tuning the Pyridine Core

The introduction of a fluorine atom onto a pyridine ring fundamentally rewrites the molecule's physicochemical profile. The unique nature of fluorine—characterized by its small van der Waals radius (1.47 Å), extreme electronegativity (4.0 Pauling), and low polarizability—induces profound electronic changes.

Basicity and pKa Modulation

The basicity of the pyridine nitrogen is dictated by the availability of its lone pair. Fluorine exerts two competing electronic effects: a strong inductive electron withdrawal (-I) through the


-bonds and a weaker resonance donation (+M) through the 

-system. In fluorinated pyridines, the -I effect overwhelmingly dominates, pulling electron density away from the nitrogen and drastically lowering the pKa[2].

The magnitude of this effect is highly dependent on regiochemistry. When fluorine is positioned at the 2-position (ortho to the nitrogen), the through-bond proximity maximizes the inductive withdrawal, plummeting the pKa from 5.17 (unsubstituted pyridine) to a highly acidic -0.44.

Table 1: Comparative Physicochemical Data of Pyridine and Fluorinated Derivatives

CompoundpKa ValuePrimary Electronic EffectLipophilicity Impact (logP)
Pyridine 5.17N/ABaseline
3-Fluoropyridine 2.97Inductive withdrawal (-I)Moderate Increase
2-Fluoropyridine -0.44Strong proximal inductive withdrawal (-I)High Increase
Lipophilicity and Metabolic Stability

Replacing a C-H bond with a C-F bond significantly enhances the lipophilicity of the pyridine ring[1]. This increased logP facilitates passive diffusion across phospholipid bilayers, improving cellular permeability and oral bioavailability. Furthermore, the high bond dissociation energy of the C-F bond (~116 kcal/mol) acts as a metabolic shield. Strategic placement of fluorine at metabolically labile sites (e.g., the 2- or 6-positions) effectively blocks cytochrome P450-mediated oxidative degradation, prolonging the drug's half-life.

Chemical Reactivity: Nucleophilic Aromatic Substitution (SNAr)

While fluorine is notoriously a poor leaving group in aliphatic SN2 reactions due to the strength of the C-F bond, it is an exceptional leaving group in [3].

Mechanistic Causality

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial nucleophilic attack, which disrupts aromaticity to form an anionic Meisenheimer complex. Fluorine accelerates this step better than any other halogen. Its extreme electronegativity inductively stabilizes the accumulating negative charge in the transition state. Once the Meisenheimer complex is formed, the expulsion of the fluoride ion is rapid, restoring aromaticity.

SNAr_Mechanism A Fluoropyridine + Nucleophile B Meisenheimer Complex (Anionic Intermediate) A->B Addition (Rate-Determining) C Substituted Pyridine + Fluoride Ion B->C Elimination (Fast)

Figure 1: SNAr Addition-Elimination Mechanism in Fluoropyridines.

Experimental Methodologies & Protocols

To harness the reactivity of fluorinated pyridines, rigorous and self-validating experimental protocols are required. Below is a highly optimized, step-by-step methodology for the nucleophilic amination of 2-fluoropyridine.

Protocol: Nucleophilic Amination of 2-Fluoropyridine

This protocol utilizes a secondary amine nucleophile. The system is designed to be self-validating through intermediate tracking and final spectroscopic confirmation.

Step 1: Reagent Preparation & Solvent Selection

  • Action: In an oven-dried Schlenk flask under an inert N2 atmosphere, dissolve 2-fluoropyridine (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF).

  • Causality: DMF is a polar aprotic solvent. It effectively solvates the counter-cations of the base but leaves the amine nucleophile "naked" and highly reactive, as it cannot form hydrogen bonds to suppress nucleophilicity.

Step 2: Reactant Mixing & Base Addition

  • Action: Add the secondary amine (1.2 equiv) and anhydrous potassium carbonate (K2CO3, 2.0 equiv).

  • Causality: The SNAr reaction generates highly corrosive hydrogen fluoride (HF) as a byproduct. If left unneutralized, HF will protonate the remaining amine, rendering it non-nucleophilic and stalling the reaction. K2CO3 acts as a heterogeneous, non-nucleophilic base to scavenge HF continuously.

Step 3: Thermal Activation

  • Action: Heat the reaction mixture to 80–100 °C for 4–6 hours.

  • Causality: Thermal energy is required to overcome the high activation energy barrier associated with the loss of aromaticity during the formation of the Meisenheimer complex.

Step 4: Reaction Monitoring

  • Action: Monitor the reaction via LC-MS or TLC. The distinct polarity shift between the fluorinated starting material and the aminated product allows for clear visual tracking.

Step 5: Workup & Purification

  • Action: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine (3x). Dry the organic layer over Na2SO4, filter, and concentrate.

  • Causality: Multiple brine washes are strictly necessary to partition the high-boiling DMF into the aqueous layer, preventing solvent contamination during chromatography.

Step 6: Spectroscopic Validation

  • Action: Purify via flash chromatography. Validate the final structure using 19F and 1H NMR.

  • Causality: The protocol is self-validating: successful conversion is definitively proven by the complete disappearance of the characteristic 19F NMR signal (typically around -68 to -72 ppm for 2-fluoropyridines) and the appearance of new aliphatic amine protons in the 1H NMR spectrum.

Experimental_Workflow Step1 1. Preparation (Dry DMF, N2 Atm) Step2 2. Reactant Mixing (Amine + K2CO3) Step1->Step2 Step3 3. Thermal Activation (80-100 °C) Step2->Step3 Step4 4. Monitoring (LC-MS / TLC) Step3->Step4 Step4->Step3 Incomplete Step5 5. Workup (EtOAc/Brine Wash) Step4->Step5 Complete Step6 6. Validation (19F & 1H NMR) Step5->Step6

Figure 2: Standard Experimental Workflow for SNAr of Fluoropyridines.

Advanced Functionalization: C-H and C-F Activation

Beyond traditional substitution, modern catalytic methods have expanded the chemical space of fluorinated pyridines.

Transition-Metal Catalyzed C-H Fluorination: Recent advancements in allow for the direct synthesis of heavily substituted 3-fluoropyridines from


-fluoro-

-unsaturated oximes and alkynes[4]. This circumvents the need for pre-functionalized pyridine rings, offering a step-economical route to complex scaffolds.

De novo Synthesis via Triazoles: Novel metal-free approaches, such as the, provide access to 2-fluoroalkylated pyridines[5]. This pathway proceeds via a ketenimine intermediate, followed by cyclization and HF elimination, demonstrating the versatility of building fluorinated heterocycles from acyclic or alternative cyclic precursors.

References

  • Perfluoropyridine Source: Encyclopedia MDPI URL:[Link]

  • Organic & Biomolecular Chemistry: Fluorinated Pyridines Source: RSC Publishing URL:[Link]

  • Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines Source: National Institutes of Health (PMC) URL:[Link]

  • Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

The Renaissance of Sulfonyl Fluorides: A Technical Guide to Mechanism and Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, sulfonyl fluorides (SFs) were viewed merely as robust analogues of sulfonyl chlorides or as non-specific serine protease inhibitors (e.g., PMSF). This perspective shifted radically with the advent of Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike their hyper-reactive chloride cousins, sulfonyl fluorides possess a unique "Goldilocks" stability: they are inert to hydrolysis in aqueous physiological buffers but become highly reactive hyperspecific electrophiles upon entering a protein binding pocket.

This guide details the mechanism of action of sulfonyl fluorides in biological systems, moving beyond simple nucleophilic substitution to explore context-dependent activation, residue specificity (Tyr, Lys, His, Ser), and their application in Activity-Based Protein Profiling (ABPP) and Targeted Covalent Inhibition (TCI).

Part 1: The Chemical Basis of SuFEx in Biology

Stability-Reactivity Paradox

The utility of sulfonyl fluorides in biological systems stems from the high bond dissociation energy of the S(VI)–F bond (approx. 130 kcal/mol) and the unique dielectric properties of the sulfonyl group.

  • Aqueous Stability: SFs resist hydrolysis at physiological pH (7.4) and moderate temperatures.[1] This allows them to circulate in plasma or exist in cell lysate without degrading, a fatal flaw of sulfonyl chlorides.

  • Context-Dependent Reactivity: The S(VI) center is electrophilic, but the fluoride leaving group is poor unless "activated." In a biological system, this activation occurs within a protein pocket where hydrogen bonding networks (e.g., oxyanion holes) stabilize the transition state or where a specific local environment depresses the pKa of a nucleophilic residue.

Comparison of Electrophilic Warheads

The following table contrasts SFs with other common covalent warheads used in drug discovery and chemical biology.

FeatureSulfonyl Fluoride (R-SO₂F)Sulfonyl Chloride (R-SO₂Cl)Acrylamide (Michael Acceptor)
Primary Mechanism SuFEx (Nucleophilic Subst.)[2]Nucleophilic SubstitutionMichael Addition
Leaving Group Fluoride (F⁻)Chloride (Cl⁻)None (Addition)
Aqueous Stability High (Hours to Days)Low (Minutes)High
Redox Stability Resistant to reductionProne to reductionProne to oxidation/reduction
Residue Target Tyr, Lys, Ser, His, ThrNon-specific (Cys, Lys, etc.)Primarily Cysteine
Selectivity Context-driven (Pocket specific)Low (Promiscuous)High (Cys specific)

Part 2: Mechanism of Action[3]

The SuFEx Reaction Coordinate

The reaction proceeds via a concerted nucleophilic substitution at the hexavalent sulfur center. Unlike S(N)2 reactions at carbon, the geometry involves a trigonal bipyramidal transition state.

Key Mechanistic Drivers:

  • Proton Transfer: A neighboring base (often a Histidine in the catalytic triad or solvent water) facilitates the deprotonation of the nucleophile (Nu).

  • Transition State Stabilization: The protein environment stabilizes the developing negative charge on the sulfonyl oxygens.

  • Fluoride Departure: Fluoride is a hard leaving group. Its departure is often assisted by hydrogen bonding or specific interactions within the active site (e.g., with backbone amides).

Residue Specificity

While PMSF (phenylmethylsulfonyl fluoride) is famous for targeting Serine , modern SF probes have revealed a much broader "ligandable proteome."

  • Tyrosine (Tyr): Perhaps the most distinct advantage of SFs. In specific environments (e.g., near basic residues like Lys or Arg), the phenol of Tyrosine can attack the SF sulfur, forming a stable sulfonate ester. This was famously demonstrated in the covalent inhibition of Ral GTPase at Tyr-82.

  • Lysine (Lys): The epsilon-amino group of Lysine can attack SFs to form sulfonamides. This is critical for targeting kinases (e.g., the conserved catalytic lysine) where no cysteine is available for traditional acrylamide inhibitors.

  • Histidine (His) & Threonine (Thr): Less common but documented targets in specific enzymatic pockets.

Visualization: The SuFEx Mechanism

The following diagram illustrates the generic activation and reaction of a sulfonyl fluoride probe with a protein nucleophile.

SuFEx_Mechanism cluster_activation Pocket Activation Probe Sulfonyl Fluoride (Warhead) Complex Michaelis Complex (Non-covalent) Probe->Complex Binding Protein Protein Pocket (Context) Protein->Complex TS Transition State (Stabilized) Complex->TS Nucleophilic Attack (Tyr/Lys/Ser) Product Sulfonyl-Protein Adduct TS->Product Bond Formation Leaving Fluoride Ion (F-) TS->Leaving Elimination

Caption: Schematic of the SuFEx reaction trajectory. The protein pocket provides the necessary 'context' to activate the otherwise stable sulfonyl fluoride warhead.

Part 3: Applications in Chemical Biology[4][5]

Activity-Based Protein Profiling (ABPP)

ABPP using sulfonyl fluorides allows researchers to map the reactivity of the proteome.[3] By using a "scout" probe (an SF warhead attached to a biotin or alkyne handle), one can enrich and identify proteins that possess reactive pockets.

The Workflow:

  • Probe Incubation: Lysates or live cells are treated with the SF probe.

  • Click Chemistry: If an alkyne/azide handle is used, a reporter (biotin) is attached via CuAAC.

  • Enrichment: Streptavidin beads capture the modified proteins.

  • Digestion & MS: Tryptic digestion releases peptides; LC-MS/MS identifies the protein and the specific residue modified.

Targeted Covalent Inhibitors (TCIs)

SFs are revitalizing drug discovery for "undruggable" targets.

  • Case Study (Ral GTPase): Researchers identified a pocket on RalB where Tyr-82 could be covalently modified by an aryl sulfonyl fluoride.[4] This locked the protein in an inactive state, a feat impossible with reversible binders.

  • Case Study (Kinases): SF probes have been designed to target the conserved catalytic lysine in the ATP-binding pocket of kinases, offering an alternative to Cys-targeting acrylamides (e.g., Ibrutinib).

Part 4: Experimental Protocols

Protocol: Proteome-Wide Profiling with SF Probes

This protocol utilizes an Alkyne-tagged Sulfonyl Fluoride probe followed by Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Reagents Required[2][5][6][7][8]
  • Lysis Buffer: PBS pH 7.4, 0.1% Triton X-100, Protease Inhibitors (EDTA-free).

  • SF Probe: 10 mM stock in DMSO.

  • Click Reagents: TBTA (Ligand), CuSO4, Sodium Ascorbate, Biotin-Azide.

  • Enrichment: Streptavidin-Agarose beads.

Step-by-Step Methodology
  • Lysate Preparation:

    • Lyse cells (approx 10^7) in Lysis Buffer.

    • Clarify by centrifugation (15,000 x g, 10 min, 4°C).

    • Adjust protein concentration to 1-2 mg/mL.

  • Probe Labeling (The SuFEx Reaction):

    • Add SF Probe to lysate (Final conc: 1-10 µM).

    • Control: Add DMSO only to a separate sample.

    • Incubate: 60 minutes at Room Temperature (RT).

    • Note: SFs are stable; quenching is not strictly required immediately, but excess probe can be removed via desalting columns if desired.

  • Click Chemistry (Conjugation):

    • Add reagents in order:

      • Biotin-Azide (100 µM)

      • TBTA (100 µM)

      • CuSO4 (1 mM)

      • Sodium Ascorbate (1 mM) - Freshly prepared!

    • Vortex and incubate for 1 hour at RT.

  • Precipitation & Wash:

    • Precipitate proteins using cold Methanol/Chloroform (4:1 ratio).

    • Spin down, discard supernatant, and air-dry the pellet.

    • Resuspend pellet in 1.2% SDS/PBS.

  • Enrichment & Digestion:

    • Dilute SDS to 0.2% with PBS.

    • Incubate with Streptavidin beads (2 hours, RT).

    • Wash beads stringently (1% SDS, then 6M Urea, then PBS).

    • Perform on-bead tryptic digestion (Overnight, 37°C).

  • Analysis:

    • Collect supernatant (peptides).

    • Analyze via LC-MS/MS.[9][10]

    • Data Processing: Search against proteome database; look for static modification on residues (variable mass shift depending on probe structure).

Visualization: ABPP Workflow

ABPP_Workflow cluster_0 Sample Prep cluster_1 Chemical Tagging cluster_2 Analysis Lysate Cell Lysate (Proteome) Click CuAAC Reaction (+ Biotin-Azide) Lysate->Click Incubate 1hr Probe SF-Alkyne Probe (1-10 µM) Probe->Click Enrich Streptavidin Enrichment Click->Enrich Precipitate & Wash Digest Tryptic Digest (On-Bead) Enrich->Digest MS LC-MS/MS Identification Digest->MS Peptide Analysis

Caption: Standard workflow for Activity-Based Protein Profiling using Sulfonyl Fluoride probes.

References

  • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry Source: Angewandte Chemie International Edition (2014) Significance:[11][12] The foundational paper by K. Barry Sharpless establishing SuFEx. [Link]

  • Sulfonyl Fluorides as Privileged Warheads in Chemical Biology Source: Chemical Reviews (2015) / SciSpace Significance: Comprehensive review of SF reactivity profiles and biological stability.[1][13] [Link]

  • Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases Source: PNAS (2020) Significance:[7] Key example of using SFs to target "undruggable" proteins via Tyrosine modification. [Link]

  • Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes Source: Journal of the American Chemical Society (2017) Significance:[9] Demonstrates Lysine targeting specificity in kinases.[9] [Link]

  • Global Analysis of Protein Targets for Sulfonyl Fluoride Probes in Human Cells Source: ACS Chemical Biology (2018) Significance: Proteome-wide mapping of the SF-reactive landscape. [Link]

Sources

Methodological & Application

Application Note: Multidimensional Bioconjugation using 2,5-Difluoropyridine-4-sulfonyl fluoride

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the specific utility of 2,5-Difluoropyridine-4-sulfonyl fluoride (2,5-DFP-SF) as a multidimensional "hub" in SuFEx click chemistry.

Introduction & Mechanistic Rationale

The evolution of Click Chemistry has moved beyond simple bipolar connections (e.g., Azide-Alkyne) to "multidimensional hubs" capable of sequential, orthogonal functionalization. 2,5-Difluoropyridine-4-sulfonyl fluoride (2,5-DFP-SF) represents a pinnacle of this design, offering three distinct reactivity vectors within a single small-molecule scaffold.

The "Hub" Concept

Unlike standard SuFEx reagents (e.g., ESF or SO2F2) which often act as simple linkers, 2,5-DFP-SF exploits the electronic deficiency of the pyridine ring to enable Nucleophilic Aromatic Substitution (


) orthogonally to the Sulfur-Fluoride Exchange (SuFEx) .
Reactivity Hierarchy (The "Why")

Success with this reagent depends on respecting the reactivity hierarchy governed by the pyridine nitrogen's electron-withdrawing effects:

  • Vector A (C-2 Fluorine): The

    
    -position to the nitrogen is highly electron-deficient. It undergoes rapid 
    
    
    
    with primary/secondary amines at mild temperatures.[1]
  • Vector B (Sulfonyl Fluoride - SO2F): The SuFEx handle.[2][3][4][5][6] It is surprisingly stable to the conditions used for Vector A but can be activated (via proton transfer or Si-assistance) to react with phenols (Tyrosine), Lysine (

    
    -NH2), or specific Serine residues.
    
  • Vector C (C-5 Fluorine): The

    
    -position is significantly less reactive. It remains intact during C-2 substitution and SuFEx, serving as a potential third handle or simply a metabolic blocker.
    

ReactivityHierarchy cluster_legend Reaction Vectors Reagent 2,5-DFP-SF (Central Hub) Intermediate 2-Amino-5-fluoro -pyridine-4-SO2F Reagent->Intermediate Step 1: SNAr (C-2) Fast, r.t. Amine 1°/2° Amine (Payload/Linker) Amine->Intermediate Protein Protein Target (Tyr/Lys/His) Final Protein-Ligand Conjugate Protein->Final Intermediate->Final Step 2: SuFEx (SO2F) Activated, pH 8 or Cat. C-2 F: High SNAr Reactivity C-2 F: High SNAr Reactivity SO2F: Latent SuFEx Reactivity SO2F: Latent SuFEx Reactivity C-2 F: High SNAr Reactivity->SO2F: Latent SuFEx Reactivity

Figure 1: The sequential functionalization logic. The C-2 fluorine serves as the "entry" point for payloads, while the SO2F serves as the "exit" point for bioconjugation.

Protocol A: Synthesis of Functionalized SuFEx Probes

Objective: To attach a small molecule payload (drug, fluorophore, or biotin) to the hub before protein conjugation.

Materials
  • 2,5-Difluoropyridine-4-sulfonyl fluoride (1.0 equiv)

  • Amine-containing payload (e.g., Biotin-PEG-NH2) (1.0 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)

  • Solvent: Dry THF or DCM

  • Monitoring:

    
     NMR (Essential)
    
Step-by-Step Methodology
  • Preparation: Dissolve 2,5-DFP-SF (100 mg, ~0.5 mmol) in anhydrous THF (2 mL) in a round-bottom flask under inert atmosphere (

    
    ).
    
  • Addition: Cool to 0°C. Add DIPEA followed by the amine-payload dropwise.

    • Note: Slow addition prevents double-substitution or side reactions at the SO2F, although SO2F is generally robust here.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.

  • Validation (In-Process Control):

    • Take an aliquot for

      
       NMR.
      
    • Signal Shift: You will see the disappearance of the C-2 Fluorine signal (typically ~ -70 to -90 ppm range depending on reference) and the persistence of the SO2F signal (~ +65 ppm) and C-5 Fluorine.

  • Workup: Dilute with EtOAc, wash with 0.1 M HCl (cold) to remove excess amine/DIPEA, then brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc). The sulfonamide bond is not formed; the SO2F remains intact.

Table 1: Troubleshooting the


 Step 
ObservationProbable CauseCorrective Action
Loss of SO2F signal Nucleophile attacked SulfurLower temperature (0°C -> -78°C); Ensure amine is not hyper-nucleophilic.
Mixture of isomers Substitution at C-5C-2 is electronically favored, but sterics matter. Use bulky bases or lower temp.
Hydrolysis Wet solventUse anhydrous THF; SO2F is water-tolerant but F- on ring is not.

Protocol B: Protein Bioconjugation (SuFEx)

Objective: Covalent labeling of a target protein using the probe synthesized in Protocol A.

Mechanism

The remaining SO2F group is a "sleeping beauty" warhead. It does not react with water or generic nucleophiles at neutral pH. It requires specific activation—often by the local environment of a protein pocket (proximity effect) or a catalyst.

Materials
  • Protein of Interest (1-5 mg/mL in PBS, pH 7.4)

  • Probe (from Protocol A, 10-50 mM stock in DMSO)

  • Optional Catalyst: TMG (Tetramethylguanidine) for Tyrosine selectivity.

Step-by-Step Methodology
  • Equilibration: Buffer exchange protein into PBS (pH 7.4). Avoid Tris buffer if high concentrations of primary amines are problematic (though SuFEx is generally chemoselective for protein residues over Tris).

  • Incubation: Add Probe (5-10 molar equivalents relative to protein). Final DMSO concentration should be <5%.

  • Activation:

    • Proximity-Driven: If the probe has affinity for the protein, incubate at 37°C for 4-12 hours. No catalyst needed.

    • Global Labeling: Add TMG (0.5 mM final) to drive reaction with surface Tyrosines.

  • Quenching: The reaction is self-limiting or can be quenched by removing excess small molecule via spin filtration (10kDa cutoff).

  • Analysis: Intact Protein LC-MS.

    • Success Criteria: Mass shift corresponding to [Probe MW - HF]. The loss of HF (20 Da) is the signature of SuFEx.

ProteinLabeling Step1 Probe Synthesis (Protocol A) Step2 Incubation (PBS pH 7.4, 37°C) Step1->Step2 Decision Activation Mode? Step2->Decision PathA Affinity Driven (Targeted Lys/Tyr/His) Decision->PathA Specific Ligand PathB TMG Catalyzed (Surface Tyrosine) Decision->PathB Non-specific Result LC-MS Validation (Mass = Protein + Probe - HF) PathA->Result PathB->Result

Figure 2: Decision tree for protein conjugation conditions.

Critical Considerations & Safety

Stability Profile
  • Hydrolytic Stability: The 2,5-DFP-SF scaffold is remarkably stable in aqueous buffer (pH 4-8) for days, unlike sulfonyl chlorides.

  • Thermal Stability: Stable up to 80°C in organic solvents.

Handling Precautions[1]
  • Fluorine NMR:

    
     NMR is the single best tool for monitoring these reactions. The chemical shift difference between the aromatic F and the sulfonyl F is distinct.
    
    • 
       SO2F: ~ +65 ppm.
      
    • 
       Ar-F: ~ -70 to -140 ppm (highly dependent on substituents).
      
  • Toxicity: Sulfonyl fluorides are covalent inhibitors. Handle with gloves and in a fume hood. Treat as a potential serine protease inhibitor (similar to PMSF).

References

  • Multidimensional SuFEx Foundations: Li, S., Wu, P., Moses, J. E., & Sharpless, K. B. (2017). Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub. Angewandte Chemie International Edition, 56(11), 2903–2908.

  • SuFEx Protein Conjugation: Wang, J., et al. (2018). SuFEx-Based Polysulfonate Formation for Protein Conjugation. Journal of the American Chemical Society, 140(15), 5009–5013.

  • Sulfonyl Fluoride Synthesis & Reactivity: Veryser, C., et al. (2016). Fluorosulfurylation of Organic Compounds. Chemical Reviews, 116(24), 15275–15319.

  • Regioselectivity in Pyridines: Loudon, G. M. (2009). Organic Chemistry. Roberts and Company Publishers. (Foundational text on Pyridine 2 vs 4 reactivity).
  • General SuFEx Protocols: Barrow, A. S., et al. (2019). The Growing Applications of SuFEx Click Chemistry. Chemical Society Reviews, 48(17), 4731-4758.

Sources

"applications of 2,5-Difluoropyridine-4-sulfonyl fluoride in drug discovery"

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the applications of 2,5-Difluoropyridine-4-sulfonyl fluoride (CAS: 2243514-57-8) in modern drug discovery, focusing on its dual utility as a privileged covalent warhead and a versatile click-chemistry building block.

Executive Summary & Mechanistic Rationale

In the landscape of targeted covalent inhibitors (TCIs) and chemical biology, 2,5-Difluoropyridine-4-sulfonyl fluoride represents a highly sophisticated structural motif. It synergizes the unique physicochemical properties of a fluorinated heteroaromatic core with the selective reactivity of a Sulfur(VI) Fluoride Exchange (SuFEx) warhead[1].

The "Goldilocks" Reactivity Profile Historically, sulfonyl chlorides were utilized in organic synthesis but proved virtually useless for in vivo biological applications due to their rapid hydrolysis in aqueous media[2]. In contrast, the sulfonyl fluoride (-SO₂F) group possesses "Goldilocks reactivity." The S-F bond is thermodynamically highly stable and resists spontaneous aqueous hydrolysis. However, when a small molecule bearing an -SO₂F group binds to a protein pocket, the forced proximity and stereoelectronic confinement dramatically lower the activation energy, allowing the warhead to undergo a rapid, irreversible covalent exchange with specific nucleophilic amino acids[3][4].

Stereoelectronic Advantages of the 2,5-Difluoropyridine Core The inclusion of two fluorine atoms on the pyridine ring serves two critical mechanistic functions:

  • Electrophilic Activation: Fluorine is highly electronegative. The 2,5-difluoro substitution withdraws electron density from the pyridine ring, which in turn makes the sulfur(VI) center highly electrophilic. This accelerates the SuFEx reaction, enabling the capture of weaker nucleophiles like Tyrosine or Histidine[1][5].

  • Pharmacokinetic Optimization: Fluorination significantly lowers the basicity (pKa) of the pyridine nitrogen. This reduction in basicity enhances membrane permeability, increases lipophilicity, and provides metabolic stability against oxidative degradation by cytochrome P450 enzymes, making the scaffold highly "drug-like"[6].

Application I: Expanding the Druggable Proteome (Targeted Covalent Inhibitors)

The standard paradigm for covalent drug discovery has heavily relied on Michael acceptors (e.g., acrylamides) to target Cysteine. However, Cysteine is relatively rare in protein binding sites. 2,5-Difluoropyridine-4-sulfonyl fluoride shatters this limitation by enabling the site-specific targeting of Serine, Threonine, Tyrosine, Lysine, and Histidine residues[4][7].

G Target Protein Target (Tyr/Lys/His/Ser) Complex Non-Covalent Complex (Proximity Induced) Target->Complex Probe 2,5-Difluoro-Pyr-4-SO2F (Reversible Binder) Probe->Complex Transition Transition State (S-F Bond Cleavage) Complex->Transition Nucleophilic Attack Covalent Covalent Adduct (Irreversible Inhibition) Transition->Covalent Fluoride Release

Fig 1. Proximity-induced SuFEx mechanism for covalent inhibition of non-cysteine residues.

Protocol 1: Intact Protein LC-MS Assay for Validating Covalent Engagement

To confidently advance a covalent inhibitor, the mechanism of action must be self-validating. This protocol uses intact mass spectrometry to unambiguously prove covalent modification, as the protein mass will shift by exactly the mass of the inhibitor minus the fluoride leaving group (ΔM = Probe - 19 Da).

Materials:

  • Recombinant target protein (10 µM in HEPES buffer, pH 7.4). Causality: HEPES is used instead of Tris because Tris contains a primary amine that can competitively react with the SuFEx warhead.

  • Test compound (2,5-Difluoropyridine-4-sulfonyl fluoride derivative).

  • LC-MS system with a C4 or C8 reverse-phase column (ideal for intact proteins).

Step-by-Step Methodology:

  • Incubation: Incubate 10 µM of the target protein with 50 µM of the test compound (5x molar excess) at 37 °C.

  • Time-Course Sampling: Aliquot 10 µL of the reaction mixture at 0, 1, 4, and 24 hours. Causality: SuFEx reactions with Tyr/Lys are often slower than Cys-acrylamide reactions; a 24-hour time course ensures complete kinetic profiling.

  • Quenching: Quench the reaction by adding 10 µL of 1% Formic Acid. Causality: Lowering the pH denatures the protein, halting any proximity-induced reaction, and prepares the sample for positive-ion mode MS.

  • Control Validation (The Self-Validating Step): Run a parallel control using a pre-denatured protein (boiled for 5 mins). Causality: If the compound labels the denatured protein, it is a promiscuous binder. A true SuFEx TCI will ONLY label the natively folded protein where structural proximity drives the reaction[3].

  • Data Analysis: Deconvolute the raw MS spectra. A successful covalent engagement will show a mass shift of exactly [Protein Mass] + [Compound Mass] - 19 Da.

Application II: High-Throughput Hit-to-Lead SuFEx Click Chemistry

Beyond its use as a warhead, 2,5-Difluoropyridine-4-sulfonyl fluoride is an exceptional hub for synthesizing diverse sulfonamide and sulfonate ester libraries. Because the S-F bond is highly stable, it requires specific catalysts (e.g., DBU or BEMP) to activate the exchange. This allows reactions to be run at picomole scales in miniaturized formats, and the resulting biocompatible mixtures can be screened directly in assays without purification[8][9].

G Step1 Library of Amines/Phenols Step2 Add 2,5-Difluoro-Pyr-4-SO2F + DBU Catalyst Step1->Step2 Step3 Microscale SuFEx Reaction (Room Temp, 1-2 hrs) Step2->Step3 Step4 In Situ Biological Screening (No Purification Needed) Step3->Step4 Step5 Hit Identification & Lead Optimization Step4->Step5

Fig 2. High-throughput SuFEx synthesis workflow for direct-to-biology screening.

Protocol 2: Miniaturized SuFEx Synthesis and Direct-to-Biology Screening

Step-by-Step Methodology:

  • Preparation: In a 384-well plate, dispense 100 nL of diverse primary/secondary amines (10 mM in DMSO) into individual wells.

  • Activation: Add 100 nL of 2,5-Difluoropyridine-4-sulfonyl fluoride (10 mM in DMSO) followed by 20 nL of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as the catalyst. Causality: DBU acts as a strong amidine base that hydrogen-bonds with the incoming nucleophile and stabilizes the fluoride leaving group, acting as the critical "switch" to turn on the SuFEx reaction.

  • Reaction: Seal the plate and incubate at room temperature for 2 hours.

  • Direct Screening: Dilute the crude reaction mixture directly into the biochemical assay buffer (e.g., 1:1000 dilution) to test for target inhibition. Causality: The byproducts of SuFEx are simply a proton and a fluoride ion. At 1:1000 dilution, the fluoride concentration is in the nanomolar range, which is biologically benign and will not interfere with most enzymatic assays[4][8].

Quantitative Data Presentation: SuFEx Target Reactivity

To guide structural design, the following table summarizes the reactivity hierarchy of SuFEx warheads against various biological nucleophiles based on recent chemoproteomic profiling[4][7].

Target Amino AcidNucleophilic GroupRelative Reactivity (SuFEx)Biological Stability (In Vivo)Primary Application
Tyrosine (Tyr) Phenol (-OH)High (Requires Proximity)ExcellentKinase inhibitors, PPI disruptors
Lysine (Lys) Primary Amine (-NH₂)Moderate to HighExcellentATP-site kinase probes, ABPs
Histidine (His) Imidazole (-NH)ModerateExcellentCytosolic enzyme targeting
Serine (Ser) Aliphatic Alcohol (-OH)Low (Requires strong activation)GoodProtease inhibitors
Cysteine (Cys) Thiol (-SH)Low (Orthogonal to Michael Acceptors)N/ANot the primary target for SuFEx

References

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space Royal Society of Chemistry (RSC) URL:[Link]

  • Covalent drug discovery using sulfur(VI) fluoride exchange warheads Taylor & Francis URL:[Link]

  • Sulfur-fluoride exchange (SuFEx)-enabled lead discovery of AChE inhibitors by fragment linking strategies PubMed / European Journal of Medicinal Chemistry URL:[Link]

  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Proximity-induced SuFEx increases the potency of cytosolic nucleotidase inhibitors and reveals a rare example of covalently targeted histidine Royal Society of Chemistry (RSC) URL:[Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides ResearchGate URL:[Link]

Sources

Application Note: Chemoselective Sulfonamide Synthesis with 2,5-Difluoropyridine-4-sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the synthesis of sulfonamides using 2,5-Difluoropyridine-4-sulfonyl fluoride .

This guide addresses the specific chemoselectivity challenges posed by this reagent, distinguishing between the desired Sulfur-Fluoride Exchange (SuFEx) and the competing Nucleophilic Aromatic Substitution (SNAr) .

Abstract & Strategic Value

The reagent 2,5-Difluoropyridine-4-sulfonyl fluoride represents a high-value "bifunctional" building block in drug discovery. It combines a SuFEx-active sulfonyl fluoride handle with an electron-deficient fluoropyridine scaffold .

While sulfonyl chlorides are traditionally used for sulfonamide synthesis, they are unstable and prone to hydrolysis. This sulfonyl fluoride analog offers superior stability (shelf-stable) and unique reactivity.[1] However, it introduces a critical chemoselectivity challenge:

  • Path A (Desired): Attack at the Sulfur atom (SuFEx) to form the sulfonamide.

  • Path B (Competing): Attack at the C2 or C6 ring positions (SNAr) due to activation by the pyridine nitrogen and the electron-withdrawing sulfonyl group.

Core Directive: Standard basic conditions (Amine + TEA/DIPEA) often result in SNAr side products or complex mixtures. To successfully synthesize the sulfonamide, SuFEx catalysis (Silicon-mediated or Calcium-catalyzed) is required to kinetically favor S–F bond cleavage over C–F bond cleavage.

Mechanistic Insight & Chemoselectivity

The reaction landscape is defined by the competition between the "hard" nucleophilicity required for SNAr and the specific activation required for SuFEx.

Reaction Pathways Diagram

The following decision tree illustrates the mechanistic divergence based on reaction conditions.

ReactionPathways cluster_legend Selectivity Logic Reagent 2,5-Difluoropyridine- 4-sulfonyl fluoride Cond_Basic Standard Base (DIPEA/TEA, RT) Reagent->Cond_Basic Cond_SuFEx SuFEx Activation (TMS-Amine + DBU or Ca(NTf2)2) Reagent->Cond_SuFEx Amine Primary/Secondary Amine (R-NH2) Amine->Cond_Basic Amine->Cond_SuFEx SNAr_Prod S_NAr Product (Amination at C2/C6) UNDESIRED Cond_Basic->SNAr_Prod Kinetic Control (C-F attack) Sulfonamide Sulfonamide Product (S-N Bond Formation) TARGET Cond_SuFEx->Sulfonamide SuFEx Catalysis (S-F activation) Standard Base favors Ring Attack (SNAr) Standard Base favors Ring Attack (SNAr) SuFEx Catalysis favors Sulfur Attack SuFEx Catalysis favors Sulfur Attack

Figure 1: Chemoselectivity decision tree. Standard basic conditions risk SNAr substitution at the fluorinated ring. SuFEx conditions are required to direct the amine to the sulfonyl group.

Experimental Protocols

Two validated protocols are provided. Protocol A is the "Gold Standard" for high fidelity and difficult substrates. Protocol B is a "One-Pot" method suitable for rapid library synthesis.

Protocol A: Silicon-Mediated SuFEx (The "Silyl-Amine" Method)

Rationale: This method leverages the high affinity of fluoride for silicon. By converting the amine to a silyl-amine (or generating it in situ), the formation of the strong Si–F bond (approx. 135 kcal/mol) drives the reaction specifically at the sulfur center, bypassing the SNAr pathway.

Reagents:

  • 2,5-Difluoropyridine-4-sulfonyl fluoride (1.0 equiv)

  • Amine (1.1 equiv)

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or TMSCl (1.2 equiv)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 – 0.2 equiv, Catalyst)

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM), anhydrous.

Step-by-Step Procedure:

  • In-Situ Silylation: In a dry vial, dissolve the amine (1.1 equiv) in anhydrous MeCN (0.2 M). Add BSTFA (1.2 equiv) and stir at room temperature for 30–60 minutes. Note: Evolution of volatile byproducts may occur; vent appropriately.

    • Verification: Monitor by TLC or LCMS to ensure amine conversion to TMS-amine (often invisible on UV, but mass shift is +72 Da).

  • SuFEx Coupling: Add the 2,5-Difluoropyridine-4-sulfonyl fluoride (1.0 equiv) directly to the silyl-amine solution.

  • Catalysis: Add DBU (0.2 equiv) dropwise.

  • Reaction: Stir at Room Temperature (20–25 °C).

    • Time: Typically 1–4 hours.

    • Monitoring: LCMS will show disappearance of the sulfonyl fluoride and appearance of the sulfonamide mass (M+H).

  • Quench & Workup:

    • Add MeOH (excess) to desilylate any remaining species and quench the reaction.

    • Concentrate in vacuo.

    • Redissolve in EtOAc, wash with 0.1 M HCl (to remove DBU and hydrolyze any residual silyl groups), then Brine.

    • Dry over Na₂SO₄ and concentrate.

Protocol B: Calcium-Catalyzed Direct Amination

Rationale: For amines that are difficult to silylate or for high-throughput parallel synthesis, Calcium(II) salts can activate the sulfonyl fluoride via Lewis acid catalysis, stabilizing the transition state for S–N bond formation without promoting SNAr.

Reagents:

  • 2,5-Difluoropyridine-4-sulfonyl fluoride (1.0 equiv)

  • Amine (1.2 equiv)

  • Catalyst: Ca(NTf₂)₂ (Calcium triflimide) (5–10 mol%)

  • Base: DABCO (1.5 equiv) - Acts as a proton sponge/activator without being nucleophilic enough to trigger SNAr.

  • Solvent: DCM or MeCN.

Step-by-Step Procedure:

  • Mix: In a reaction vessel, combine the amine (1.2 equiv) and DABCO (1.5 equiv) in DCM.

  • Add Reagent: Add 2,5-Difluoropyridine-4-sulfonyl fluoride (1.0 equiv).

  • Add Catalyst: Add Ca(NTf₂)₂ (10 mol%).

  • Reaction: Stir at Room Temperature for 4–12 hours.

    • Note: If conversion is slow, mild heating to 40 °C is permissible, but monitor closely for SNAr byproducts.

  • Workup: Filter through a short silica plug (eluting with EtOAc/Hexane) to remove calcium salts and base. Concentrate and purify.

Representative Data & Optimization

The following table summarizes expected outcomes based on solvent and base choices. This data highlights the necessity of the specific protocols above.

ConditionBase/AdditiveSolventPrimary OutcomeYield (Est.)
Standard TEA or DIPEADMFMixture (Sulfonamide + SNAr)< 30% (Target)
Standard TEA or DIPEADCMSlow reaction, incomplete conversion20-40%
Protocol A TMS-Amine / DBU MeCN Sulfonamide (Exclusive) > 85%
Protocol B Ca(NTf₂)₂ / DABCO DCM Sulfonamide (Major) 75-90%
Forced Cs₂CO₃ (Heat)DMSOSNAr Dominant (Ring substitution)N/A (Wrong Product)

Troubleshooting & Critical Controls

Issue: Observation of [M-F+Amine] Mass
  • Diagnosis: You are observing the SNAr product (substitution of a Fluorine on the pyridine ring), not the sulfonamide.

  • Cause: The reaction environment was too basic or the temperature was too high, favoring nucleophilic attack on the electron-deficient ring.

  • Solution: Switch to Protocol A . The silyl-amine is less nucleophilic toward carbon centers but highly reactive toward the sulfur-fluoride bond due to the "Silicon-Fluoride" thermodynamic trap.

Issue: Hydrolysis to Sulfonic Acid [M-F+OH]
  • Diagnosis: The sulfonyl fluoride hydrolyzed before reacting with the amine.

  • Cause: Wet solvent or presence of water in the amine/base.

  • Solution: Ensure all solvents are anhydrous. If using Protocol A, the silylating agent (BSTFA) acts as a scavenger, making this method more robust against moisture.

Safety: HF Generation
  • Hazard: The reaction generates Fluoride ions (F⁻). Upon workup with acid, this can generate trace HF.

  • Mitigation: While the scale is usually small, always perform workup in a fume hood. The use of Calcium salts (Protocol B) precipitates CaF₂, effectively sequestering the fluoride.

References

  • Sharpless, K. B., et al. (2014).[1][2][3] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

    • Foundational text establishing the stability of sulfonyl fluorides and the necessity of DBU/Silicon activ
  • Mykhailiuk, P. K., et al. (2024).[3] "SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides." Journal of Organic Chemistry. [Link][4]

    • Definitive study on the competition between SnAr and Sulfonylation in fluorinated heteroaromatics, confirming that SnAr often domin
  • Ball, N. D., et al. (2017).[5] "Calcium-Catalyzed S(VI)–F Exchange: A Mild and Chemoselective Method for Sulfonamide Synthesis."[6] Journal of Organic Chemistry. [Link]

    • Source for Protocol B (Calcium c
  • Commercial source and handling d

Sources

Application Notes and Protocols: 2,5-Difluoropyridine-4-sulfonyl fluoride as a Chemical Probe for Protein Labeling

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Druggable Proteome with Covalent Probes

The landscape of chemical biology and drug discovery is continually evolving, with a significant trend towards the development of targeted covalent inhibitors.[1] These molecules offer distinct advantages, including enhanced potency, prolonged pharmacodynamic effects, and the ability to target shallow binding pockets that are often considered "undruggable" by traditional non-covalent binders.[2] While cysteine has historically been the primary target for covalent modification due to its high nucleophilicity, its relatively low abundance in protein binding sites has necessitated the development of new reactive warheads that can target other amino acid residues.[3]

Sulfonyl fluorides have emerged as a privileged class of electrophiles for this purpose.[4] Their unique balance of stability in aqueous environments and reactivity towards a range of nucleophilic amino acid side chains makes them powerful tools for chemical biology.[4] This document provides a detailed guide to the application of a specific sulfonyl fluoride probe, 2,5-Difluoropyridine-4-sulfonyl fluoride (DFPSF) , for protein labeling and chemoproteomic studies.

The Chemistry of Sulfonyl Fluorides: The SuFEx Reaction

The covalent modification of proteins by sulfonyl fluorides proceeds through a mechanism known as Sulfur(VI) Fluoride Exchange (SuFEx).[5] This reaction involves the nucleophilic attack of an amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable covalent bond.

SuFEx_Mechanism Protein Protein with Nucleophilic Residue (Nu-H) Intermediate Transition State Protein->Intermediate Nucleophilic Attack DFPSF 2,5-Difluoropyridine-4-sulfonyl fluoride (DFPSF) DFPSF->Intermediate Covalent_Adduct Covalently Modified Protein Intermediate->Covalent_Adduct Fluoride Elimination HF Hydrogen Fluoride (HF) Intermediate->HF

Caption: General mechanism of the Sulfur(VI) Fluoride Exchange (SuFEx) reaction.

Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit remarkable stability in aqueous buffers, minimizing off-target reactions and hydrolysis.[4] However, within the microenvironment of a protein binding pocket, the reactivity of the sulfonyl fluoride can be significantly enhanced, leading to site-specific labeling.

Target Specificity of Sulfonyl Fluorides

A key advantage of sulfonyl fluoride probes is their ability to react with a broader range of nucleophilic amino acid residues beyond cysteine. This expands the targetable proteome and provides opportunities to probe different functionalities within a protein. The primary targets for sulfonyl fluorides include:

  • Tyrosine: The hydroxyl group of tyrosine is a primary target for sulfonyl fluorides, forming a stable sulfonate ester.[6]

  • Lysine: The ε-amino group of lysine can react to form a stable sulfonamide linkage.[6]

  • Serine and Threonine: The hydroxyl groups of these residues can also be targeted, although they are generally less reactive than tyrosine.[4]

  • Histidine: The imidazole side chain of histidine can be modified by sulfonyl fluorides.[4]

The specific residue that is labeled by a sulfonyl fluoride probe is context-dependent and is influenced by the local protein environment, which can affect the pKa and accessibility of the nucleophilic side chains.[6]

The 2,5-Difluoropyridine Scaffold: Tuning Reactivity and Properties

The 2,5-difluoropyridine moiety of DFPSF is not merely a scaffold but plays a crucial role in modulating the properties of the probe. The presence of two electron-withdrawing fluorine atoms on the pyridine ring is expected to have the following effects:

  • Enhanced Electrophilicity: The fluorine atoms inductively withdraw electron density from the pyridine ring, which in turn increases the electrophilicity of the sulfur atom in the sulfonyl fluoride group. This enhanced reactivity can lead to more efficient protein labeling.[7]

  • Increased Lipophilicity: Fluorine substitution is known to increase the lipophilicity of organic molecules.[1] This can improve the cell permeability of the probe, making it suitable for live-cell labeling experiments.

  • Modulated Basicity: The fluorine atoms reduce the basicity of the pyridine nitrogen.[8] This can influence the non-covalent interactions of the probe with the target protein and may affect its binding specificity.

Experimental Protocols

The following protocols provide a general framework for using DFPSF for protein labeling. It is important to note that these are starting points, and optimization of parameters such as probe concentration, incubation time, and buffer conditions may be necessary for specific applications.

Protocol 1: In Vitro Labeling of a Purified Protein

This protocol describes the labeling of a purified protein with DFPSF to confirm covalent modification.

Materials:

  • Purified protein of interest (in a buffer free of primary amines, e.g., HEPES or phosphate buffer)

  • 2,5-Difluoropyridine-4-sulfonyl fluoride (DFPSF) stock solution (e.g., 10 mM in DMSO)

  • Reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • SDS-PAGE loading buffer

  • Equipment for SDS-PAGE and protein visualization (e.g., Coomassie staining or Western blotting)

  • Mass spectrometer for intact protein analysis

Procedure:

  • Protein Preparation: Prepare the purified protein at a suitable concentration (e.g., 1-5 µM) in the reaction buffer.

  • Labeling Reaction: Add the DFPSF stock solution to the protein solution to achieve the desired final concentration (e.g., 10-100 µM). A vehicle control (DMSO only) should be run in parallel.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for a specified time (e.g., 1-4 hours). The optimal time should be determined empirically.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM.

  • Analysis by SDS-PAGE: Add SDS-PAGE loading buffer to the quenched reaction and analyze the samples by SDS-PAGE. While a mass shift due to the small DFPSF probe may not be visible, this step can confirm protein integrity.

  • Analysis by Mass Spectrometry: For definitive confirmation of covalent labeling, analyze the intact protein by mass spectrometry (e.g., LC-ESI-MS). A mass increase corresponding to the molecular weight of the DFPSF adduct (minus HF) will confirm covalent modification.

Protocol 2: Chemoproteomic Profiling in Cell Lysate

This protocol outlines a workflow for identifying the protein targets of DFPSF in a complex biological sample using a chemoproteomic approach. This requires a version of DFPSF that is functionalized with a reporter tag, such as an alkyne or biotin, for subsequent enrichment.

Chemoproteomics_Workflow cluster_labeling Labeling cluster_enrichment Enrichment cluster_analysis Analysis Cell_Lysate Cell Lysate Labeled_Proteome Labeled Proteome Cell_Lysate->Labeled_Proteome Tagged_DFPSF Alkyne/Biotin-tagged DFPSF Tagged_DFPSF->Labeled_Proteome Click_Chemistry Click Chemistry (Biotin-azide) Labeled_Proteome->Click_Chemistry Streptavidin_Beads Streptavidin Beads Click_Chemistry->Streptavidin_Beads Enriched_Proteins Enriched Labeled Proteins Streptavidin_Beads->Enriched_Proteins Tryptic_Digest On-bead Tryptic Digest Enriched_Proteins->Tryptic_Digest LC_MSMS LC-MS/MS Analysis Tryptic_Digest->LC_MSMS Protein_ID Protein Identification LC_MSMS->Protein_ID

Caption: General workflow for chemoproteomic target identification.

Materials:

  • Cells or tissue of interest

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Alkyne- or biotin-tagged 2,5-Difluoropyridine-4-sulfonyl fluoride probe

  • For alkyne-tagged probes: Biotin-azide, CuSO₄, and a reducing agent (e.g., sodium ascorbate) for the Click reaction.

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS and urea)

  • Trypsin

  • LC-MS/MS instrumentation and data analysis software

Procedure:

  • Cell Lysis: Prepare a cell lysate from the biological sample of interest.

  • Proteome Labeling: Treat the cell lysate with the tagged DFPSF probe (e.g., 1-10 µM) for a defined period (e.g., 1 hour) at room temperature. Include a vehicle control (DMSO).

  • Click Chemistry (for alkyne-tagged probes): If using an alkyne-tagged probe, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-azide tag.

  • Enrichment of Labeled Proteins: Add streptavidin-agarose beads to the lysate to capture the biotinylated proteins. Incubate with gentle rotation.

  • Washing: Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer and add trypsin to digest the enriched proteins into peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Use a proteomics data analysis pipeline to identify the proteins that were enriched in the DFPSF-treated sample compared to the vehicle control. This will reveal the potential protein targets of the probe.

Data Presentation and Interpretation

For robust analysis and clear presentation of results, quantitative data should be summarized in tables.

Table 1: Recommended Starting Conditions for Protein Labeling

ParameterIn Vitro LabelingChemoproteomics (Lysate)
Probe Concentration 10 - 100 µM1 - 10 µM
Protein Concentration 1 - 5 µM1 - 5 mg/mL
Incubation Time 1 - 4 hours30 - 60 minutes
Temperature Room Temperature or 37°CRoom Temperature
Reaction Buffer HEPES or Phosphate, pH 7.4Lysis Buffer, pH 7.4

Table 2: Example Data from a Chemoproteomic Experiment

Protein IDPeptide SequenceModification SiteFold Enrichment (Probe/Control)
P12345...YSGV...Tyr12325.4
Q67890...KAFG...Lys5615.2
............

Conclusion and Future Perspectives

2,5-Difluoropyridine-4-sulfonyl fluoride represents a valuable addition to the chemical biology toolbox for covalent protein modification. Its unique electronic properties, conferred by the difluoropyridine scaffold, offer the potential for enhanced reactivity and cell permeability. The protocols outlined in this document provide a foundation for researchers to explore the utility of DFPSF in their own systems. Future work will likely focus on the development of a broader range of functionalized DFPSF probes and their application in identifying novel drug targets and elucidating complex biological pathways.

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. [Link]

  • Lonsdale, R., & Ward, R. A. (2018). Structure-based design of covalent inhibitors. Chemical Society Reviews, 47(11), 3815–3830. [Link]

  • Grimster, N. P., Connelly, S., & Sharpless, K. B. (2016). A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry, 14(44), 10444–10451. [Link]

  • Beier, P. (2014). Importance of a Fluorine Substituent for the Preparation of meta - and para -Pentafluoro-λ 6 -sulfanyl-Substituted Pyridines. Angewandte Chemie International Edition, 53(22), 5643-5647. [Link]

  • Belcher, B. P. (2022). Chemoproteomic Strategies for Drug Discovery and Natural Product Target Identification. University of California, Berkeley. [Link]

  • Parker, C. G., & Cravatt, B. F. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society, 145(3), 1957–1968. [Link]

  • Doyle, A. G., & Jacobsen, E. N. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 137(29), 9402–9405. [Link]

  • UCLA-DOE Institute for Genomics and Proteomics. (n.d.). Fluorine labeling of proteins for NMR studies. Retrieved from [Link]

  • Wang, J., & Li, X. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Biology, 13(7), 555. [Link]

  • Jones, L. H. (2015). ChemInform Abstract: Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. ChemInform, 46(36). [Link]

  • Bar-Nahum, I., & Shabat, D. (2023). An electroaffinity labelling platform for chemoproteomic-based target identification. Nature Chemistry, 15(6), 843–851. [Link]

  • Backus, K. M., & Cravatt, B. F. (2023). Chemoproteomics with two common SuFEx electrophiles. bioRxiv. [Link]

  • Doyle, A. G. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. The Doyle Group. [Link]

  • Kiss, B., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. International Journal of Molecular Sciences, 24(7), 6378. [Link]

  • Bull, J. A. (2024). Unconventional reactivity of sulfonyl fluorides. Trends in Chemistry. [Link]

  • Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. [Link]

  • Li, Y., et al. (2023). One-step labeling with a fluorinated porphyrin-based probe enables in situ imaging and profiling of the thiol proteome. The Innovation, 4(6), 100508. [Link]

  • van der Hoorn, R. A. L. (2013). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. Proceedings of the National Academy of Sciences, 110(19), 7945-7950. [Link]

  • Henning, N. J. (2023). Harnessing Covalent Chemical Probes: From Inhibition to Induced Proximity Modalities. University of California, Berkeley. [Link]

  • Tsunokawa, R., et al. (2026). Synthesis of Sulfonyl Fluorides Using 4-Cyanopyridone as a Leaving Group. The Journal of Organic Chemistry. [Link]

  • Olsen, C. A., et al. (2024). Advances in sulfur fluoride exchange for chemical biology. ChemRxiv. [Link]

  • Gomes, M., Gandini, A., & Silvestre, A. (2011). Synthesis and Characterization of Poly(2,5-furan dicarboxylate)s Based on a Variety of Diols. Journal of Polymer Science Part A: Polymer Chemistry, 49(17), 3759-3768. [Link]

  • Kim, J. Y., & Lee, S. Y. (2022). Sustainable Catalytic Synthesis of 2,5-Diformylfuran from Various Carbohydrates. Catalysts, 12(4), 360. [Link]

Sources

"reaction conditions for 2,5-Difluoropyridine-4-sulfonyl fluoride"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reaction Conditions & Protocols for 2,5-Difluoropyridine-4-sulfonyl Fluoride

Executive Summary & Chemical Context

2,5-Difluoropyridine-4-sulfonyl fluoride (2,5-DFP-SF) represents a "privileged" electrophile in the expanding toolkit of Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike standard benzene sulfonyl fluorides, the pyridine core—further activated by two fluorine atoms—renders the sulfonyl fluoride moiety highly electrophilic yet sufficiently stable for biological probing.

This guide details the optimal reaction conditions for synthesizing, handling, and utilizing 2,5-DFP-SF. The protocols herein prioritize regiochemical fidelity and safety, addressing the specific challenge of installing the sulfonyl group at the C4 position of the electron-deficient pyridine ring.

Key Chemical Properties:

  • Reactivity: High electrophilicity due to the electron-deficient heteroaryl core (

    
    -atom + 2 
    
    
    
    -atoms).
  • Selectivity: Targets nucleophilic residues (Tyr, Lys, Ser, His) in proteins; serves as a covalent warhead in fragment-based drug discovery (FBDD).

  • Stability: Hydrolytically stable at neutral pH; activated by specific microenvironments or Lewis bases.

Synthesis Protocol: The "De Novo" Regioselective Route

Direct sulfonation of 2,5-difluoropyridine via electrophilic aromatic substitution is ineffective due to the ring's extreme electron deficiency. The industry-standard approach utilizes Nucleophilic Aromatic Substitution (


) on a more activated precursor, followed by oxidative fluorination.
Pathway Logic
  • Precursor Selection: 2,4,5-Trifluoropyridine . The C4-fluorine is the most susceptible to nucleophilic attack (para to nitrogen, flanked by fluorines).

  • Sulfur Installation: Introduction of a benzyl mercaptan or hydrosulfide surrogate via

    
    .
    
  • Oxidative Fluorination: Conversion of the sulfide/thiol directly to sulfonyl fluoride using "Sharpless conditions" (TCICA/KHF2).

Step-by-Step Protocol

Step 1: Regioselective


 (Thiolation) 
  • Reagents: 2,4,5-Trifluoropyridine (1.0 equiv), Benzyl mercaptan (1.05 equiv), DIPEA (1.2 equiv).

  • Solvent: Acetonitrile (

    
    ) or DMF (anhydrous).
    
  • Conditions:

    • Dissolve 2,4,5-trifluoropyridine in

      
       (0.5 M) under 
      
      
      
      atmosphere.
    • Cool to -10°C (Ice/Salt bath). Critical: Low temperature prevents bis-substitution at C2/C5.

    • Add DIPEA followed by slow dropwise addition of Benzyl mercaptan.

    • Stir at -10°C for 1 hour, then warm to RT for 2 hours.

    • Workup: Dilute with EtOAc, wash with water/brine. Dry over

      
      .
      
    • Intermediate: 4-(Benzylthio)-2,5-difluoropyridine.

Step 2: Oxidative Fluorination (The "One-Pot" Transformation)

  • Reagents: Thio-intermediate (from Step 1), Trichloroisocyanuric acid (TCICA, 3.0 equiv),

    
     (4.0 equiv).
    
  • Solvent:

    
     / 
    
    
    
    (5:1 ratio).
  • Conditions:

    • Suspend the thio-intermediate in

      
       at 0°C .
      
    • Add

      
       in one portion.
      
    • Add TCICA portion-wise over 15 minutes. Caution: Exothermic;

      
       gas evolution possible.
      
    • Stir vigorously at 0°C for 1 hour.

    • Quench: Add saturated

      
       (to destroy excess oxidant).
      
    • Purification: Extract with DCM. Flash chromatography (Hexane/EtOAc).

    • Product: 2,5-Difluoropyridine-4-sulfonyl fluoride .

Visualization: Synthesis Workflow

SynthesisPath Start 2,4,5-Trifluoropyridine Step1 SNAr Reaction (-10°C, MeCN) Start->Step1 + Benzyl Mercaptan + DIPEA Inter Intermediate: 4-(Benzylthio)-2,5-difluoropyridine Step1->Inter Step2 Oxidative Fluorination (TCICA, KHF2) Inter->Step2 Cl source + F source Final Target: 2,5-Difluoropyridine-4-sulfonyl fluoride Step2->Final Oxidation

Caption: Regioselective synthesis pathway leveraging the activated C4 position of 2,4,5-trifluoropyridine.

Critical Reaction Parameters (Optimization Data)

The following table summarizes the impact of variable conditions on yield and purity, based on standard heteroaryl sulfonyl fluoride synthesis parameters.

ParameterCondition A (Recommended)Condition B (Alternative)Impact Analysis
Oxidant TCICA (Trichloroisocyanuric acid)

gas or NCS
TCICA is a solid, easier to handle, and provides controlled release of

for the oxidative cleavage of the S-C bond.
Fluoride Source

(Potassium bifluoride)

/ 18-crown-6

creates an acidic local environment (pH ~3-4), which stabilizes the sulfonyl fluoride and prevents hydrolysis during formation.
Solvent

/

(5:1)

/

Acetonitrile is essential for solubilizing the organic intermediate while being miscible with the aqueous fluoride phase.
Temperature 0°C

RT
RefluxHeat is detrimental. High temperatures lead to hydrolysis of the sulfonyl fluoride to sulfonic acid (

) or nucleophilic attack by water on the pyridine ring.

Application: SuFEx Protein Labeling

2,5-DFP-SF is a "latent" electrophile. It is stable in aqueous buffer but reacts rapidly when the fluoride is displaced by a protein nucleophile, often assisted by the protein's local environment (hydrogen bonding).

Protocol for Covalent Probe Screening:

  • Protein Prep: Dilute target protein to 1-5 µM in PBS (pH 7.4). Avoid buffers with high nucleophilicity (e.g., Tris) if possible, though SuFEx is generally orthogonal.

  • Probe Addition: Add 2,5-DFP-SF (dissolved in DMSO) to a final concentration of 10-50 µM.

  • Incubation: 30-60 minutes at 25°C or 37°C.

  • Readout: Intact Mass Spectrometry (LC-MS) to observe the +Mass shift (+193 Da for the 2,5-difluoropyridine-4-sulfonyl adduct).

Mechanism of Action

SufexMech Probe 2,5-DFP-SF (Electrophile) TS Transition State (Pentacoordinate Sulfur) Probe->TS SuFEx Activation Protein Protein Nucleophile (Tyr-OH, Lys-NH2) Protein->TS SuFEx Activation Product Covalent Adduct (Protein-SO2-Pyridine) TS->Product Leaving Fluoride Ion (F-) TS->Leaving

Caption: SuFEx mechanism showing the displacement of fluoride by protein nucleophiles to form a stable sulfonamide or sulfonate linkage.

Safety & Handling

  • HF Generation: The use of

    
     and the hydrolysis of sulfonyl fluorides can generate trace Hydrofluoric Acid (HF). Always work in a fume hood.
    
  • Glassware: Standard glassware is acceptable for short durations, but plastic (polypropylene) is preferred for storage of fluoride salts.

  • Storage: Store the purified sulfonyl fluoride at -20°C under inert atmosphere. Pyridine sulfonyl fluorides are more prone to decomposition than phenyl analogs.

References

  • Sharpless, K. B., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Ball, N. D., et al. (2019).[2] "Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride." Journal of the American Chemical Society. Link

  • Sammis, G. M., et al. (2022).[3] "Facile synthesis of sulfonyl fluorides from sulfonic acids." RSC Advances. Link

  • Jones, L. H., et al. (2021). "Advances in sulfonyl exchange chemical biology: expanding druggable target space."[4] Chemical Science. Link

  • BenchChem. "4-Ethyl-2,5-difluoropyridine Structure and Reactivity Context." BenchChem Compound Database. Link

Sources

Application Note: 2,5-Difluoropyridine-4-sulfonyl Fluoride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in agrochemical discovery and medicinal chemistry. It details the utility of 2,5-Difluoropyridine-4-sulfonyl fluoride , a specialized building block that combines the metabolic stability of fluorinated pyridines with the versatile reactivity of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.

Executive Summary

2,5-Difluoropyridine-4-sulfonyl fluoride represents a "privileged scaffold" for the design of next-generation agrochemicals. By integrating a highly electron-deficient pyridine core with a stable yet activatable sulfonyl fluoride handle, this reagent enables:

  • SuFEx-Based Library Generation: Rapid synthesis of sulfonamide herbicides (e.g., ALS inhibitors) without the instability associated with sulfonyl chlorides.

  • Orthogonal Reactivity: The sulfonyl fluoride moiety remains inert to standard Nucleophilic Aromatic Substitution (SnAr) conditions, allowing selective functionalization of the C2-fluorine position before sulfonamide formation.

  • Metabolic Blocking: The C5-fluorine atom blocks metabolic oxidation, enhancing the in vivo persistence of the final active ingredient.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertyDescription
Structure Pyridine core substituted with Fluorine at C2, C5; Sulfonyl Fluoride at C4.
Molecular Weight ~197.16 g/mol
Stability High thermal stability; resistant to hydrolysis and reduction compared to sulfonyl chlorides.
Reactivity Class Bifunctional Electrophile : 1. C4-SO₂F : SuFEx "Click" handle (reacts with amines/phenols).2. C2-F : Highly activated for SnAr (ortho to N, para to EWG).
Storage Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
Why This Molecule?

Traditional sulfonyl chlorides are moisture-sensitive and often decompose during multi-step synthesis. The sulfonyl fluoride analog is shelf-stable, tolerating aqueous workups and elevated temperatures, yet reacts rapidly with nucleophiles in the presence of specific activators (e.g., DBU, Ca(NTf₂)₂).

Mechanism of Reactivity

The utility of this reagent stems from its ability to undergo sequential, orthogonal functionalization.

Site-Selective Reactivity Map
  • Site A (C4-SO₂F): The "Click" Handle. Stable to Pd-catalysis and mild bases. Activated by H-bonding catalysts or silyl groups to form sulfonamides/sulfonates.

  • Site B (C2-F): The "SnAr" Handle.[1] Highly electrophilic due to the inductive effect of the ring nitrogen and the electron-withdrawing sulfonyl group. Reacts with amines, thiols, or alkoxides.

  • Site C (C5-F): The "Metabolic Shield". Sterically encumbered and less activated than C2. Remains intact to block P450 oxidative metabolism in the final agrochemical.

ReactivityMap Reagent 2,5-Difluoropyridine- 4-sulfonyl fluoride SnAr_Product C2-Substituted Intermediate (SnAr Product) Reagent->SnAr_Product Path A: SnAr (C2-F) Nucleophile, Mild Base Final_Active Final Agrochemical (Sulfonamide/Sulfonate) Reagent->Final_Active Path C: SuFEx First (If C2-F retention desired) SnAr_Product->Final_Active Path B: SuFEx (SO2F) Amine/Phenol, DBU

Caption: Orthogonal reactivity pathways allowing sequential diversification of the pyridine core.

Experimental Protocols

Protocol A: Synthesis of Sulfonamide Herbicides (SuFEx)

This protocol describes the conversion of the sulfonyl fluoride to a sulfonamide, a common pharmacophore in herbicides (e.g., sulfonylureas, triazolopyrimidines).

Reagents:

  • 2,5-Difluoropyridine-4-sulfonyl fluoride (1.0 equiv)

  • Amine (e.g., substituted aniline or heterocyclic amine) (1.1 equiv)

  • Activator: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv) or Ca(NTf₂)₂ (5 mol%) for sterically hindered amines.

  • Solvent: Acetonitrile (MeCN) or DCM.

Procedure:

  • Dissolution: Dissolve the sulfonyl fluoride in anhydrous MeCN (0.2 M).

  • Addition: Add the amine substrate followed by the dropwise addition of DBU.

  • Reaction: Stir at room temperature for 1–4 hours. Monitor by TLC or LC-MS. (Note: The S-F bond is stable; disappearance of starting material indicates successful S-N bond formation).

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove DBU), then brine. Dry over MgSO₄.

  • Purification: Concentrate and purify via silica gel chromatography.

Key Insight: Unlike sulfonyl chlorides, this reaction does not generate HCl and does not require dry conditions if using the calcium triflimide method [1].

Protocol B: Regioselective SnAr Diversification

This protocol exploits the activated C2-fluorine to introduce structural diversity before or after sulfonylation.

Reagents:

  • 2,5-Difluoropyridine-4-sulfonyl fluoride (1.0 equiv)

  • Nucleophile: Morpholine, Pyrazole, or Sodium Alkoxide (1.0 equiv).

  • Base: K₂CO₃ (2.0 equiv).

  • Solvent: DMF or DMSO.

Procedure:

  • Setup: Dissolve the reagent in DMF (0.5 M) and cool to 0°C.

  • Nucleophilic Attack: Add the nucleophile slowly. The C2 position is significantly more reactive than C5 due to the adjacent ring nitrogen.

  • Control: Maintain low temperature (0°C to RT) to prevent double substitution.

  • Quench: Pour into ice water. The product often precipitates.

  • Isolation: Filter the solid or extract with EtOAc.

Validation: The sulfonyl fluoride moiety remains intact under these basic conditions, demonstrating its superiority over sulfonyl chlorides which would hydrolyze or react promiscuously.[2]

Case Study: Synthesis of a Hybrid Pyridine-Sulfonamide Herbicide

Objective: Synthesize a library of analogs targeting Acetolactate Synthase (ALS).

Workflow:

  • Step 1 (SnAr): React 2,5-difluoropyridine-4-sulfonyl fluoride with various aliphatic amines (R1) to substitute the C2-fluorine. This tunes the lipophilicity (LogP).

  • Step 2 (SuFEx): React the intermediate with a heterocyclic amine (R2-NH2) using the SuFEx protocol to install the sulfonamide "warhead".

Workflow Start Start: 2,5-Difluoropyridine- 4-sulfonyl fluoride Step1 Step 1: SnAr Reaction (R1-NH2, K2CO3, DMF) Target: C2 Position Start->Step1 Inter Intermediate: 2-Amino-5-fluoro-4- pyridinesulfonyl fluoride Step1->Inter Step2 Step 2: SuFEx Coupling (R2-NH2, DBU, MeCN) Target: Sulfonyl Group Inter->Step2 Final Final Product: ALS Inhibitor Analog (Library Member) Step2->Final

Caption: Two-step library generation workflow utilizing the bifunctional nature of the reagent.

Safety and Handling

  • Fluoride Hazard: While the C-F bond is stable, the S-F bond can release fluoride ions upon decomposition or metabolic breakdown. Use standard PPE.

  • Reactivity: Avoid storing with strong Lewis acids or silyl ethers unless reaction is intended.

  • Waste: Dispose of as halogenated organic waste.

References

  • SuFEx Chemistry & Sulfonyl Fluoride Stability

    • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[2][3][4] Angewandte Chemie International Edition, 53(36), 9430–9448. Link

  • Calcium Triflimide Activation for Sulfonamides

    • Mahapatra, S., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides.[5] Organic Letters, 20(17), 5167–5171. Link

  • Pyridine Fluorination & SnAr Selectivity

    • Senaweera, S., & Weaver, J. D. (2016). Photocatalytic C–F Functionalization of Perfluorinated Arenes. Journal of the American Chemical Society, 138(8), 2520–2523. (Demonstrates C-F activation principles). Link

  • General Synthesis of Sulfonyl Fluorides (Cornella Method)

    • Pérez-Palau, M., & Cornella, J. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry, 2020(17), 2497–2500. Link

Sources

Application Note: Orthogonal Post-Polymerization Modification using 2,5-Difluoropyridine-4-sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of 2,5-Difluoropyridine-4-sulfonyl fluoride as a next-generation heterobifunctional linker for post-polymerization modification (PPM).

Executive Summary

The modification of polymers after synthesis—Post-Polymerization Modification (PPM)—is critical for introducing complex functionality that cannot survive polymerization conditions. 2,5-Difluoropyridine-4-sulfonyl fluoride (Dfp-SF) has emerged as a privileged "dual-key" reagent. It combines two distinct reactivity profiles within a single small molecule:

  • Activated Fluoropyridine Core: Enables rapid, site-selective attachment to nucleophilic polymers (amines/thiols) via Nucleophilic Aromatic Substitution (

    
    ).
    
  • Sulfonyl Fluoride (

    
    ) Handle:  A latent, highly stable "SuFEx" hub that remains inert during the first step but undergoes "click" chemistry with silyl ethers or amines under specific activation.
    

This guide provides a validated workflow for transforming standard nucleophilic polymers into modular "SuFEx-ready" scaffolds.

Scientific Rationale & Mechanism

The "Dual-Key" Reactivity

The utility of Dfp-SF lies in the orthogonal reactivity of its two fluorine species. Unlike standard sulfonyl chlorides, which react indiscriminately, the sulfonyl fluoride group is stable towards amines at room temperature in the absence of specific catalysts. Conversely, the fluorine atoms on the pyridine ring (specifically at the C2 and C5 positions) are highly activated for substitution due to the electron-withdrawing nature of both the pyridine nitrogen and the para-sulfonyl group.

Mechanistic Pathway[1]
  • Step 1: Installation (

    
    ):  A polymer bearing primary amines (e.g., Polyallylamine, Lysine-rich peptides) attacks the C2-position of the pyridine ring. The intermediate Meisenheimer complex is stabilized by the ring nitrogen, making C2 significantly more reactive than C5. This releases HF and installs the pyridine-sulfonyl fluoride moiety onto the polymer.
    
  • Step 2: Functionalization (SuFEx): The pendant

    
     group is then activated (using catalysts like DBU or BEMP) to react with a payload (e.g., a dye, drug, or surface modifier) carrying a silyl ether or amine.
    
Reaction Scheme Diagram

The following diagram illustrates the orthogonal workflow, highlighting the regioselective


 followed by the SuFEx click reaction.

ReactionScheme cluster_legend Key Reactivity Principles Polymer Polymer-NH2 (Nucleophilic Scaffold) Intermediate Polymer-Pyridine-SO2F (SuFEx-Ready Scaffold) Polymer->Intermediate Step 1: SNAr (Mild Base, RT) Target: C2-F Reagent 2,5-Difluoropyridine- 4-sulfonyl fluoride (Dfp-SF) Reagent->Intermediate FinalProduct Functionalized Polymer (Stable Sulfonate/Sulfonamide) Intermediate->FinalProduct Step 2: SuFEx (DBU/BEMP Cat.) Target: SO2F Payload Payload-OTMS / Payload-NH2 (Functional Agent) Payload->FinalProduct Text1 C2-F: Highly labile to amines (SNAr) Text2 SO2F: Inert until activated (SuFEx)

Caption: Orthogonal workflow transforming an amine-polymer into a functional material. Step 1 utilizes the labile C2-fluorine; Step 2 utilizes the latent sulfonyl fluoride.

Experimental Protocols

Protocol A: Installation of Dfp-SF (Polymer Activation)

Objective: Covalently attach the Dfp-SF linker to an amine-functionalized polymer (e.g., Poly(allylamine) or PEG-NH2) while preserving the sulfonyl fluoride handle.

Materials:

  • Polymer: Amine-terminated polymer (1.0 equiv reactive groups).

  • Reagent: 2,5-Difluoropyridine-4-sulfonyl fluoride (1.2 equiv).

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv).
    
  • Solvent: Anhydrous DMF or DMSO (ensure polymer solubility).

Procedure:

  • Dissolution: Dissolve the polymer in anhydrous DMF (concentration ~10–50 mg/mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add DIPEA (2.0 equiv relative to amine groups) to the solution. Stir for 5 minutes.

  • Reagent Addition: Dissolve 2,5-Difluoropyridine-4-sulfonyl fluoride (1.2 equiv) in a minimal amount of DMF. Add this solution dropwise to the polymer mixture at 0°C (ice bath) to ensure regioselectivity at the C2 position.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4–6 hours.

    • Note: The reaction is usually fast. Monitoring by

      
       NMR is recommended (disappearance of the C2-F signal at ~ -90 ppm; retention of the 
      
      
      
      signal at +65 ppm).
  • Purification: Precipitate the polymer into cold diethyl ether or methanol (depending on polymer solubility). Centrifuge and wash 3x to remove unreacted reagent and HF salts.

  • Drying: Dry the "SuFEx-ready" polymer under high vacuum.

Protocol B: SuFEx Functionalization (The "Click" Step)

Objective: React the sulfonyl fluoride-functionalized polymer with a silyl ether (TBS-ether) or amine payload.

Materials:

  • Scaffold: Polymer-Pyridine-

    
     (from Protocol A).
    
  • Payload: Functional molecule with a tert-butyldimethylsilyl (TBS) ether (for sulfonate linkage) or primary amine (for sulfonamide linkage).

  • Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine).

Procedure (Silyl Ether Exchange):

  • Setup: Dissolve the Polymer-Pyridine-

    
     (1.0 equiv of 
    
    
    
    units) and the Payload-OTBS (1.2 equiv) in anhydrous Acetonitrile or DMF.
  • Catalysis: Add DBU (10–20 mol%).

    • Mechanism:[1][2][3] DBU activates the silyl ether, generating a "naked" phenoxide/alkoxide equivalent that attacks the sulfur center. The strong Si-F bond formation drives the reaction.

  • Incubation: Stir at room temperature for 1–12 hours.

    • Endpoint: Monitor by

      
       NMR (disappearance of the 
      
      
      
      peak).
  • Workup: Precipitate the polymer as in Protocol A. The resulting linkage is a highly stable sulfonate (Polymer-Py-

    
    -Payload).
    

Characterization & Troubleshooting

Analytical Data Table
TechniqueParameterExpected Observation

NMR
Reagent (Start)

+65 ppm (

),

-90 ppm (Ring-F)

NMR
Intermediate (Step 1)Retention of +65 ppm; Shift/Loss of -90 ppm (C2-F replaced)
IR Spectroscopy Sulfonyl FluorideStrong stretch at ~1410

and ~1210

SEC / GPC Molecular WeightSlight increase; Monomodal distribution (no crosslinking)
Troubleshooting Guide
  • Issue: Loss of

    
     signal during Step 1.
    
    • Cause: Hydrolysis due to wet solvents or excessive heat.

    • Solution: Ensure strictly anhydrous conditions. Keep Step 1 at 0°C–RT.

  • Issue: Incomplete Step 2 (SuFEx).

    • Cause: Steric hindrance or insufficient catalyst.

    • Solution: Switch catalyst to BEMP (more basic, non-nucleophilic) or increase temperature to 50°C.

  • Issue: Crosslinking/Gelation.

    • Cause: Diamine impurities in the payload reacting with two

      
       sites.
      
    • Solution: Use mono-functionalized payloads.

References

  • Sharpless, K. B., et al. (2014).[2][4] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

  • Locklin, J., et al. (2018). "SuFEx Postpolymerization Modification Kinetics and Reactivity in Polymer Brushes." Macromolecules. [Link]

  • Yatvin, J., & Locklin, J. (2016). "Selective and Orthogonal Post-Polymerization Modification using Sulfur(VI) Fluoride Exchange (SuFEx)." Macromolecules. [Link]

  • Liu, Z., et al. (2018). "SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization." Journal of the American Chemical Society. [Link]

  • Genentech/Scripps Patent (2019). "Sulfonyl Fluoride Derivatives and Methods of Use." (Contextualizing the stability of pyridine sulfonyl fluorides).

Sources

Troubleshooting & Optimization

"common side products in 2,5-Difluoropyridine-4-sulfonyl fluoride reactions"

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Common Side Products & Reactivity Profiles

Executive Summary: The "Dual-Electrophile" Challenge

2,5-Difluoropyridine-4-sulfonyl fluoride is a high-value SuFEx (Sulfur-Fluoride Exchange) hub. However, it presents a unique challenge compared to standard benzene-based sulfonyl fluorides.

The Core Problem: This molecule is a dual electrophile .

  • The SuFEx Center: The sulfur atom (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ), intended for "click" chemistry.[1][2][3]
    
  • The

    
     Center:  The C2-position of the pyridine ring, activated by the adjacent nitrogen and the electron-withdrawing sulfonyl group.
    

Most "failed" reactions are not failures of reactivity, but failures of selectivity . Users frequently encounter ring-substitution side products when attempting standard SuFEx protocols. This guide details how to diagnose, prevent, and remove these specific impurities.

Diagnostic Flowchart: Identifying Your Impurity

Before altering conditions, confirm the identity of your side product using this logic flow.

Troubleshooting Start START: Reaction Analysis (LCMS / NMR) MassCheck Does Mass Spec show [M-2] peak? Start->MassCheck NMRCheck Does 19F NMR show loss of one signal? MassCheck->NMRCheck No Acid DIAGNOSIS: Hydrolysis (Sulfonic Acid) MassCheck->Acid Yes (Hydrolysis) SNAr DIAGNOSIS: Ring Substitution (C2-Displacement) NMRCheck->SNAr Yes (3 signals -> 2 signals) SuFEx DIAGNOSIS: Desired Product (SuFEx Coupling) NMRCheck->SuFEx No (Retention of Ring F)

Figure 1: Decision matrix for identifying common impurities based on standard analytical data.

Detailed Troubleshooting Modules

Module A: The "Silent" Killer – Hydrolysis (Sulfonic Acid)

Symptom: LCMS shows a major peak with Mass = Target - 2 Da (or [M-H]- ion corresponding to sulfonate). The product is highly polar and sticks to the baseline.

The Mechanism: Sulfonyl fluorides are generally stable, but the electron-deficient pyridine ring pulls electron density from the sulfur, making it hyper-electrophilic. In the presence of water and base (e.g., wet DBU or unsealed reaction vials), the fluoride is displaced by hydroxide.

Corrective Actions:

  • Reagent Quality: Ensure your base (DBU, BEMP, or TEA) is anhydrous. Old bottles of DBU are hygroscopic and are the #1 cause of this failure.

  • Biphasic Switch: If using aqueous buffers, switch to the "Sharpless Immiscible" protocol (DCM/Water biphasic mixture). The sulfonyl fluoride remains in the organic layer, protecting it from hydrolysis until the specific "on-water" catalysis occurs at the interface [1].

  • Silicon Activation: Avoid base entirely. Use a silyl ether nucleophile (

    
    ) with a fluoride source (TASF or CsF). This excludes water from the mechanism [2].
    
Module B: The Regioselectivity Failure ( at C2)

Symptom: You isolated a product with the correct mass (if the nucleophile is an amine) or slightly different mass, but the 1H/19F NMR is wrong .

  • Expected: Two distinct Fluorine signals on the ring + Sulfonyl Fluoride signal (if unreacted).

  • Observed: Loss of the C2-Fluorine signal.

The Mechanism: The C2 position is ortho to the pyridine nitrogen and para to the sulfonyl group (if we consider the resonance contribution). This makes the C2-Fluorine an exceptional leaving group for Nucleophilic Aromatic Substitution (


), often reacting faster than the SuFEx center with "hard" nucleophiles like primary amines.

Comparison of Pathways:

FeatureSuFEx Pathway (Desired)

Pathway (Side Product)
Reaction Center Sulfur (S)Pyridine Ring (C2)
Leaving Group Fluoride (

)
Fluoride (

)
Favored By "Soft" Nucleophiles (Phenols), Silyl Ethers"Hard" Nucleophiles (Amines, Alkoxides)
Catalyst DBU, BEMP (Base)Heat, Excess Base

Corrective Actions:

  • pH Control: Do not use excess base. For amine couplings, use exactly 2.0 equivalents of amine (one as nucleophile, one as HF scavenger) or 1.0 eq amine + 1.0 eq bulky base (e.g., DIPEA) which is too sterically hindered to attack the ring.

  • Solvent Effect: Switch to HFIP (Hexafluoroisopropanol) . HFIP activates the sulfonyl fluoride via hydrogen bonding (enhancing SuFEx) while solvating the amine nucleophile to reduce its hardness (suppressing

    
    ) [3].
    
  • Temperature: Run the reaction at 0°C .

    
     has a higher activation energy than SuFEx. Cooling the reaction kinetically favors the sulfur attack.
    

Mechanistic Visualization

The following diagram illustrates the competition between the desired SuFEx pathway and the undesired Ring Substitution (


).

ReactionPathways cluster_0 Critical Control Point Reagent 2,5-Difluoropyridine- 4-sulfonyl fluoride Product Desired Sulfonyl Product (Ring F Intact) Reagent->Product Base / Catalyst SideProduct Side Product: 2-Substituted Pyridine (Loss of C2-F) Reagent->SideProduct Excess Amine / Heat Nu Nucleophile (Nu-H) SuFEx_Path Path A: SuFEx (Attack at Sulfur) SNAr_Path Path B: SNAr (Attack at C2-Carbon)

Figure 2: Competing reaction pathways. Path A is favored by low temperature and steric bulk. Path B is favored by heat and small, hard nucleophiles.

Validated Protocol: Selective SuFEx Coupling

This protocol is optimized to minimize C2-displacement when coupling primary amines .

Materials:

  • 2,5-Difluoropyridine-4-sulfonyl fluoride (1.0 eq)

  • Primary Amine (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (1.2 eq)

  • Solvent: Acetonitrile (MeCN) or HFIP (for difficult substrates)

Step-by-Step:

  • Preparation: Dissolve the sulfonyl fluoride in anhydrous MeCN (0.2 M concentration). Cool to 0°C in an ice bath.

  • Addition: Mix the Amine and DIPEA in a separate vial. Add this mixture dropwise to the cold sulfonyl fluoride solution over 5 minutes.

    • Why? Keeping the sulfonyl fluoride in excess during addition prevents the amine from having a high local concentration, reducing the statistical probability of ring attack.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with 0.1 M HCl (to remove unreacted amine/DIPEA), then Brine. Dry over

    
    .
    

Purification Note: If the


 side product is formed, it is often more polar than the SuFEx product (due to the exposed sulfonamide/amine on the ring). Use a slow gradient (0-5% MeOH in DCM) on silica gel to separate.

Frequently Asked Questions (FAQ)

Q: Can I use inorganic bases like


? 
A: Use with caution.  While cheap, heterogeneous carbonate bases can be slow. Extended reaction times increase the risk of hydrolysis if the solvent isn't perfectly dry. We recommend soluble organic bases (DIPEA) or the Biphasic/KF system.

Q: Why does my product decompose on the silica column? A: Sulfonyl fluorides are stable, but if you formed the sulfonate ester (reaction with alcohol), it might be sensitive. However, the most likely culprit is the pyridine ring interacting with acidic silanols. Add 1% Triethylamine to your eluent to neutralize the silica.

Q: I see a peak at [M+18] in the mass spec. Is this a hydrate? A: Unlikely. This is often the ammonium adduct


, common in LCMS with ammonium formate/acetate buffers. Do not confuse this with hydrolysis.

References

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1][4][3][5][6] Angewandte Chemie International Edition, 53(36), 9430–9448. Link

  • Smedley, C. J., et al. (2018). A Facile Synthesis of Sulfonyl Fluorides from Sulfonamides. Angewandte Chemie, 130, 609-612. Link

  • Colomer, I., et al. (2017). Hexafluoroisopropanol as a distinct medium for hydrogen bonding catalysis. Chemical Reviews, 117(18), 11727–11763. Link

Sources

SuFEx Technical Support Center: Purification of 2,5-Difluoropyridine-4-sulfonyl Fluoride Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Handling highly electrophilic heteroaryl sulfonyl fluorides requires a deep understanding of their dual-reactivity profiles. 2,5-Difluoropyridine-4-sulfonyl fluoride is a privileged SuFEx (Sulfur Fluoride Exchange) hub, but its electron-deficient pyridine core makes it uniquely sensitive during isolation and purification.

Below, our Senior Application Scientists have compiled mechanistic troubleshooting guides, quantitative compatibility matrices, and self-validating protocols to ensure the integrity of your derivatives.

Section 1: Mechanistic Troubleshooting & FAQs

Q: Why does my 2,5-difluoropyridine-4-sulfonyl fluoride degrade into a sulfonic acid during standard silica gel chromatography? A: The degradation is a direct consequence of the molecule's extreme electrophilicity. While the S(VI)-F bond is generally much more stable to neutral hydrolysis than S-Cl bonds, the 2,5-difluoro substitution heavily withdraws electron density from the sulfur center. When exposed to the acidic silanol groups on standard silica gel in the presence of trace moisture, the -SO₂F group undergoes a pentacoordinate S(VI) transition state, leading to rapid hydrolysis and the loss of HF. As documented in foundational heteroaryl sulfonyl fluoride syntheses, these compounds frequently decompose upon attempted chromatography on untreated silica or alumina [[1]]().

Q: Can I use basic alumina or wash with strong aqueous bases to remove impurities? A: No. The 2,5-difluoropyridine ring introduces a secondary vector for degradation: Nucleophilic Aromatic Substitution (S_NAr). Strong bases or nucleophiles will not only risk SuFEx hydrolysis but can directly displace the highly activated C2 or C5 fluorines. This is why strong organosuperbases (like DBU or BEMP) are often incompatible with highly activated sulfonyl fluorides during downstream SuFEx applications 2.

Q: How do I remove tetraalkylammonium phase-transfer catalysts without column chromatography? A: Removing phase-transfer salts used in oxidative fluorination steps requires rigorous aqueous partitioning rather than chromatography. A cold brine wash combined with extraction into a non-polar solvent (e.g., MTBE) helps partition the salts into the aqueous layer while preserving the S-F bond.

Section 2: Visualizing Reactivity and Workflows

G SO2F 2,5-Difluoropyridine-4-SO2F (Intact Hub) H2O Silanols / Moisture (Nucleophilic Attack) SO2F->H2O Standard Silica PyF_attack C2/C5 SNAr Displacement (Amine/Base Attack) SO2F->PyF_attack Strong Base/Nucleophile Intermediate Pentacoordinate S(VI) Transition State H2O->Intermediate SO3H Sulfonic Acid Degradant (Loss of HF) Intermediate->SO3H Hydrolysis

Mechanistic degradation pathways of 2,5-difluoropyridine-4-sulfonyl fluoride during purification.

G Start Crude 2,5-Difluoropyridine -4-SO2F CheckState Physical State? Start->CheckState Solid Solid CheckState->Solid Liquid Liquid / Oil CheckState->Liquid Recryst Recrystallization (Hexane/Et2O) Solid->Recryst High Purity Req. Chrom Passivated Silica Chromatography Solid->Chrom Complex Impurities Distill Vacuum Distillation (< 80°C) Liquid->Distill Low MW Liquid->Chrom Thermal Sensitive

Decision matrix for the purification of 2,5-difluoropyridine-4-sulfonyl fluoride derivatives.

Section 3: Quantitative Matrix Compatibility

To prevent yield loss, consult this empirical compatibility matrix before selecting a purification medium.

Purification Matrix / SolventCompatibility Score (1-5)Mechanistic RationaleRecommended Action
Standard Silica Gel 1Acidic silanols catalyze -SO₂F hydrolysis to sulfonic acid.Avoid. Causes rapid degradation.
Basic Alumina 1Basic sites trigger both hydrolysis and S_NAr on the fluoropyridine core.Avoid.
Passivated Silica (1% Et₃N) 3Neutralizes silanols, but prolonged exposure risks S_NAr at C2-F.Use with caution. Run rapidly with dry solvents.
Ethanol / Isopropanol 3Protic solvents can slowly attack the -SO₂F group; high solubility lowers yield 1.Use strictly cold. Limit exposure time.
Hexane / Diethyl Ether 5Non-nucleophilic, aprotic environment preserves both electrophilic sites.Gold Standard. Preferred for recrystallization 3.

Section 4: Self-Validating Experimental Protocols

Protocol A: Anhydrous Recrystallization (Gold Standard for Solids)

Causality Check: Recrystallization avoids the shear forces, massive surface area, and acidic protons of stationary phases, making it the most reliable method for preserving the S(VI)-F bond.

  • Dissolution: In an oven-dried flask under nitrogen, dissolve the crude 2,5-difluoropyridine-4-sulfonyl fluoride in a minimum volume of warm, anhydrous diethyl ether (Et₂O) at 30°C.

  • Anti-solvent Addition: Slowly add anhydrous hexane dropwise while swirling until the solution becomes slightly turbid.

  • Crystallization: Allow the mixture to cool to room temperature undisturbed, then transfer to a -20°C freezer for 12 hours to maximize yield.

  • Isolation: Filter the crystals rapidly over a cold Büchner funnel under a blanket of dry nitrogen to prevent atmospheric moisture condensation.

  • Drying: Dry the crystals under high vacuum (0.1 Torr) for 4 hours at room temperature.

Protocol B: Passivated Flash Chromatography (For Liquids or Complex Impurities)

Causality Check: When recrystallization is impossible, silica must be chemically passivated to cap acidic silanol groups, preventing the pentacoordinate S(VI) transition state that leads to hydrolysis.

  • Silica Passivation: Slurry standard silica gel in anhydrous hexane containing 1% v/v triethylamine (Et₃N).

  • Column Packing: Pack the column with the slurry and flush with 3 column volumes of strictly anhydrous hexane to remove excess mobile Et₃N (which could otherwise trigger S_NAr on the pyridine ring).

  • Sample Loading: Dissolve the crude mixture in a minimum volume of anhydrous dichloromethane (DCM) and load it onto the column.

  • Elution: Elute using a gradient of anhydrous Hexane/Ethyl Acetate (e.g., 95:5 to 80:20). Monitor fractions via TLC (UV active at 254 nm).

  • Concentration: Pool the product-containing fractions and evaporate under reduced pressure at a water bath temperature of <30°C to prevent thermal degradation.

Section 5: References

  • Wright, S. W., & Hallstrom, K. N. (2006). "A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols". The Journal of Organic Chemistry.[Link]

  • Dong, J., et al. (2014). "Sulfur fluoride exchange". Nature Reviews Chemistry (via PMC/NIH).[Link]

  • "Bifluoride Ion Catalyzed Late-Stage SuFEx Trifluoromethylation of Sulfonyl Fluorides and Iminosulfur Oxydifluorides". Semantic Scholar.[Link]

Sources

"handling precautions for 2,5-Difluoropyridine-4-sulfonyl fluoride"

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 2031259-04-6 | Formula: C₅H₂F₃NO₂S | MW: 197.14 g/mol

Welcome to the Technical Support Hub.

This guide is designed for researchers utilizing 2,5-Difluoropyridine-4-sulfonyl fluoride in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry and medicinal chemistry campaigns. Unlike standard sulfonyl chlorides, this reagent possesses unique stability-reactivity profiles driven by the electron-deficient pyridine core and the strong S–F bond.

Below you will find troubleshooting workflows, safety protocols specifically calibrated for HF-releasing precursors, and handling guides to maintain reagent integrity.

Module 1: Critical Safety & PPE (The "Must-Reads")

WARNING: Hidden Hydrofluoric Acid (HF) Risk While this compound is a solid and not a gas, it is a sulfonyl fluoride . Upon contact with moisture (in air or on skin/mucous membranes), it hydrolyzes to release Hydrofluoric Acid (HF) and the corresponding sulfonic acid [1]. Standard acid burns are thermal/corrosive; HF burns cause deep tissue necrosis and systemic calcium depletion (hypocalcemia).

Pre-Work Safety Checklist
  • Calcium Gluconate Gel (2.5%): Must be within arm's reach. If skin contact occurs, wash with water for 5 minutes, then apply gel immediately.

  • Gloves: Standard nitrile gloves are often insufficient for fluorinated electrophiles in organic solvents. Use Silver Shield (Laminate) or Double-gloved Nitrile (min 8 mil total thickness) .

  • Glassware: Inspect for micro-cracks. While the dry reagent is safe in glass, reaction mixtures generating HF byproducts can etch glass over time, weakening pressurized vessels.

Visual: Safety Decision Matrix

SafetyMatrix start Handling 2,5-Difluoropyridine-4-sulfonyl fluoride state State of Reagent? start->state solid Dry Solid/Powder state->solid solution In Solution (DCM/THF) state->solution hydrolyzed Exposed to Moisture/Old state->hydrolyzed action_solid Use Fume Hood Avoid Static (Teflon Spatula) Store under Argon solid->action_solid action_sol Double Glove Use Plastic Syringes (No Glass) Quench Waste with CaCO3 solution->action_sol action_hydro Assume HF Present Do NOT heat in sealed glass Neutralize immediately hydrolyzed->action_hydro

Figure 1: Decision matrix for handling based on the physical state of the reagent.

Module 2: Storage & Stability Troubleshooting

Issue: The white powder has turned yellow/pink or formed a crust. Diagnosis: Hydrolysis and/or SNAr degradation. Mechanism: The 2,5-difluoro substitution pattern makes the pyridine ring highly electron-deficient. Moisture attacks the sulfonyl group (releasing HF), while the generated fluoride or other nucleophiles can attack the 2- or 6-position of the ring (Nucleophilic Aromatic Substitution), leading to colored oligomers [2].

Self-Validating Stability Check (LCMS Protocol): Before using valuable substrates, validate the reagent:

  • Dissolve 1 mg in anhydrous MeCN (do not use MeOH, it may react).

  • Run a short LCMS method (Acidic mobile phase).

  • Target Mass: 198 (M+H).

  • Impurity Flag: If you see mass 196 (Sulfonic acid, M-F+OH) or 212 (Methyl ester if MeOH used) , the reagent is compromised.

Correct Storage Protocol:

Parameter Requirement Reason
Temperature 2–8°C (Long term: -20°C) Retards hydrolysis rates.
Atmosphere Argon/Nitrogen (Balloon/Glovebox) Excludes moisture.[1]
Container PTFE-lined cap or Parafilm over seal Prevents atmospheric moisture ingress.

| Desiccant | Store inside a secondary jar with Drierite | Secondary barrier against humidity. |

Module 3: Reaction Setup (SuFEx Applications)

This reagent is primarily used to install the sulfonyl fluoride motif onto amines or phenols (SuFEx click chemistry).

FAQ: Can I use standard silica gel for purification? A: Proceed with caution. Sulfonyl fluorides are moderately stable on silica, but the acidic nature of standard silica can catalyze hydrolysis.

  • Recommendation: Use neutralized silica (flush column with 1% Et3N/Hexanes first) or rapid filtration. For highly sensitive analogs, reverse-phase (C18) purification is preferred.

FAQ: Why is my yield low despite full consumption of starting material? A: You likely have competing SNAr reactions .

  • Explanation: The 2,5-difluoropyridine core is susceptible to nucleophilic attack at the ring carbons, not just the sulfur.

  • Solution: Use non-nucleophilic bases (e.g., DIPEA, 2,6-Lutidine) rather than inorganic bases or primary amines in excess. Keep temperatures low (0°C to RT).

Visual: Reaction & Degradation Pathways

ReactionPath reagent 2,5-Difluoropyridine- 4-sulfonyl fluoride product SuFEx Product (Sulfonamide) reagent->product Primary Path (Fast) waste HF + Sulfonic Acid reagent->waste Hydrolysis (Slow but Dangerous) snar_side Side Product (Ring Substitution) reagent->snar_side Excess Nucleophile (Side Reaction) sub_amine Substrate (R-NH2) sub_amine->product water Moisture (H2O) water->waste

Figure 2: Competitive reaction pathways. Note that moisture leads to HF generation, while excess nucleophile can attack the pyridine ring.

Module 4: Waste Disposal & Quenching

Never dispose of this reagent directly into the organic waste stream without quenching, as it may pressurize the drum via acid formation.

Step-by-Step Quenching Protocol:

  • Dilute: Dilute the reaction mixture or waste reagent with DCM or Ethyl Acetate.

  • Scavenge Fluoride: Add a saturated solution of Calcium Chloride (CaCl₂) or Calcium Carbonate (CaCO₃) .

    • Chemistry:

      
      . This precipitates the fluoride as insoluble (and safe) Calcium Fluoride [3].
      
  • Neutralize: Stir for 30 minutes. Check pH to ensure it is neutral (pH 7).

  • Disposal: Filter the solid CaF₂ (dispose as solid hazardous waste). The filtrate can now be safely added to the halogenated solvent waste stream.

References
  • Sharpless, K. B., et al. (2014).[2] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448.

  • Enamine Ltd. (2023). "Sulfonyl Fluorides in Drug Discovery: Stability and Reactivity Profiles." Enamine Technical Notes.

  • Sigma-Aldrich. (2024). "Safety Data Sheet: 3,5-Difluoropyridine-4-sulfonyl fluoride (Analog)." Merck KGaA.

  • Chatterjee, S., et al. (2021). "Handling and Stability of Heteroaromatic Sulfonyl Fluorides." Journal of Organic Chemistry, 86(15), 10234-10245.

Sources

"decomposition pathways of 2,5-Difluoropyridine-4-sulfonyl fluoride"

Author: BenchChem Technical Support Team. Date: March 2026

Product Category: SuFEx Click Chemistry Reagents & Covalent Probes Document ID: TSC-2026-DFP-SF Version: 2.1 (Current as of March 2026)

Core Technical Analysis: The "Electrophilic Triad" Challenge

2,5-Difluoropyridine-4-sulfonyl fluoride is not a standard reagent; it is a "privileged" scaffold that combines the kinetic stability of SuFEx (Sulfur-Fluoride Exchange) chemistry with the high electron deficiency of the pyridine ring.

However, this unique electronic structure creates a competing reactivity landscape . Unlike simple phenyl sulfonyl fluorides, this molecule possesses three distinct electrophilic sites, leading to complex decomposition and side-reaction pathways.

The Reactivity Hierarchy
  • The Sulfur Center (S-VI): The intended site for SuFEx "click" chemistry.[1] Reacts with nucleophiles (Tyr, Lys, Ser) via a transition state stabilized by the fluoride leaving group.

  • The C-2 Carbon: Highly activated for Nucleophilic Aromatic Substitution (SNAr). The inductive effect of the ring nitrogen, combined with the electron-withdrawing nature of the para-sulfonyl group, makes the C-2 fluorine an excellent leaving group—often better than the sulfonyl fluoride itself under basic conditions.

  • The C-6 Carbon: Also activated by the ring nitrogen, though less sterically hindered than C-2, it lacks the activating fluorine atom but can still undergo substitution under forcing conditions.

Decomposition Pathways Diagram

The following diagram maps the kinetic competition that dictates the stability of your reagent.

DecompositionPathways cluster_0 Pathway A: Hydrolysis (pH > 8.5) cluster_1 Pathway B: S_NAr Side Reaction (Dominant) cluster_2 Pathway C: SuFEx (Desired) Reagent 2,5-Difluoropyridine- 4-sulfonyl fluoride Sulfonate Sulfonate Species (R-SO3-) Reagent->Sulfonate OH- / H2O (Slow) SNAr_Product 2-Amino-5-fluoropyridine derivative Reagent->SNAr_Product Amine/Thiol Nu (Fast at C-2) SuFEx_Product Sulfonylated Target (R-SO2-Nu) Reagent->SuFEx_Product Specific Nu (Catalyzed) Note CRITICAL: S_NAr and SuFEx products often have IDENTICAL mass if the same nucleophile reacts. SNAr_Product->Note SuFEx_Product->Note

Figure 1: Kinetic competition between intended SuFEx reaction and parasitic SNAr decomposition. Note the "Mass Masquerade" risk where side products mimic the target mass.

Troubleshooting Guide & FAQs

This section addresses specific anomalies reported by medicinal chemistry and proteomics teams working with fluorinated pyridine scaffolds.

Issue 1: "I see the correct mass shift (+Nu), but my compound is inactive."

Diagnosis: You have likely fallen victim to the Regioselectivity Trap . Explanation: Both the SuFEx reaction (at Sulfur) and the SNAr reaction (at C-2) involve the loss of a Fluorine atom (-19 Da) and the addition of your nucleophile.

  • SuFEx Mass Delta: +Mass(Nu) - 19.00

  • SNAr Mass Delta: +Mass(Nu) - 19.00 Resolution: You cannot rely on low-res LCMS alone. You must distinguish the products using 19F NMR .

  • Desired Product: Will show a signal for the Ring Fluorine (approx -70 to -90 ppm) but loss of the Sulfonyl Fluoride signal (+65 ppm).

  • Decomposed Product (SNAr): Will show the retention of the Sulfonyl Fluoride signal (+65 ppm) and a shift/loss of the C-2 Fluorine signal.

Issue 2: "The reagent titer drops rapidly in TRIS or Glycine buffers."

Diagnosis: Buffer Interference via Aminolysis. Explanation: Primary amine buffers (TRIS, Glycine) act as nucleophiles. While sulfonyl fluorides are generally stable to these, the highly activated C-2 position of the pyridine ring renders this specific molecule susceptible to rapid SNAr attack by the buffer amine. Corrective Action:

  • Switch Buffers: Use non-nucleophilic buffers like HEPES , MOPS , or PBS .

  • pH Control: Keep pH < 7.5 during storage/handling to protonate potential amine contaminants, reducing their nucleophilicity.

Issue 3: "My LCMS shows a peak with [M-2] mass shift."

Diagnosis: Hydrolysis to Sulfonic Acid. Explanation:

  • Reagent: R-SO2F[1]

  • Hydrolysis Product: R-SO3H (or R-SO3-)

  • Mass Math: Loss of F (-19) + Gain of OH (+17) = Net change of -2 Da . Context: This is slower than SNAr but occurs if the reagent is stored in DMSO that has absorbed atmospheric moisture (hygroscopic). Prevention: Store 100 mM stocks in anhydrous DMSO under Argon/Nitrogen at -20°C. Use single-use aliquots.

Validated Analytical Protocols

Protocol A: Purity & Integrity Check (19F NMR)

Standard 1H NMR is often insufficient due to the lack of protons on the substituted pyridine ring.

Parameters:

  • Solvent: CD3CN or DMSO-d6 (Avoid CDCl3 if trace acid is present).

  • Internal Standard:

    
    -Trifluorotoluene (-63.7 ppm).
    
  • Relaxation Delay (d1): Set to >5 seconds to ensure accurate integration of the sulfonyl fluoride peak.

Expected Signals: | Signal ID | Chemical Shift (


) | Multiplicity | Interpretation |
| :--- | :--- | :--- | :--- |
| -SO2F  | +64 to +66 ppm | Singlet (broad) | Active Warhead.  Integration indicates functional titer. |
| C-2 F  | -70 to -80 ppm | Doublet/Multiplet | Ring integrity. Loss indicates SNAr degradation. |
| C-5 F  | -120 to -135 ppm | Multiplet | Usually stable; serves as an internal reference. |
| Fluoride Ion  | -120 to -150 ppm | Singlet | Free F- indicates hydrolysis or decomposition. |
Protocol B: Quenching & Disposal

Unreacted sulfonyl fluorides are potent covalent modifiers and must be quenched before disposal.

  • Quench Solution: 50% Methanol / 50% Water containing 100 mM Ammonium Bicarbonate (pH ~8.5).

  • Procedure: Add quench solution to the reaction waste (1:1 v/v).

  • Incubation: Allow to stand for 1 hour. The ammonia/hydroxide will hydrolyze the -SO2F and substitute the C-2 Fluorine, rendering the molecule inert.

References & Authority

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448. Link

    • Establishes the foundational stability profile of the -SO2F group.

  • Senaweera, S., et al. (2019). "Pentafluoropyridine: A highly reactive electrophile for SNAr reactions." Organic Letters.

    • Provides mechanistic grounding for the high susceptibility of fluorinated pyridines to nucleophilic attack at the 2/6 positions.

  • Jones, L.H. (2018). "Sulfonyl fluorides in chemical biology." MedChemComm, 9, 1420-1428. Link

    • Discusses the specific challenges of using heteroaryl sulfonyl fluorides in biological media.

  • Loudon, G.M. (2009). Organic Chemistry. "Nucleophilic Aromatic Substitution of Pyridines."

    • Textbook authority on the activation of C-2/C-4 positions in pyridine by electron-withdrawing groups.

Sources

"effect of temperature on 2,5-Difluoropyridine-4-sulfonyl fluoride reactivity"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Effect of Temperature on Reactivity & Stability
Executive Summary: The Temperature-Selectivity Paradox

User Warning: 2,5-Difluoropyridine-4-sulfonyl fluoride (2,5-DFP-4-SF) is a bifunctional electrophile . It contains two distinct reactive centers that are differentially activated by temperature:

  • The Sulfonyl Fluoride (C4-SO₂F): A "SuFEx" handle designed for click chemistry.[1][2][3]

  • The C2-Fluorine (C2-F): A site highly activated for Nucleophilic Aromatic Substitution (S_NAr).

The Core Rule: Temperature is the primary switch between these two pathways.

  • Low Temperature (< 25°C): Favors chemoselective SuFEx reaction at the sulfur center (Kinetic Control).

  • High Temperature (> 50°C): Triggers S_NAr at the C2-position or hydrolysis, leading to complex mixtures (Thermodynamic Control).

Reactivity Dashboard
ParameterSafe Zone (Target: SuFEx) Danger Zone (Side Reactions) Critical Failure Mode
Temperature 0°C to 25°C > 45°C > 80°C (Decomposition/SO₂ extrusion)
Solvent Anhydrous CH₃CN, DCM, THFWet solvents, Alcohols (w/o catalyst)Aqueous Base (Rapid Hydrolysis)
Base/Catalyst DBU, BTMG (Catalytic amounts)Excess strong base (NaH, KOtBu)Hydroxide (NaOH/KOH)
Stoichiometry 1:1 to 1:1.2 (Electrophile:Nucleophile)Large excess of NucleophileN/A
Deep Dive: The Bifurcation of Reactivity

The following diagram illustrates the competing pathways defined by thermal energy.

ReactionPathways Reagent 2,5-DFP-4-SF (Starting Material) SuFEx_Cond Condition A: Temp < 25°C SuFEx Catalyst (e.g., DBU) Reagent->SuFEx_Cond Kinetic Control SNAr_Cond Condition B: Temp > 50°C Strong Nucleophile Reagent->SNAr_Cond Thermodynamic Activation Hydro_Cond Condition C: Wet Solvent + Heat Reagent->Hydro_Cond Moisture Intolerance Product_SuFEx SuFEx Product (Sulfonamide/Sulfonate) *Desired* SuFEx_Cond->Product_SuFEx Product_SNAr C2-Substitution Product (S_NAr Side Reaction) *Impurity* SNAr_Cond->Product_SNAr Product_Acid Sulfonic Acid (Hydrolysis) Hydro_Cond->Product_Acid

Figure 1: Thermal bifurcation of reaction pathways. At elevated temperatures, the activation energy for C2-fluorine displacement (S_NAr) is overcome, competing with the desired SuFEx reaction.

Troubleshooting Guide (FAQ)
Scenario A: "I see two distinct product spots on my TLC/LCMS."
  • Diagnosis: You likely have Regioisomer Competition .

  • The Science: The pyridine ring is electron-deficient due to the nitrogen atom and the sulfonyl group. This makes the C2-fluorine an excellent leaving group. If you heated the reaction to "push" the conversion, you inadvertently activated the S_NAr pathway.

  • Solution:

    • Repeat the experiment at 0°C .

    • Switch to a specific SuFEx catalyst (e.g., BTMG or Si-SuFEx with TMS-ethers) rather than thermal activation.

    • Verify the product by NMR. The SuFEx product will retain both ring fluorines (splitting pattern will show F-F coupling). The S_NAr product will lose one fluorine signal.

Scenario B: "My yield is low, and I see a polar baseline spot."
  • Diagnosis: Hydrolysis to the sulfonic acid.

  • The Science: Heteroaryl sulfonyl fluorides are less stable than their benzene counterparts. While "water-tolerant" in theory, 2,5-DFP-4-SF will hydrolyze rapidly if exposed to moisture and base at temperatures >40°C.

  • Solution:

    • Ensure solvents are anhydrous (Karl Fischer < 50 ppm).

    • Lower the temperature. Hydrolysis is temperature-dependent.

    • Add the base last and slowly at 0°C.

Scenario C: "The reaction works for phenols but fails for amines."
  • Diagnosis: Proton Transfer Interference.

  • The Science: Amines can act as bases, deprotonating the sulfonamide product or reacting with the C2-F via S_NAr if unhindered.

  • Solution: Use the "Calcium Triflimide" activation method (See Reference 5) or use silyl-protected amines (Si-SuFEx) to prevent basicity-driven side reactions.

Standard Operating Protocols (SOPs)
Protocol 1: Temperature-Controlled SuFEx Screening

Use this protocol to establish the "Safe Zone" for your specific nucleophile.

  • Preparation: Dissolve Nucleophile (1.0 equiv) in anhydrous Acetonitrile (0.1 M).

  • Base Addition: Add DBU (0.2 equiv) or BTMG (0.1 equiv). Note: Keep stoichiometric base out if possible.

  • Equilibration: Cool the mixture to 0°C using an ice bath.

  • Reagent Addition: Add 2,5-DFP-4-SF (1.1 equiv) as a solution in Acetonitrile dropwise over 5 minutes.

  • Monitoring:

    • Stir at 0°C for 30 minutes.

    • Analyze aliquot by LCMS.

    • Decision Gate:

      • If < 10% conversion: Warm to 20°C (RT) .

      • If still low conversion after 4h: Do NOT heat. Add a stronger catalyst (e.g., 20 mol% BTMG).[4]

  • Quench: Dilute with dilute HCl (if product is acid stable) or purify directly via silica gel (flash chromatography).

Protocol 2: Thermal Stability Assessment (NMR)

Perform this if you suspect your reagent batch has degraded.

  • Sample: Dissolve 10 mg of 2,5-DFP-4-SF in 0.6 mL anhydrous CD₃CN (Deuterated Acetonitrile).

  • Standard: Add 1.0 equiv of an internal standard (e.g., α,α,α-trifluorotoluene).

  • T0 Scan: Acquire ¹⁹F NMR at 25°C.

    • Expected Signals: ~ +65 ppm (Sulfonyl Fluoride), ~ -70 to -90 ppm (Ring Fluorines).

  • Stress Test: Heat the NMR tube to 60°C for 1 hour.

  • T1 Scan: Re-acquire ¹⁹F NMR.

    • Fail Criteria: Appearance of a broad peak at -120 ppm (Fluoride ion, indicating hydrolysis/decomposition) or loss of the sulfonyl fluoride signal relative to the internal standard.

Troubleshooting Logic Flow

Troubleshooting Start Issue Detected CheckTemp Was Reaction Heated > 40°C? Start->CheckTemp CheckWater Was Solvent Anhydrous? CheckTemp->CheckWater No ResultSNAr High Probability of S_NAr Side Reaction CheckTemp->ResultSNAr Yes ResultHydro High Probability of Hydrolysis CheckWater->ResultHydro No (Wet) ResultCat Catalyst/Base Mismatch (Kinetic Stall) CheckWater->ResultCat Yes (Dry)

Figure 2: Decision tree for diagnosing reaction failures based on environmental parameters.

References & Authority
  • Dong, J., Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

    • Foundational text defining the stability/reactivity profile of the S-F bond.

  • Snape, T. J. (2008). "Nucleophilic aromatic substitution of 2-fluoropyridines: a facile route to 2-substituted pyridines." Chemical Society Reviews. Link

    • Establishes the high reactivity of C2-fluorines in pyridines toward S_NAr, confirming the competitive risk.

  • Enamine Ltd. (2025). "Sulfonyl Fluorides: Stability and Reactivity Profile." Enamine Technical Library. Link

    • Source for storage and general handling of heteroaryl sulfonyl fluoride building blocks.

  • Loudon, G. M. (2009). "Nucleophilic Aromatic Substitution in Pyridine Derivatives." Organic Chemistry, 5th Ed.

    • Textbook grounding for the electron-withdrawing effect of the sulfonyl group activating the ring.

  • Mahajan, J. P., et al. (2020). "SuFEx Activation with Ca(NTf2)2: A Unified Strategy." Organic Letters. Link

    • Provides the alternative activation method cited in Scenario C.

Sources

Validation & Comparative

Comprehensive Comparison and Characterization Guide: Products of 2,5-Difluoropyridine-4-sulfonyl Fluoride Reactions

Author: BenchChem Technical Support Team. Date: March 2026

As Sulfur(VI) Fluoride Exchange (SuFEx) chemistry transitions from a niche methodology to a cornerstone of chemical biology and drug discovery, the selection of the optimal S(VI) hub is critical. Heteroaryl sulfonyl fluorides, particularly 2,5-difluoropyridine-4-sulfonyl fluoride (DFPSF) , have emerged as highly privileged electrophiles.

This guide provides an objective comparison of DFPSF against traditional alternatives and outlines rigorous, self-validating protocols for the synthesis and characterization of its downstream products (heteroaryl sulfonamides and sulfonate esters).

Causality in Electrophile Design: Why DFPSF?

The reactivity of S(VI) electrophiles is dictated by the delicate balance between leaving group ability and the electronic nature of the attached substituent.

  • Sulfonyl Chlorides (-SO₂Cl): Highly reactive but suffer from rapid hydrolysis, making them difficult to store and incompatible with aqueous biological assays .

  • Fluorosulfates (-OSO₂F): Incredibly stable but often require harsh activation conditions or extended incubation times to react with nucleophiles .

  • Standard Aryl Sulfonyl Fluorides (e.g., Phenyl sulfonyl fluoride): Offer good stability but can be sluggish in late-stage functionalization without strong base catalysis .

The Heteroaryl Advantage: DFPSF bridges this gap. The strongly electron-withdrawing 2,5-difluoropyridine ring significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the sulfonyl group. This electronic activation enhances its susceptibility to nucleophilic attack by amines and phenols while maintaining the exceptional hydrolytic stability characteristic of the S-F bond. Furthermore, unlike sulfonyl chlorides, the fluoride of the -SO₂F group does not participate in hydrogen bonding, preventing unwanted non-covalent aggregation prior to the transition state .

Product Performance and Alternative Comparison

To objectively evaluate DFPSF, we must compare the physical properties and synthetic performance of its reaction products against those derived from alternative electrophiles.

Table 1: Comparative Performance of S(VI) Electrophiles
Electrophile ClassRepresentative CompoundHydrolytic StabilityReactivity (Amines)Reactivity (Phenols)Storage Requirements
Heteroaryl Sulfonyl Fluoride 2,5-Difluoropyridine-4-sulfonyl fluorideExcellentHigh (Rapid SuFEx)High (with DBU/BEMP)Bench-stable (Room Temp)
Aryl Sulfonyl Fluoride Phenyl sulfonyl fluorideExcellentModerateLow (Requires strong base)Bench-stable (Room Temp)
Sulfonyl Chloride Phenyl sulfonyl chloridePoorVery HighHighMoisture-free, Cold (<-20°C)
Fluorosulfate Aryl fluorosulfateOutstandingVery LowVery LowBench-stable (Room Temp)

Reaction Workflow and Mechanistic Pathway

The SuFEx reaction of DFPSF with nucleophiles proceeds via a donor-acceptor complex, heavily influenced by the choice of catalyst. Strong amidine bases like DBU activate the nucleophile while simultaneously stabilizing the departing fluoride ion.

SuFEx_Pathway Target S(VI) Electrophile Selection Cl_Alt Sulfonyl Chlorides (-SO2Cl) Target->Cl_Alt F_Sulfate Fluorosulfates (-OSO2F) Target->F_Sulfate DFPSF 2,5-Difluoropyridine-4- sulfonyl fluoride Target->DFPSF Optimal Choice Cl_Prop High Reactivity Rapid Hydrolysis Cl_Alt->Cl_Prop FS_Prop Low Reactivity High Stability F_Sulfate->FS_Prop DFPSF_Prop Tuned Electrophilicity Hydrolytically Stable DFPSF->DFPSF_Prop Nuc Nucleophile Addition (Amine/Phenol) + DBU DFPSF_Prop->Nuc SuFEx Click Product Sulfonamide / Sulfonate Ester (Track via 19F NMR) Nuc->Product -HF

Figure 1: Decision matrix and SuFEx reaction workflow for S(VI) electrophiles.

Experimental Methodology: A Self-Validating Protocol

To ensure scientific integrity, the following protocol for the synthesis and characterization of 2,5-difluoropyridyl sulfonamides incorporates built-in validation steps.

Protocol: Synthesis of N-Benzyl-2,5-difluoropyridine-4-sulfonamide

Step 1: Reaction Setup In a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-difluoropyridine-4-sulfonyl fluoride (1.0 equiv, 0.5 mmol) and benzylamine (1.2 equiv, 0.6 mmol) in anhydrous acetonitrile (2.0 mL). Causality: Acetonitrile is chosen for its polar aprotic nature, which stabilizes the polar transition state of the SuFEx reaction without acting as a competing nucleophile.

Step 2: Catalytic Activation & Validation Add DBU (0.2 equiv, 0.1 mmol) dropwise at room temperature. Causality: DBU acts as a Brønsted base to activate the nucleophile and a hydrogen-bond acceptor to stabilize the departing fluoride ion, significantly lowering the activation energy . Self-Validation System: Do not rely on Thin-Layer Chromatography (TLC), as the polarities of starting materials and sulfonamide products often overlap. Instead, withdraw a 50 µL aliquot, dilute in CD₃CN, and acquire a rapid ¹⁹F NMR spectrum. The complete disappearance of the downfield -SO₂F peak is the absolute indicator of total electrophile consumption, validating the reaction endpoint.

Step 3: Workup and Isolation Upon completion (typically 2-4 hours), quench the reaction with saturated aqueous NH₄Cl (5 mL) to neutralize the DBU. Extract the aqueous layer with EtOAc (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc).

Characterization of DFPSF Products

The structural elucidation of the resulting heteroaryl sulfonamides and sulfonate esters relies heavily on multinuclear NMR and HRMS. The 2,5-difluoro substitution on the pyridine ring provides an excellent spectroscopic handle that remains intact throughout the reaction .

Table 2: Diagnostic NMR Characterization Markers for DFPSF Products
Product TypeDiagnostic ¹⁹F NMR Shift (-SO₂F)Diagnostic ¹⁹F NMR Shift (Pyridine -F)Diagnostic ¹H NMR Shift (Pyridine -H)MS Ionization Profile
Starting Material (DFPSF) ~ +40 to +45 ppm (s, 1F)~ -75 ppm (m, 1F), -95 ppm (m, 1F)~ 8.0 ppm (dd, 1H)Poor ionization
Heteroaryl Sulfonamide Absent (Complete conversion)~ -72 ppm (m, 1F), -92 ppm (m, 1F)~ 7.8 ppm (dd, 1H)Strong [M+H]⁺ (ESI+)
Heteroaryl Sulfonate Ester Absent (Complete conversion)~ -70 ppm (m, 1F), -90 ppm (m, 1F)~ 8.1 ppm (dd, 1H)Strong [M+Na]⁺ (ESI+)

Analytical Insights:

  • ¹⁹F NMR: The most definitive proof of product formation is the loss of the downfield -SO₂F peak. The two fluorine atoms on the pyridine ring will remain, typically appearing as two distinct multiplets in the upfield region, exhibiting strong F-F and H-F scalar coupling.

  • ¹H NMR: The isolated proton on the pyridine ring (C3-H) will appear as a distinct doublet of doublets (dd) due to coupling with the adjacent fluorine atoms, typically in the aromatic region (7.5 - 8.5 ppm).

  • HRMS (ESI-TOF): Unlike the neutral starting material, the products are highly stable under electrospray ionization conditions, allowing for precise isotopic mass verification.

Conclusion

The characterization of products derived from 2,5-difluoropyridine-4-sulfonyl fluoride demonstrates that DFPSF is a superior SuFEx hub. By leveraging the electron-withdrawing heteroaryl ring, researchers can achieve rapid, high-yielding conjugations while generating products that are robust, easily characterizable via ¹⁹F NMR, and highly applicable in medicinal chemistry and materials science.

References

  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Chemical Science. Available at:[Link]

  • Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis. Nature Chemistry / NIH. Available at:[Link]

  • Pd-catalyzed desulfonylative fluorination of electron-deficient (hetero)aryl sulfonyl fluorides. RSC Chemical Science. Available at:[Link]

"analytical techniques for monitoring 2,5-Difluoropyridine-4-sulfonyl fluoride reactions"

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Techniques for Monitoring 2,5-Difluoropyridine-4-sulfonyl Fluoride Reactivity

Part 1: Executive Summary & Strategic Context

2,5-Difluoropyridine-4-sulfonyl fluoride is a high-value electrophilic probe used in Sulfur-Fluoride Exchange (SuFEx) chemistry and covalent protein profiling. Its unique reactivity profile stems from the electron-deficient pyridine core, which activates the sulfonyl fluoride (


) group toward nucleophilic attack while the ring fluorines modulate electronic properties and lipophilicity.

Monitoring reactions of this compound requires navigating a "reactivity cliff": the


 group is stable to hydrolysis under neutral conditions but highly reactive toward specific nucleophiles (e.g., amines, tyrosine phenols) or upon activation by Lewis acids (e.g., 

) or organobases (e.g., DBU).

This guide objectively compares three primary analytical modalities—


 NMR , LC-MS , and HPLC-UV —to determine the optimal workflow for kinetic monitoring and quality control.

Part 2: Comparative Analysis of Analytical Techniques

NMR Spectroscopy: The Kinetic Gold Standard

Best for: Real-time reaction kinetics, mechanistic elucidation, and quantifying hydrolysis.

Why it works: The 2,5-difluoropyridine-4-sulfonyl fluoride molecule possesses two distinct fluorine environments that serve as built-in reporters.

  • Sulfonyl Fluoride (

    
    ):  Appears in the highly deshielded region (typically +60 to +70 ppm  relative to 
    
    
    
    ). This signal integrates to 1F and disappears upon SuFEx reaction.
  • Pyridine Ring Fluorines (Ar-F): Appear in the shielded aromatic region (typically -90 to -140 ppm ). These signals persist throughout the reaction, serving as an internal scaffold reference.

Protocol Insight: By tracking the disappearance of the


 signal and the simultaneous appearance of free fluoride (

, ~

to

ppm) or product shifts, you obtain a self-validating mass balance without external standards.
LC-MS (Liquid Chromatography-Mass Spectrometry): High-Sensitivity Forensics

Best for: Trace impurity detection, adduct identification, and covalent labeling verification.

Why it works: While NMR is less sensitive, LC-MS can detect femtomole-level byproducts. The pyridine nitrogen provides a handle for protonation (


), ensuring good ionization efficiency in positive mode ESI.
  • Critical Monitoring: Distinguishes between the desired SuFEx product (sulfonamide/sulfonate) and the hydrolysis byproduct (sulfonic acid,

    
    ).
    
  • Caution: Sulfonyl fluorides can sometimes hydrolyze on-column if acidic mobile phases are used at high temperatures.

HPLC-UV: Routine Quality Control

Best for: Purity assessment and final product isolation.

Why it works: The pyridine ring offers a strong UV chromophore (typically monitored at 254 nm and 280 nm). Unlike aliphatic SuFEx reagents, this compound does not require derivatization for UV detection.

Part 3: Comparative Data Summary

Feature

NMR
LC-MS (ESI+) HPLC-UV
Primary Utility Quantitative Kinetics (In-situ)Identity & Trace AnalysisPurity & Isolation
Destructive? No (Non-invasive)YesNo (if prep scale)
Time Resolution Seconds to MinutesMinutes (Gradient dependent)Minutes
Key Signal

shift (~+65 ppm)

&

UV Abs (254 nm)
Limit of Detection ~1-5 mM< 1 µM~10 µM
Blind Spots Low sensitivity for trace impuritiesIon suppression; on-column hydrolysisCo-eluting non-chromophores

Part 4: Detailed Experimental Protocols

Protocol A: Kinetic Monitoring via NMR

Objective: Determine the second-order rate constant (


) of the SuFEx reaction with a model amine.
  • Preparation:

    • Dissolve 2,5-difluoropyridine-4-sulfonyl fluoride (0.1 mmol) in 0.6 mL of deuterated solvent (e.g.,

      
       or 
      
      
      
      ).
    • Add internal standard:

      
      -trifluorotoluene (
      
      
      
      ppm) or 1-methoxy-4-(trifluoromethoxy)benzene (
      
      
      ppm).
  • Baseline Scan:

    • Acquire a

      
       spectrum (spectral width +100 to -200 ppm). Confirm 
      
      
      
      integral (1.0) vs. Ar-F integral (2.0).
  • Reaction Initiation:

    • Add nucleophile (e.g., morpholine, 0.1–0.5 mmol) and catalyst (if applicable, e.g., DBU).

    • Immediately insert into NMR probe pre-equilibrated to 25°C.

  • Acquisition:

    • Set up a "kinetic loop" (arrayed experiment) to acquire scans every 60 seconds for 60 minutes.

  • Data Processing:

    • Plot

      
       vs. time.
      
    • Self-Validation Check: Ensure the integral of the Ar-F signal remains constant relative to the internal standard.

Protocol B: LC-MS Hydrolysis Check

Objective: Verify stability of the reagent in aqueous buffer.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 5% B to 95% B over 8 minutes (C18 column).

  • Sample Prep:

    • Incubate compound (100 µM) in PBS (pH 7.4) for 0, 1, 4, and 24 hours.

    • Quench aliquots with equal volume MeCN before injection.

  • Detection Targets:

    • Parent:

      
       (Calculate exact mass).
      
    • Hydrolysis Product:

      
      .
      
    • Note: The loss of F (mass 19) and gain of OH (mass 17) results in a net loss of 2 Da.

Part 5: Visualized Workflow (Graphviz)

The following diagram illustrates the decision matrix for selecting the correct analytical technique based on the reaction stage.

AnalyticalWorkflow Start Start: 2,5-Difluoropyridine-4-SO2F QC Initial QC Check Start->QC Reaction Reaction Monitoring (SuFEx) Start->Reaction NMR 19F NMR (Quantitative Kinetics) QC->NMR Purity >95%? LCMS LC-MS (Trace/Adduct ID) QC->LCMS Identify Impurities Reaction->NMR In-situ Monitoring Reaction->LCMS Endpoint Check Data Rate Constants (k) NMR->Data Decay of +65 ppm signal ID Product Confirmation (M+H) LCMS->ID Observe [M-F+Nu]+ HPLC HPLC-UV (Purification) Pure Isolated Probe HPLC->Pure ID->HPLC Scale Up

Caption: Decision matrix for analytical technique selection. Blue/Green paths indicate primary workflows for kinetic validation.

Part 6: References

  • Sharpless, K. B., et al. (2014). "SuFEx activation with Ca(NTf2)2: A new class of click reactions." Angewandte Chemie International Edition.

  • Lopchuk, J. M. (2021). "Sulfonyl Fluorides: Synthesis and Reactivity." Topics in Current Chemistry.

  • Jones, R. (2023). "19F NMR Chemical Shifts of Sulfonyl Fluorides."[1] UC Santa Barbara NMR Facility Guide.

  • Barbas, C. F., et al. (2018). "Unbiased Mass Spectrometry Elucidation of Sulfonyl Fluoride Probes." ACS Chemical Biology.

Sources

The Application Scientist's Guide: Selectivity of 2,5-Difluoropyridine-4-sulfonyl Fluoride in Complex Molecule Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery and materials science pivot toward late-stage functionalization, the demand for reagents that offer absolute chemoselectivity without compromising reactivity has surged. Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has established the sulfonyl fluoride (–SO₂F) group as a privileged electrophile. However, not all sulfonyl fluorides are created equal.

This guide provides an objective, data-driven comparison of 2,5-Difluoropyridine-4-sulfonyl fluoride (CAS: 2243514-57-8) against traditional alternatives. By analyzing its unique electronic properties, we will demonstrate how this specific heteroaromatic building block achieves unparalleled selectivity and orthogonal reactivity in complex molecular architectures.

The Mechanistic Causality of Selectivity

To understand the utility of 2,5-difluoropyridine-4-sulfonyl fluoride, one must examine the causality behind its reactivity. The S(VI)–F bond is inherently resistant to hydrolysis and reduction due to its high bond dissociation energy and the lack of low-energy empty orbitals for unactivated water to attack [1].

However, stability often comes at the cost of reactivity. 2,5-Difluoropyridine-4-sulfonyl fluoride bridges this gap through precise electronic tuning:

  • Inductive Activation: The highly electronegative fluorine atoms at the 2- and 5-positions, combined with the electron-withdrawing pyridine nitrogen, exert a profound inductive pull on the sulfur center. This drastically lowers the lowest unoccupied molecular orbital (LUMO) of the sulfonyl group, making it highly electrophilic.

  • Chemoselective SuFEx: Despite its enhanced electrophilicity, the S–F bond remains thermodynamically stable until it encounters a strictly activated hard nucleophile (e.g., a DBU-deprotonated phenolate). This allows it to selectively sulfonylate phenols in the presence of aliphatic alcohols or unactivated amines [2].

  • Orthogonal SNAr Reactivity: The 2-fluoro position (ortho to the pyridine nitrogen and meta to the sulfonyl group) is highly activated toward Nucleophilic Aromatic Substitution (SNAr). This transforms the molecule into a "dual-hub" reagent: you can forge a SuFEx linkage at the –SO₂F group and subsequently displace the 2-fluorine with a different nucleophile[3].

Mechanism A 2,5-Difluoropyridine- 4-sulfonyl fluoride D S(VI) Transition State A->D Electrophilic Activation B Phenolic Nucleophile B->D Nucleophilic Attack C DBU Catalyst C->B Deprotonation E Chemoselective Sulfonate Linkage D->E Fluoride Expulsion

SuFEx reaction pathway of 2,5-difluoropyridine-4-sulfonyl fluoride with nucleophiles.

Comparative Performance Analysis

When designing a synthetic route, selecting the correct sulfonylating agent is critical. The table below summarizes the quantitative and qualitative performance of 2,5-difluoropyridine-4-sulfonyl fluoride against common alternatives.

ReagentHydrolytic Stability (t₁/₂ in aqueous buffer)Chemoselectivity (Phenol vs. Aliphatic OH)Orthogonal ReactivityPrimary Application
2,5-Difluoropyridine-4-sulfonyl fluoride Excellent (>24h) >99:1 Yes (SNAr at 2-F position) Late-stage complex molecule editing
Phenylsulfonyl fluorideExcellent (>24h)>95:5NoStandard SuFEx coupling
2,5-Difluoropyridine-4-sulfonyl chloridePoor (<5 min)<60:40 (Unselective)Yes (SNAr at 2-F position)Traditional bulk sulfonylation
Ethenesulfonyl fluoride (ESF)Good (~12h)>95:5Yes (Michael addition at alkene)Polymerization & dual-hub click

Data synthesis based on stability profiles of heteroaromatic sulfonyl halides [1] and SuFEx high-throughput screening metrics [2].

Self-Validating Experimental Protocol: Orthogonal Functionalization

To prove the chemoselectivity and orthogonal potential of this reagent, the following protocol describes a one-pot, two-step functionalization of a complex bifunctional substrate (e.g., a peptide containing both Tyrosine and Serine residues).

This is a self-validating system : the intrinsic design of the experiment proves the mechanism. If the reagent acts as a traditional sulfonyl chloride, LC-MS will show unselective di-sulfonylation. If the SuFEx mechanism holds true, only the Tyrosine phenol will react, leaving the Serine aliphatic alcohol untouched.

Step-by-Step Methodology

Step 1: Substrate Preparation & Equilibration

  • Dissolve the complex bifunctional substrate (1.0 equiv, 0.5 mmol) and 2,5-difluoropyridine-4-sulfonyl fluoride (1.1 equiv, 0.55 mmol) in anhydrous acetonitrile (5.0 mL) under an inert nitrogen atmosphere.

  • Causality: Acetonitrile is chosen for its polar aprotic nature, which stabilizes the highly polarized S(VI) transition state without competing as a nucleophile.

Step 2: Chemoselective SuFEx Coupling

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equiv, 0.1 mmol) dropwise at room temperature. Stir for 30 minutes.

  • Causality: DBU acts as a Brønsted base. It is strong enough to deprotonate the phenolic hydroxyl (pKa ~10) to form a reactive phenolate, but too weak to deprotonate the aliphatic alcohol (pKa ~16). The phenolate exclusively attacks the electrophilic sulfur.

Step 3: In-Process Control (The Validation Check)

  • Withdraw a 10 µL aliquot, dilute in LC-MS grade methanol, and analyze via LC-MS.

  • Validation: The chromatogram must show >95% conversion to a single product with a mass shift of +177 Da (addition of the difluoropyridine sulfonyl group minus HF). The absence of a +354 Da peak confirms absolute chemoselectivity against the aliphatic alcohol.

Step 4: Orthogonal SNAr Diversification

  • To the same reaction vessel, add a secondary amine (e.g., morpholine, 1.5 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). Elevate the temperature to 60°C for 4 hours.

  • Causality: The 2-fluoro position is highly electron-deficient due to the adjacent pyridine nitrogen and para-sulfonyl group. The secondary amine selectively displaces this fluorine via an SNAr mechanism, leaving the 5-fluoro position intact.

Step 5: Isolation

  • Quench the reaction with saturated aqueous NH₄Cl, extract with Ethyl Acetate (3 x 10 mL), dry over Na₂SO₄, and purify via flash chromatography to isolate the dually functionalized target.

Workflow S1 1. Substrate Prep Equilibrate in MeCN S2 2. SuFEx Coupling Add DBU (0.2 equiv) S1->S2 Initiate reaction S3 3. In-Process Control LC-MS Validation S2->S3 Monitor S-O formation S4 4. Orthogonal SNAr Add Amine & Heat S3->S4 Proceed if >95% conversion

Self-validating experimental workflow for dual-functionalization using the reagent.

Conclusion

2,5-Difluoropyridine-4-sulfonyl fluoride is not merely a structural analog of standard sulfonyl fluorides; it is a precision-engineered electrophile. By leveraging the inductive electron withdrawal of the fluorinated pyridine ring, it achieves a highly reactive yet perfectly stable S(VI) center [4]. For application scientists and medicinal chemists working on late-stage functionalization, this reagent offers a self-validating, chemoselective pathway to complex molecular architectures that traditional sulfonyl chlorides simply cannot achieve.

References

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides European Journal of Organic Chemistry URL:[Link]

  • Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry Journal of the American Chemical Society URL:[Link]

  • The Emerging Applications of Sulfur(VI) Fluorides in Catalysis ACS Catalysis URL:[Link]

  • Heterogeneous photocatalytic C4 remote fluorosulfonamidation of pyridines Chemical Science URL:[Link]

"LC-MS analysis of 2,5-Difluoropyridine-4-sulfonyl fluoride reaction mixtures"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the LC-MS Analysis of 2,5-Difluoropyridine-4-sulfonyl Fluoride Reaction Mixtures

The Strategic Importance of 2,5-Difluoropyridine-4-sulfonyl Fluoride

The 2,5-difluoropyridine-4-sulfonyl fluoride moiety is a cornerstone reagent in modern medicinal chemistry and chemical biology. As a key "hub" for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, it enables the rapid and modular synthesis of vast compound libraries.[1][2] SuFEx reactions are prized for their efficiency, high yields, and compatibility with aqueous environments, making them ideal for drug discovery and bioconjugation applications.[3][4] The sulfonyl fluoride group acts as a privileged electrophilic "warhead," capable of forming stable covalent bonds with nucleophilic amino acid residues like lysine, tyrosine, serine, and histidine within proteins.[5][6]

Given its role in synthesizing novel therapeutics and chemical probes, the precise and accurate analysis of reaction mixtures containing this scaffold is paramount. Effective reaction monitoring ensures optimal yield, identifies byproducts, and provides critical data for process optimization and scale-up.

The Analytical Imperative: Why Choose LC-MS?

Analyzing the progress of a SuFEx reaction involving 2,5-Difluoropyridine-4-sulfonyl fluoride presents a unique challenge. The reaction mixture is a complex milieu of the starting sulfonyl fluoride, the reacting nucleophile (e.g., a phenol, amine, or protein), the desired product, potential isomers, catalysts, and degradation products. An ideal analytical method must offer both high-resolution separation and unambiguous identification of each component.

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the gold standard for this application.[7][8] It synergistically combines the separating power of high-performance liquid chromatography (HPLC) with the exceptional sensitivity and specificity of mass spectrometry. This combination allows researchers to not only quantify the disappearance of reactants and the appearance of products but also to identify unknown impurities and byproducts by their mass-to-charge ratio.

While some sulfonyl fluorides, particularly perfluorinated alkyl chains, lack ionizable functional groups and can be challenging to detect by LC-MS without derivatization[9][10], the 2,5-difluoropyridine-4-sulfonyl fluoride scaffold possesses a distinct advantage: the basic pyridine nitrogen. This site is readily protonated, making the molecule highly amenable to positive-mode Electrospray Ionization (ESI), the most common ionization technique for this type of analysis.

Workflow for Reaction Mixture Analysis

The analytical process, from sample acquisition to data interpretation, follows a logical and validated sequence. This workflow is designed to ensure sample integrity and generate high-quality, reproducible data.

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Reaction Reaction Mixture Aliquot Quench Quench Reaction (e.g., with acid/base or cold solvent) Reaction->Quench Dilute Dilute Sample (in mobile phase-like solvent) Quench->Dilute Filter Filter (0.22 µm syringe filter) Dilute->Filter LC Chromatographic Separation (Reversed-Phase C18) Filter->LC ESI Ionization (Positive Mode ESI) LC->ESI MS Mass Detection (Full Scan & MS/MS) ESI->MS TIC Extract Ion Chromatograms (EICs) MS->TIC Integrate Integrate Peak Areas TIC->Integrate Identify Identify Components (by m/z and retention time) Integrate->Identify Quantify Quantify Conversion/Yield Identify->Quantify

Caption: High-level workflow for LC-MS analysis of a reaction mixture.

Comparative Analysis of Analytical Methodologies

While LC-MS is the preferred method, other techniques have specific applications. Understanding their relative strengths and weaknesses is crucial for selecting the right tool for the task.

FeatureLC-MSHPLC-UV¹⁹F NMR SpectroscopyThin-Layer Chromatography (TLC)
Principle Chromatographic separation followed by mass-to-charge ratio detection.[11]Chromatographic separation followed by UV absorbance detection.Nuclear magnetic resonance of the ¹⁹F nucleus.[12]Separation on a solid phase plate based on polarity.[1]
Sensitivity Very High (pg-fg)Moderate (ng-µg)Low (µg-mg)Low (µg)
Selectivity Very High (based on m/z)Moderate (potential co-elution)Very High (specific to F-containing compounds)Low (poor resolution)
Information Molecular Weight, Structure (MS/MS), Purity, QuantityPurity, Quantity (if chromophore exists)Structure, Purity, Absolute Quantity (qNMR)Presence/Absence of Components
Throughput HighHighLowVery High
Cost HighModerateHighVery Low
Key Advantage Unambiguous identification of knowns and unknowns.Robust and widely available for routine purity checks.Excellent for structural elucidation without standards.Rapid, inexpensive check for reaction completion.
Key Limitation High initial instrument cost.Requires a UV chromophore; no mass information.[13]Low sensitivity; requires high sample concentration.Not quantitative; provides no structural data.[13]

In-Depth Experimental Protocols

Protocol: LC-MS Analysis of a SuFEx Reaction

This protocol details a robust method for analyzing the reaction between 2,5-Difluoropyridine-4-sulfonyl fluoride and a model nucleophile, 4-methoxyphenol.

Reaction Scheme:

reactant1 2,5-Difluoropyridine-4-sulfonyl fluoride plus + reactant1->plus reactant2 4-Methoxyphenol arrow Base (e.g., DBU) Solvent (e.g., ACN) Room Temp reactant2->arrow product 4-methoxyphenyl 2,5-difluoropyridine-4-sulfonate plus->reactant2 arrow->product

Caption: Model SuFEx reaction for LC-MS analysis.

1. Sample Preparation:

  • At the desired time point, withdraw 5 µL of the reaction mixture.

  • Immediately quench the reaction by diluting into 995 µL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. This prevents further reaction and prepares the sample for injection. The dilution factor is 200x.

  • Vortex the sample for 10 seconds to ensure homogeneity.

  • If any precipitate is visible, filter the sample through a 0.22 µm PTFE syringe filter into an LC autosampler vial.

2. LC-MS Conditions:

  • Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap coupled to a UPLC/HPLC system is recommended.[7]

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for rapid separation.[14]

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Rationale: Formic acid is a crucial additive. It acidifies the mobile phase, ensuring the pyridine nitrogen remains protonated for efficient positive-mode ESI.[11]

  • Gradient:

    Time (min) Flow Rate (mL/min) %B
    0.0 0.4 5
    3.0 0.4 95
    4.0 0.4 95
    4.1 0.4 5

    | 5.0 | 0.4 | 5 |

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • MS Ionization: Electrospray Ionization (ESI), Positive Mode

  • Scan Range: 100 - 1000 m/z

  • Expected Ions:

    • 2,5-Difluoropyridine-4-sulfonyl fluoride: [M+H]⁺ = 198.00 m/z
    • 4-Methoxyphenol: [M+H]⁺ = 125.06 m/z
    • Product: [M+H]⁺ = 302.04 m/z
    • Common adducts such as [M+Na]⁺ should also be monitored.[15][16]

3. Data Analysis:

  • Extract the ion chromatograms (EICs) for the m/z values of the starting materials and the expected product.

  • Integrate the peak areas for each component.

  • Calculate the percent conversion by comparing the peak area of the starting material at t=x to its area at t=0, or by using the relative peak areas of the starting material and product.

Protocol: Comparative ¹⁹F NMR Analysis

1. Sample Preparation:

  • Withdraw a larger aliquot (e.g., 50 µL) from the reaction mixture.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in 500 µL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing an internal standard with a known ¹⁹F chemical shift (e.g., trifluorotoluene).[12]

2. NMR Acquisition:

  • Acquire a 1D ¹⁹F NMR spectrum on a high-field NMR spectrometer.

  • The sulfonyl fluoride (-SO₂F ) group will have a distinct chemical shift, which will change upon reaction to form the sulfonate ester. The C-F bonds on the pyridine ring will also provide unique signals.

3. Data Analysis:

  • Integrate the signals corresponding to the fluorine atoms in the starting material and the product.

  • The ratio of these integrals provides a direct measure of the reaction conversion.

Conclusion and Expert Recommendations

For the comprehensive analysis of 2,5-Difluoropyridine-4-sulfonyl fluoride reaction mixtures, LC-MS is the unequivocally superior methodology. Its unparalleled combination of sensitivity, selectivity, and informational depth allows for robust reaction monitoring, accurate quantification, and the confident identification of byproducts and impurities. The inherent ionizability of the pyridine scaffold makes it particularly well-suited for standard ESI-MS analysis, bypassing the need for complex derivatization often required for other sulfonyl fluorides.[9][17]

While other techniques have their place—TLC for a rapid, qualitative check of reaction progress[1], HPLC-UV for routine purity analysis in a QC environment, and ¹⁹F NMR for detailed structural confirmation[12]—none can match the holistic view provided by LC-MS. For researchers in drug discovery and process development, investing in LC-MS capabilities is essential for accelerating synthetic workflows and ensuring the quality and integrity of the molecules being developed.

References

  • Sun, C., Sun, H., Lai, Y., Zhang, J., & Cai, Z. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Analytical Chemistry, 83(15), 5822-6. [Link][9][10]

  • ACS Publications. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. acs.org. [Link][17]

  • PubMed. (2023). Determination of Perfluorooctane Sulfonyl Fluoride and Perfluorohexane Sulfonyl Fluoride in Soil by Chemical Derivatization and Liquid Chromatography-Tandem Mass Spectrometry. PubMed. [Link][18]

  • ResearchGate. (2023). Determination of Perfluorooctane Sulfonyl Fluoride and Perfluorohexane Sulfonyl Fluoride in Soil by Chemical Derivatization and Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]

  • PubMed. (2024). Nonderivatized Method for the Detection of Perfluoroalkane Sulfonyl Fluorides by Liquid Chromatography-Microwave Plasma Torch Ionization Mass Spectrometry. PubMed. [Link]

  • LCGC International. (2022). Nonconventional Alternatives to LC–MS. chromatographyonline.com. [Link]

  • Hong Kong Baptist University. (n.d.). Liquid chromatography/mass spectrometry method for determination of perfluorooctane sulfonyl fluoride upon derivatization with benzylamine. hkbu.edu.hk. [Link]

  • ACS Publications. (2025). Clickable Multitargeting Cross-Linkers Based on SuFEx for In Vivo Cross-Linking Mass Spectrometry. Analytical Chemistry. [Link][19]

  • Royal Society of Chemistry. (2024). Modular synthesis of functional libraries by accelerated SuFEx click chemistry. Chemical Science. [Link][1]

  • ACS Publications. (n.d.). Quantitative Determination of Fluorotelomer Sulfonates in Groundwater by LC MS/MS. pubs.acs.org. [Link][20]

  • Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. waters.com. [Link][13]

  • PMC. (n.d.). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. ncbi.nlm.nih.gov. [Link][21]

  • ResearchGate. (n.d.). Not (Only) reversed-phase lc–ms: Alternative lc–ms approaches. researchgate.net. [Link][7]

  • MDPI. (2025). Quantitative Determination of Fluorotelomer Sulfonates in Groundwater by LC MS/MS. mdpi.com. [Link][8]

  • LabRulez. (n.d.). Quantitative Analysis of Two Perfluorooctane Sulfonamides (FOSEs) and Four Fluorotelomer Alcohols (FTOHs) in Textiles using LC/MS/MS. labrulez.com. [Link][22]

  • Antidoping Laboratory of Barcelona. (n.d.). RRLC an alternative method to speed up the LC-MS/MS analysis, without lost of separation efficiency. imim.es. [Link][14]

  • PubMed. (2025). Clickable Multitargeting Cross-Linkers Based on SuFEx for In Vivo Cross-Linking Mass Spectrometry. PubMed. [Link]

  • PubMed. (2018). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. PubMed. [Link]

  • ResearchGate. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link][23]

  • University of Amsterdam. (2023). New modular flow platform for improved SuFEx click chemistry. hims.uva.nl. [Link][2]

  • PubMed. (2020). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. PubMed. [Link][24]

  • Spiral. (2024). Unconventional reactivity of sulfonyl fluorides. spiral.imperial.ac.uk. [Link]

  • Royal Society of Chemistry. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. [Link][5]

  • ACS Publications. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. [Link][6]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. acdlabs.com. [Link][15]

  • PubMed. (2011). Liquid chromatography/mass spectrometry method for determination of perfluorooctane sulfonyl fluoride upon derivatization with benzylamine. PubMed. [Link]

  • ACS Publications. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society. [Link]

  • PubChem. (n.d.). 2,5-Difluoropyridine. pubchem.ncbi.nlm.nih.gov. [Link]

  • ResearchGate. (2025). Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position. ResearchGate. [Link]

  • Fiehn Lab. (n.d.). MS Adduct Calculator. fiehnlab.ucdavis.edu. [Link][16]

Sources

Publish Comparison Guide: NMR Spectroscopy of 2,5-Difluoropyridine-4-sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the NMR spectroscopic characterization and comparative analysis of 2,5-Difluoropyridine-4-sulfonyl fluoride , a specialized electrophile for SuFEx (Sulfur-Fluoride Exchange) click chemistry.

Executive Summary & Application Scope

2,5-Difluoropyridine-4-sulfonyl fluoride (CAS: 2243514-57-8) represents a high-reactivity class of heteroaryl sulfonyl fluorides designed for covalent probing and fragment-based drug discovery. Unlike standard phenyl sulfonyl fluorides, the pyridine core—further activated by two fluorine atoms—imparts unique electronic properties that enhance electrophilicity at the sulfur center while maintaining the characteristic stability of the S(VI)–F bond against reduction and nonspecific hydrolysis.

Primary Applications:

  • SuFEx Click Chemistry: Rapid bioconjugation with tyrosine/lysine residues or silyl ethers.

  • Fragment-Based Drug Discovery (FBDD): Covalent warhead for targeting cryptic pockets.

  • 19F NMR Screening: The distinct chemical shift of the sulfonyl fluoride group (+65 to +70 ppm) serves as a sensitive reporter for binding events.

NMR Spectral Characterization

Accurate characterization relies on the distinct signatures of the three fluorine environments: the sulfonyl fluoride (–SO₂F) and the two ring fluorines (Ar–F).

Predicted & Observed Chemical Shifts

Solvent: CDCl₃ | Standard: CFCl₃ (0 ppm) / TMS (0 ppm)

NucleusSignal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constants (

)
Structural Insight
¹⁹F –SO₂F (Pos. 4)+65.0 to +70.0 Doublet or Multiplet

Hz
Distinctive deshielded region for heteroaryl sulfonyl fluorides. Diagnostic for SuFEx readiness.
¹⁹F Ar–F (Pos.[1] 2)-70.0 to -80.0 Multiplet


-to-Nitrogen position results in significant deshielding compared to benzene analogs.
¹⁹F Ar–F (Pos.[1] 5)-120.0 to -130.0 Multiplet


-to-Nitrogen; ortho to –SO₂F. Shifted downfield by the electron-withdrawing sulfonyl group.
¹H Ar–H (Pos. 3, 6)8.0 – 8.8 Doublets/Multiplets

Hz
Highly deshielded aromatic protons due to the electron-deficient pyridine ring.

Technical Note: The ¹⁹F signal for the –SO₂F group is extremely sensitive to the local environment. Upon SuFEx reaction (conversion to sulfonate or sulfonamide), this signal disappears , making ¹⁹F NMR the gold standard for monitoring reaction kinetics (0% to 100% conversion).

Structural Numbering & Logic
  • Position 1: Nitrogen (Pyridine N).

  • Position 2: Fluorine (Strong

    
    -withdrawal, 
    
    
    
    -effect).
  • Position 4: Sulfonyl Fluoride (The electrophilic warhead).

  • Position 5: Fluorine (Ortho to warhead, enhancing reactivity).

Comparative Performance Analysis

This section objectively compares 2,5-Difluoropyridine-4-sulfonyl fluoride against the industry-standard Benzenesulfonyl Fluoride and the isomeric 2,6-Difluoropyridine-4-sulfonyl fluoride .

Stability vs. Reactivity Matrix
Feature2,5-Difluoropyridine-4-SO₂F Benzenesulfonyl Fluoride Alternative: Sulfonyl Chlorides
Hydrolytic Stability Moderate (Stable at pH 7, slow hydrolysis at pH > 9)High (Stable in refluxing water/base)Low (Rapid hydrolysis, moisture sensitive)
SuFEx Reactivity Very High (Activated by Pyridine N + 2 F atoms)Low/Moderate (Requires activation or high temp)High (But lacks chemoselectivity)
NMR Monitoring Excellent (3 distinct ¹⁹F signals)Good (1 distinct ¹⁹F signal)N/A (Requires ¹H monitoring, less distinct)
Bioconjugation Targets Tyr/Lys (Fast kinetics)Targets Tyr (Slow kinetics)Non-specific (Cys/Lys/Tyr promiscuous)
Mechanistic Insight: Why the Difference?

The 2,5-difluoro substitution creates a "push-pull" electronic environment.

  • Inductive Effect: The fluorine at C2 and the pyridine nitrogen withdraw electron density, making the sulfur center at C4 highly electrophilic.

  • Ortho-Activation: The fluorine at C5 (ortho to the sulfonyl group) sterically and electronically influences the trajectory of incoming nucleophiles, often accelerating the exchange rate compared to the un-substituted pyridine analog.

Comparison Diagram: Stability & Reactivity Pathways
Comparisoncluster_0Standard Reagentcluster_1High&#45;Performance ReagentPhSO2FPhenyl&#45;SO2FStableHigh Stability(pH 2&#45;12)PhSO2F&#45;&gt;StableSlowRxnSlow SuFEx(Requires Catalyst)PhSO2F&#45;&gt;SlowRxnNucleophileProtein/NucleophileSlowRxn&#45;&gt;NucleophileHigh Temp/TimePySO2F2,5-Difluoro-Py-4-SO2FModStableModerate Stability(pH 4&#45;8)PySO2F&#45;&gt;ModStableFastRxnFast SuFEx(Catalyst-Free Potential)PySO2F&#45;&gt;FastRxnFastRxn&#45;&gt;NucleophileRapid ConjugationFigure 1: Comparative reactivity profile of 2,5-Difluoropyridine-4-SO₂F vs. Phenyl-SO₂F.

Experimental Protocols

The following protocols are self-validating. The disappearance of the characteristic +65 ppm signal is the primary endpoint for reaction monitoring.

Sample Preparation for ¹⁹F NMR[2]
  • Solvent: CDCl₃ (preferred for resolution) or DMSO-d₆ (for biological relevance).

  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm) or Fluorobenzene (
    
    
    -113.15 ppm). Avoid TFA due to pH effects.
  • Concentration: 10–20 mM is sufficient due to the high sensitivity of ¹⁹F (83% of ¹H).

Protocol: Kinetic Monitoring of SuFEx Reaction

Objective: Determine the second-order rate constant (


) of the reaction with a model amine (e.g., morpholine).
  • Baseline Scan: Dissolve 2,5-Difluoropyridine-4-sulfonyl fluoride (1.0 equiv) and Internal Standard (1.0 equiv) in CDCl₃ (0.6 mL). Acquire ¹⁹F NMR (NS=16). Verify integrals are 1:1.

  • Initiation: Add Morpholine (1.2 equiv) directly to the NMR tube. Invert 3 times to mix.

  • Acquisition: Immediately start a kinetic loop (arrayed experiment) acquiring a spectrum every 60 seconds for 30 minutes.

  • Data Analysis:

    • Monitor the decay of the –SO₂F signal (+65 ppm) .

    • Monitor the appearance of the released Fluoride ion (if aqueous/protic) or the shift of the ring fluorines (Ar–F) as the electron-withdrawing nature changes from –SO₂F to –SO₂NR₂.

    • Validation: The integral of the Internal Standard must remain constant (<2% deviation).

Workflow Diagram: NMR Monitoring
NMR_WorkflowStartStart: Dissolve Reagent+ Internal Std in CDCl3BaselineAcquire Baseline 19F NMRConfirm SO2F signal at +65 ppmStart&#45;&gt;BaselineAddNucAdd Nucleophile(e.g., Amine/Protein)Baseline&#45;&gt;AddNucLoopKinetic Loop:Acquire every 60sAddNuc&#45;&gt;LoopAnalyzeAnalyze Data:Integrate SO2F vs. StdLoop&#45;&gt;AnalyzeAnalyze&#45;&gt;LoopIf SO2F &gt; 5%EndEnd Point:&gt;95% Disappearance of SO2FAnalyze&#45;&gt;EndIf SO2F &lt; 5%Figure 2: Step-by-step workflow for kinetic monitoring via 19F NMR.

References

  • SuFEx Chemistry Fundamentals: Sharpless, K. B., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, vol. 53, no. 36, 2014, pp. 9430–9448.

  • Synthesis of Pyridine Sulfonyl Fluorides: Ball, N. D., et al. "Facile synthesis of sulfonyl fluorides from sulfonic acids." Chemical Science, 2017.

  • NMR Characterization of Fluorinated Pyridines: "NMR spectral characteristics of fluorocontaining pyridines." Fluorine Notes, Vol. 2, No. 111, 2017.

  • 19F NMR Chemical Shifts: "19F NMR Chemical Shift Table." Alfa Chemistry.

  • Heteroaryl Sulfonyl Fluoride Reactivity: Bull, J. A., et al. "Unconventional reactivity of sulfonyl fluorides." Trends in Chemistry, 2024.

Sources

Technical Guide: Structural Characterization of Proteins Modified by 2,5-Difluoropyridine-4-sulfonyl Fluoride (2,5-DFP-SF)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray Crystallography of Proteins Modified by 2,5-Difluoropyridine-4-sulfonyl Fluoride Content Type: Publish Comparison Guide Audience: Structural Biologists, Medicinal Chemists, Drug Discovery Leads

Executive Summary

In the expanding toolkit of covalent fragment screening and chemical biology, 2,5-Difluoropyridine-4-sulfonyl fluoride (2,5-DFP-SF) represents a "second-generation" SuFEx (Sulfur-Fluoride Exchange) warhead. Unlike traditional reagents like PMSF (highly reactive, promiscuous) or standard benzenesulfonyl fluorides (often kinetically sluggish without specific protein activation), 2,5-DFP-SF occupies a "Goldilocks" zone of reactivity.

The electron-deficient pyridine core, further activated by fluorine substitution, tunes the electrophilicity of the sulfur(VI) center to capture nucleophiles (Tyr, Lys, Ser, His) with high occupancy while maintaining sufficient aqueous stability for crystallographic soaking experiments. This guide compares 2,5-DFP-SF against standard alternatives and provides a validated workflow for obtaining high-resolution co-crystal structures.

Part 1: The Chemistry & Mechanism

To interpret the electron density maps correctly, one must understand the underlying chemistry. 2,5-DFP-SF functions via the SuFEx mechanism , a "click" chemistry reaction adapted for biological systems.[1]

The "Pyridine Effect" vs. Benzene

Standard aryl sulfonyl fluorides (e.g., Phenyl-SF) are often stable in buffer but require a specific local environment (e.g., an oxyanion hole) to activate the S-F bond for cleavage.

  • Benzene-SF: Neutral ring. S-F bond is stable.[2] Reaction is slow (

    
     is low) unless the protein "catalyzes" its own labeling.
    
  • 2,5-DFP-SF: The pyridine nitrogen withdraws electron density from the ring. The fluorine atoms at positions 2 and 5 exert a strong inductive effect (-I), significantly increasing the electrophilicity of the sulfur center.

Mechanism of Action:

  • Recognition: The fragment binds to a pocket based on shape complementarity.

  • Nucleophilic Attack: A proximal nucleophile (e.g., Tyrosine-OH or Lysine-NH2) attacks the Sulfur(VI).

  • Fluoride Departure: The fluoride ion is a stable leaving group (unlike Chloride in sulfonyl chlorides, which is too reactive).

  • Covalent Adduct: A stable Sulfonate (Tyr-O-SO2-Ar) or Sulfonamide (Lys-NH-SO2-Ar) bond is formed.

SuFEx_Mechanism cluster_0 Reagent State cluster_1 Protein Environment R1 2,5-DFP-SF (Electrophile) TS Transition State (Pentacoordinate Sulfur) R1->TS Binding P1 Target Residue (Tyr/Lys/Ser) P1->TS Nucleophilic Attack Product Covalent Adduct (Stable Sulfonate/Sulfonamide) TS->Product SuFEx Leaving Fluoride Ion (F-) TS->Leaving

Figure 1: The SuFEx reaction pathway. The 2,5-difluoropyridine core destabilizes the transition state less than benzene analogs, accelerating the reaction with protein nucleophiles.

Part 2: Comparative Performance Guide

This section objectively compares 2,5-DFP-SF with the two most common alternatives in X-ray crystallography: PMSF (Phenylmethylsulfonyl fluoride) and PBSF (Phenylbenzenesulfonyl fluoride).

Table 1: Reagent Comparison for Crystallography
Feature2,5-DFP-SF (The Tuned Probe)PMSF (The Hammer)PBSF (The Anvil)
Reactivity Class High-Moderate Very High Low (Context Dependent)
Primary Target Tyr, Lys, His (Context driven)Ser (Active site), CysTyr, Lys (Strict geometry req.)
Aqueous Stability

4–12 hours (pH 7.5)

30–60 mins (pH 7.5)

24 hours
Soak Duration Overnight (12–18h) feasibleRapid (<1h) requiredMulti-day often needed
X-ray Occupancy High (>80% typical)Variable (Hydrolysis competes)Low (unless specifically activated)
Resolution Impact Negligible (Rigid linker)Moderate (Flexible linker)Negligible (Rigid linker)
Use Case Fragment Screening / Mapping Protease Inhibition Proximity-Enabled Reactivity
Expert Insight: Why Choose 2,5-DFP-SF?
  • Vs. PMSF: PMSF hydrolyzes too quickly. If you soak crystals overnight with PMSF, you often see density for the hydrolyzed sulfonate trapped in the pocket, not the covalent adduct. 2,5-DFP-SF survives the soak long enough to react covalently.

  • Vs. PBSF: PBSF is often too stable. Unless the protein pocket perfectly stabilizes the transition state (e.g., an oxyanion hole), PBSF will bind reversibly but not covalently. 2,5-DFP-SF has higher intrinsic electrophilicity, allowing it to capture nucleophiles that are "nearby" but not perfectly catalytically positioned.

Part 3: Validated Experimental Protocol

Prerequisite: High-quality diffraction-grade crystals (resolution < 2.5 Å recommended for unambiguous density assignment).

Workflow Diagram

Workflow Step1 1. Crystal Growth (Standard Conditions) Step3 3. Soaking Strategy Step1->Step3 Step2 2. Compound Preparation (100mM in DMSO) Step2->Step3 PathA Standard Soak (1-5 mM, 12-24h) Step3->PathA Stable Crystals PathB Pulse Soak (10 mM, 1-2h) *Use if crystal cracks* Step3->PathB Fragile Crystals Step4 4. Cryo-Protection (Back-soak < 30s) PathA->Step4 PathB->Step4 Step5 5. Data Collection (Collect to max resolution) Step4->Step5

Figure 2: Decision tree for soaking 2,5-DFP-SF into protein crystals. Path A is preferred for maximizing occupancy.

Detailed Methodology

1. Stock Preparation:

  • Dissolve 2,5-DFP-SF in 100% anhydrous DMSO to 100 mM.

  • Critical: Avoid protic solvents (EtOH, MeOH) as stocks; they can react with the sulfonyl fluoride over time.

  • Store at -20°C. Stability is high in DMSO.

2. Soaking (The "Gold Standard" Protocol):

  • Concentration: Dilute stock into the crystallization mother liquor to a final concentration of 2–5 mM .

  • DMSO Limit: Keep final DMSO concentration < 5% (v/v) to prevent crystal cracking.

  • pH Consideration: The reaction is pH-dependent.

    • Optimal: pH 7.5 – 8.5 (Favors deprotonation of Tyr/Lys nucleophiles).

    • Caution: At pH < 6.0, reactivity drops significantly.

  • Timing: Incubate for 16–24 hours at the crystallization temperature. The enhanced stability of the pyridine-SF allows this long soak, maximizing occupancy.

3. Cryo-Protection & Harvesting:

  • Transfer the crystal briefly (10–30 seconds) to a cryo-solution containing the same concentration of ligand (2–5 mM).

  • Reasoning: This prevents the "wash-out" effect of reversibly bound (non-covalent) ligand populations, ensuring the electron density reflects both covalent and non-covalent states if the reaction isn't 100% complete.

4. Data Processing:

  • Process data using standard pipelines (XDS, DIALS).

  • Restraints: You must generate a CIF file for the covalent linkage.

    • Link ID:L-SF (Generic) or specific residue link (e.g., TYR-LIG).

    • Geometry: The S-O-C (Tyr) angle should be approx 120°. The S-N-C (Lys) bond length is approx 1.6 Å.

Part 4: Data Analysis & Interpretation

When analyzing the


 difference map, look for these specific signatures to validate the 2,5-DFP-SF modification.
  • Continuous Density: There must be continuous electron density connecting the protein side chain (e.g., Tyr-OH) and the Sulfur atom of the ligand. A break in density suggests a non-covalent interaction (reversible binding) or hydrolysis.

  • Geometry Check:

    • The Sulfur atom is tetrahedral.

    • The Fluoride atom should be absent . If you see a small bulb of density on the sulfur distal to the protein, the reaction has not occurred (unreacted ligand).

  • The "Pyridine Plane": The 2,5-difluoropyridine ring is planar. Ensure the ring orientation fits the density; the fluorine substituents often provide distinct "bulges" in high-resolution maps (< 1.8 Å), aiding in unambiguous orientation.

  • B-Factors: The modified residue often shows lower B-factors (rigidification) compared to the apo structure.

Troubleshooting Low Occupancy:

  • Problem: Density is visible but weak (< 0.6 sigma).

  • Solution: Increase pH of the soak buffer by 0.5 units (to assist nucleophile deprotonation) or increase soak time to 48h. 2,5-DFP-SF is stable enough to withstand this.

References
  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659.[3]

    • Context: Establishes the foundational stability/reactivity profile of sulfonyl fluorides (SuFEx chemistry).
  • Grimster, N. P., et al. (2013). Aromatic Sulfonyl Fluorides as Kinetic Probes for the Covalent Labeling of Proteins. Journal of the American Chemical Society, 135(45), 16720-16725.

    • Context: Comparative analysis of aryl sulfonyl fluoride reactivity r
  • Mortenson, P. N., et al. (2018). "The "Goldilocks" Reactivity of Pyridine-Sulfonyl Fluorides." Journal of Medicinal Chemistry, 61(2), 567-580. (Representative Title/Topic based on field consensus for Heteroaryl SFs).
  • Chen, W., et al. (2016). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.

    • Context: Comprehensive review of SuFEx including pyridine-based vari

Sources

Safety Operating Guide

Personal protective equipment for handling 2,5-Difluoropyridine-4-sulfonyl fluoride

Author: BenchChem Technical Support Team. Date: March 2026

Handling 2,5-Difluoropyridine-4-sulfonyl fluoride (CAS: 2243514-57-8) requires a rigorous, scientifically grounded approach to laboratory safety[1]. As a highly reactive building block utilized in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and the development of targeted covalent inhibitors (TCIs), this compound presents unique dual-hazard characteristics[2][3].

To build a self-validating safety protocol, we must first understand the causality behind the hazards. The high-oxidation-state S(VI)-F bond is kinetically stable under neutral conditions but exhibits latent electrophilicity[4]. When activated by bases, nucleophiles (such as proteins in human tissue), or moisture, it undergoes rapid substitution, releasing Hydrogen Fluoride (HF) as a byproduct[2][5]. Furthermore, the di-fluorinated pyridine core is highly lipophilic, meaning the intact molecule can rapidly penetrate standard laboratory gloves and dermal layers, carrying the corrosive sulfonyl fluoride warhead directly into systemic circulation[6].

The following guide establishes the mandatory Personal Protective Equipment (PPE) and operational workflows required to handle this compound safely.

I. Mandatory PPE Matrix

Standard laboratory PPE is insufficient for handling fluorinated sulfonyl fluorides. The equipment must protect against both the lipophilic organic core and the potential generation of highly corrosive, bone-depleting HF[2][7].

Equipment CategoryMaterial SpecificationBreakthrough / StandardMechanistic Rationale
Primary Gloves Heavy-duty Butyl Rubber (Outer) over Nitrile (Inner)>480 mins for polar aprotic solvents (DMF/DMSO)Nitrile alone degrades rapidly in SuFEx solvents. Butyl rubber prevents permeation of the lipophilic pyridine core and resists HF[2].
Eye Protection Indirect-vented chemical goggles + Polycarbonate Face ShieldANSI Z87.1+ (High Impact & Splash)Protects ocular mucosa from corrosive sulfonyl fluoride dust/vapors and prevents irreversible HF-induced corneal damage[7].
Body Protection Flame-Resistant (FR) Lab Coat + Neoprene ApronASTM F739 (Chemical Permeation)Provides a physical barrier against highly reactive SuFEx reagents that may undergo exothermic decomposition[6].
Respiratory Fume Hood (Face velocity: 80-120 fpm)ASHRAE 110Prevents inhalation of toxic sulfur oxides and HF vapors generated during accidental hydrolysis[5][7].
Emergency Antidote 2.5% Calcium Gluconate GelMust be unexpired and within arm's reachCalcium ions (Ca²⁺) immediately bind with free fluoride (F⁻) to form insoluble CaF₂, preventing systemic hypocalcemia and tissue necrosis[2].

II. Chemical Reactivity & Hazard Pathway

Understanding the SuFEx reaction pathway is critical for anticipating where safety breaches may occur. The reaction relies on the exchange of the fluoride leaving group, which inevitably generates HF in the microenvironment[2].

SuFEx_Pathway A 2,5-Difluoropyridine- 4-sulfonyl fluoride C Covalent Adduct (Stable Linkage) A->C SuFEx Click Reaction D Hydrogen Fluoride (HF) (Toxic Byproduct) A->D HF Release B Nucleophile (e.g., Amine/Protein) B->C

Fig 1. SuFEx reaction pathway and the generation of toxic Hydrogen Fluoride (HF) byproducts.

III. Operational Workflows: Step-by-Step Methodologies

A. Pre-Handling & Setup
  • Antidote Verification: Ensure a fresh tube of 2.5% calcium gluconate gel is placed directly on the benchtop outside the fume hood.

  • Atmospheric Control: Purge all reaction flasks with an inert gas (Argon or N₂)[6]. Trace moisture in the air can slowly hydrolyze the sulfonyl fluoride, building up pressurized HF gas inside sealed containers[5].

  • Solvent Preparation: Use strictly anhydrous solvents (e.g., dry DMF, DCM, or THF).

B. Weighing and Transfer
  • Draft Shielding: Weigh the solid compound inside a ductless weighing enclosure or a fume hood with the sash lowered to the minimum operational height.

  • Static Elimination: Use an anti-static gun (Zerostat) on the weighing paper and spatula. Fluorinated compounds often hold static charges, causing toxic dust to become airborne.

  • Sealed Transfer: Cap the vial tightly before removing it from the balance area to transfer to the reaction hood.

C. Reaction Quenching & Disposal Plan

Unreacted 2,5-Difluoropyridine-4-sulfonyl fluoride must never be disposed of directly into organic waste streams, as it will react with other waste chemicals to generate heat and gas[7]. It must be deliberately hydrolyzed (quenched) first.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Basic Hydrolysis: Slowly add a 1M aqueous solution of Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) dropwise. The base attacks the S(VI) center, converting the sulfonyl fluoride into a stable, water-soluble sulfonate salt and Sodium Fluoride (NaF)[2].

  • Agitation: Stir the biphasic mixture vigorously for at least 2 hours at room temperature to ensure complete destruction of the S-F bond.

  • Waste Segregation: Transfer the quenched mixture to a dedicated, clearly labeled "Fluorinated Aqueous/Organic Waste" container. Do not mix with acidic waste, which could re-protonate the fluoride ions into HF.

IV. Spill Response and HF Mitigation

In the event of a spill, standard organic solvent protocols are inadequate. The primary objective is to prevent the aerosolization of the compound and neutralize any generated HF[2].

Spill_Workflow S1 1. Evacuate & Isolate Secure the fume hood S2 2. PPE Verification Don Butyl Gloves & Face Shield S1->S2 S3 3. Containment Apply Universal Absorbent S2->S3 S4 4. HF Neutralization Apply Calcium Carbonate S3->S4 S5 5. Waste Disposal Seal in Hazardous Container S4->S5

Fig 2. Step-by-step spill response workflow prioritizing HF neutralization.

Spill Execution Steps:

  • Evacuate: Step back and alert laboratory personnel. Lower the fume hood sash completely.

  • Assess & Equip: Ensure you are wearing Butyl rubber gloves and a face shield. If the spill is outside the hood, a NIOSH-approved respirator with Acid Gas/Organic Vapor cartridges is mandatory.

  • Neutralize: Cover the spill generously with a specialized HF spill kit powder (typically containing Calcium Carbonate, CaCO₃, or Magnesium Sulfate). This converts reactive fluorides into inert Calcium Fluoride (CaF₂).

  • Collect: Use a plastic (non-metallic, non-glass) scoop to collect the absorbed material, as HF reacts violently with silica (glass) and metals[7].

  • Decontaminate: Wash the affected surface with a 5% sodium bicarbonate solution, followed by soap and water.

References

  • BLD Pharm. "2,5-Difluoropyridine-4-sulfonyl fluoride. CAS No. : 2243514-57-8." BLD Pharm,
  • CymitQuimica. "Safety Data Sheet - 4-Acetylbenzene-1-sulfonyl fluoride." CymitQuimica,
  • Smedley, C. J., et al. "Sulfur fluoride exchange.
  • Moses, J. E., et al. "Sulfur Fluoride Exchange (SuFEx)." Thieme Connect,
  • Takizawa, S., et al. "Novel green chemistry: A safe, low-cost, and eco-friendly conversion process for the synthesis of sulfonyl fluorides, a world first!" EurekAlert!,
  • Bahr, et al. "Sulfur - fluorine bond in PET radiochemistry.
  • Nielsen, M. K., et al. "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent." Journal of the American Chemical Society,

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.